N-Isopropylpyridin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
179339-89-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3,(H,9,10) |
InChI Key |
BIPRNRDNBVGHNV-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=NC=C1 |
Canonical SMILES |
CC(C)NC1=CC=NC=C1 |
Synonyms |
2-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
N-Isopropylpyridin-4-amine chemical structure and properties
This technical guide provides a comprehensive analysis of N-Isopropylpyridin-4-amine (also known as 4-(Isopropylamino)pyridine), a critical heterocyclic intermediate in medicinal chemistry.
Core Scaffold for Kinase Inhibition and Ligand Design
Executive Summary
N-Isopropylpyridin-4-amine is a functionalized pyridine derivative characterized by a secondary amine at the 4-position substituted with an isopropyl group. It serves as a high-value pharmacophore in drug discovery, particularly in the development of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors and Isocitrate Dehydrogenase (IDH) modulators. Its structural uniqueness lies in the "push-pull" electronic system where the electron-donating isopropylamino group significantly enhances the basicity and nucleophilicity of the pyridine ring nitrogen, making it a versatile ligand for metal catalysis and a key hydrogen-bonding motif in active site binding.
Chemical Identity & Structural Analysis[1]
The compound exists primarily as a free base or a hydrochloride salt. The 4-amino substituent is strongly resonance-donating, delocalizing electron density into the pyridine ring and concentrating it at the N1 position.
| Attribute | Details |
| IUPAC Name | N-(Propan-2-yl)pyridin-4-amine |
| Common Synonyms | 4-(Isopropylamino)pyridine; N-Isopropyl-4-pyridinamine |
| CAS Number | 34844-89-8 (Dihydrochloride); 45079645 (Free Base CID) |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol (Free Base); 209.11 g/mol (2HCl Salt) |
| SMILES | CC(C)NC1=CC=NC=C1 |
| InChI Key | DMMLYMQQBZGHLO-UHFFFAOYSA-N |
Electronic Properties & Basicity
Unlike unsubstituted pyridine (pKa ~5.2), the N-isopropylpyridin-4-amine is significantly more basic (pKa ~9.7–9.8).
-
Mechanism: The lone pair on the exocyclic amine nitrogen is delocalized into the aromatic π-system. This resonance stabilization is most effective at the 4-position, pushing electron density onto the ring nitrogen (N1).
-
Consequence: Protonation occurs preferentially at the ring nitrogen , not the exocyclic amine. This property is crucial for its role as a hydrogen bond acceptor in kinase hinge regions.
Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | Off-white to pale yellow solid or viscous oil | Hygroscopic in salt form. |
| Melting Point | 131–133 °C (as HCl salt) | Free base MP is lower. |
| Solubility | High in MeOH, DMSO, DCM; Moderate in Water | Lipophilicity increased by isopropyl group. |
| LogP | ~1.3 (Calculated) | Optimal for CNS penetration potential. |
| pKa (Conj. Acid) | ~9.7 (Estimated) | Highly basic compared to pyridine. |
Synthetic Pathways[5][6][7][8]
Two primary methodologies are employed for synthesis: Reductive Amination (preferred for mild conditions) and Nucleophilic Aromatic Substitution (SNAr) (preferred for scale-up).
Method A: Reductive Amination (Mild/Selective)
This route avoids harsh heating and utilizes 4-aminopyridine, a readily available starting material.
-
Reagents: 4-Aminopyridine, Acetone, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB), Acetic Acid.
-
Mechanism: Formation of a Schiff base (imine) followed by in situ hydride reduction.
Protocol:
-
Imine Formation: Dissolve 4-aminopyridine (1.0 eq) in Methanol/Acetic Acid (10:1). Add Acetone (3.0 eq) and stir at room temperature for 1 hour to equilibrate the imine.
-
Reduction: Cool to 0°C. Slowly add NaBH₃CN (1.5 eq) portion-wise.
-
Workup: Stir for 4 hours. Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM).
-
Purification: Flash chromatography (MeOH/DCM) to yield the product.
Method B: SNAr Substitution (Industrial)
Utilizes the activated nature of 4-chloropyridine. The 4-position is highly electrophilic due to the electron-withdrawing nitrogen.[1]
-
Reagents: 4-Chloropyridine Hydrochloride, Isopropylamine (Excess), Ethanol or sealed tube neat.
-
Conditions: Reflux (80–100°C) or Microwave irradiation.
Protocol:
-
Mixing: Combine 4-chloropyridine HCl (1.0 eq) with Isopropylamine (5.0 eq) in a sealed pressure vessel.
-
Reaction: Heat to 120°C for 12 hours. The excess amine acts as both nucleophile and base scavenger.
-
Isolation: Evaporate excess amine. Basify residue with NaOH (2M). Extract with Ethyl Acetate.
Diagram: Synthesis Logic Flow
Figure 1: Dual synthetic pathways demonstrating the reductive amination (top) and nucleophilic aromatic substitution (bottom) routes.
Medicinal Chemistry Applications
Kinase Inhibitor Scaffold
The N-isopropylpyridin-4-amine moiety is a privileged structure in kinase inhibitors, specifically targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).
-
Binding Mode: The pyridine ring nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" of the kinase ATP-binding pocket.
-
Selectivity Filter: The isopropyl group provides a hydrophobic bulk that fills the "gatekeeper" pocket or solvent-exposed region, often improving selectivity over other kinases by exploiting steric constraints.
-
Solubility: The secondary amine remains protonatable at physiological pH (depending on the exact drug environment), improving aqueous solubility and oral bioavailability.
Case Study: IRAK Degraders & Inhibitors
Recent patents (e.g., WO2022125790) highlight the use of 4-(isopropylamino)pyridine-3-carboxylate derivatives. In these structures, the N-isopropyl group tunes the electronic density of the pyridine, optimizing the bond strength with the E3 ligase or the target protein in PROTAC (Proteolysis Targeting Chimera) designs.
Diagram: Pharmacophore Interactions
Figure 2: Pharmacophore mapping showing the critical H-bond acceptor role of the pyridine nitrogen and hydrophobic filling by the isopropyl group.
Analytical Characterization
Researchers should expect the following spectral signatures for validation:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Pyridine Ring: Two doublets (AA'BB' system) around δ 8.0–8.2 ppm (H2/H6) and δ 6.4–6.6 ppm (H3/H5). The upfield shift of H3/H5 confirms the strong electron-donating effect of the amine.
-
Isopropyl CH: A septet around δ 3.6–3.8 ppm.
-
Isopropyl CH₃: A strong doublet (6H) around δ 1.1–1.2 ppm.
-
NH: Broad singlet, chemical shift varies with concentration and solvent (typically δ 4.0–6.0 ppm).
-
-
Mass Spectrometry (ESI+):
-
Dominant peak at [M+H]⁺ = 137.1 .
-
Safety & Handling
GHS Classification:
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Handling: Use in a fume hood. The compound is basic and may cause chemical burns if handled improperly in high concentrations.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption (hygroscopic salts).
References
-
PubChem. (2025). N-Isopropylpyridin-4-amine - Compound Summary. National Library of Medicine. [Link]
- Google Patents. (2022). WO2022125790A1 - IRAK degraders and uses thereof.
-
Organic Chemistry Portal. (2023). Reductive Amination: Sodium Cyanoborohydride Protocols. [Link]
-
Borch, R. F., et al. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[2] [Link]
-
Master Organic Chemistry. (2017). Reductive Amination Mechanism and Reagents. [Link]
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N-isopropyl-4-aminopyridine CAS number 34844-89-8
An In-Depth Technical Guide to N-isopropyl-4-aminopyridine (CAS 34844-89-8) and its Pharmacological Context
Introduction
N-isopropyl-4-aminopyridine, identified by CAS number 34844-89-8, is a substituted aminopyridine derivative. It belongs to a class of compounds that has garnered significant attention in the fields of neuroscience and pharmacology. While specific data on the N-isopropyl derivative is limited, its structural parent, 4-aminopyridine (4-AP, also known as dalfampridine), is a well-characterized and clinically significant molecule[1][2]. 4-AP is a non-selective blocker of voltage-gated potassium (Kv) channels and is an FDA-approved medication for improving walking in patients with multiple sclerosis (MS)[1][3].
This guide provides a comprehensive technical overview of N-isopropyl-4-aminopyridine. By leveraging the extensive body of research on the 4-aminopyridine scaffold, we will elucidate its physicochemical properties, propose robust synthetic pathways, detail its underlying mechanism of action, and explore its potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work. The information presented for the target molecule is often inferred from the well-documented properties of 4-AP, providing a scientifically grounded framework for future investigation.
Physicochemical Properties and Analytical Characterization
The introduction of an isopropyl group to the 4-amino position of the pyridine ring is expected to significantly alter its physicochemical properties, primarily by increasing its lipophilicity and steric bulk. This modification can influence solubility, membrane permeability, and interactions with biological targets.
Comparative Physicochemical Data
The properties of the parent compound, 4-aminopyridine, are well-established. Below is a comparison with the projected properties of N-isopropyl-4-aminopyridine.
| Property | 4-Aminopyridine (4-AP) | N-isopropyl-4-aminopyridine (Projected) | Data Source |
| CAS Number | 504-24-5 | 34844-89-8 (dihydrochloride salt)[4] | [4][5] |
| Molecular Formula | C₅H₆N₂ | C₈H₁₂N₂ | - |
| Molar Mass | 94.11 g/mol | 136.20 g/mol | [1] |
| Appearance | White crystalline solid | Projected to be a solid or oil | [2] |
| Melting Point | 155-158 °C | Expected to be lower than 4-AP | [5] |
| Boiling Point | 273 °C | Expected to be higher than 4-AP | [5] |
| Water Solubility | Soluble (112 g/L at 20°C) | Expected to have lower water solubility | [5] |
| LogP (Octanol/Water) | -0.76 to 0.32 | Expected to be significantly higher (more lipophilic) | [5][6] |
| pKa | 9.11 - 9.17 | Expected to be similar or slightly higher due to the electron-donating nature of the alkyl group | [2][5] |
Projected Analytical Profile
For any new or sparsely characterized compound, robust analytical verification is paramount. Based on its structure, the following spectral characteristics are anticipated for N-isopropyl-4-aminopyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
A doublet for the six methyl protons (-CH(CH₃ )₂) around 1.2 ppm.
-
A septet for the methine proton (-CH (CH₃)₂) around 3.6-4.0 ppm.
-
A broad singlet for the secondary amine proton (-NH -), which is exchangeable with D₂O.
-
Two distinct doublets in the aromatic region (6.5-8.5 ppm) corresponding to the protons on the pyridine ring, indicative of the C2/C6 and C3/C5 protons.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should display six unique signals:
-
Two signals for the isopropyl group (one for the two equivalent methyl carbons and one for the methine carbon).
-
Four signals for the pyridine ring carbons, with the carbon attached to the nitrogen (C4) being significantly deshielded.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of key functional groups.
-
A single, sharp N-H stretching band for the secondary amine around 3300-3500 cm⁻¹[7]. This contrasts with primary amines like 4-AP, which show a pair of bands[8].
-
Sp³ C-H stretching bands from the isopropyl group just below 3000 cm⁻¹.
-
Aromatic C=C and C=N stretching absorptions in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight.
-
The molecular ion peak [M]⁺ should appear at m/z = 136.
-
A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) or the entire isopropyl group ([M-43]⁺) would be expected.
-
Synthesis and Manufacturing Pathways
Proposed Synthetic Routes
Two highly effective and widely used methods for the N-alkylation of amines are reductive amination and direct alkylation.
-
Reductive Amination (Preferred Route): This is often the cleanest and most efficient method. It involves the reaction of 4-aminopyridine with acetone to form an intermediate imine (or enamine), which is then reduced in situ to the secondary amine. The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is selective and tolerant of various functional groups.
-
Direct Nucleophilic Substitution: This route involves reacting 4-aminopyridine with an isopropyl halide, such as 2-bromopropane, in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile). The primary challenge with this method is controlling the reaction to prevent over-alkylation, which can lead to the formation of the quaternary pyridinium salt.
Caption: Proposed synthetic routes to N-isopropyl-4-aminopyridine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a self-validating, lab-scale synthesis that prioritizes yield and purity.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 g, 10.6 mmol).
-
Solvent Addition: Dissolve the starting material in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (30 mL).
-
Reagent Addition: Add acetone (1.23 mL, 16.0 mmol, 1.5 equivalents) to the solution. Stir for 10 minutes at room temperature to allow for imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.38 g, 16.0 mmol, 1.5 equivalents). Causality Note: NaBH(OAc)₃ is chosen over harsher reducing agents like NaBH₄ because it is less basic and reduces the intermediate iminium ion much faster than it reduces the starting ketone, preventing side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-isopropyl-4-aminopyridine.
Mechanism of Action and Pharmacological Profile
The pharmacological activity of N-isopropyl-4-aminopyridine is presumed to be analogous to that of 4-AP, acting as a blocker of voltage-gated potassium (Kv) channels.[1]
Core Mechanism: Potassium Channel Blockade
In neurons, Kv channels are crucial for repolarizing the cell membrane after an action potential, which terminates the signal.[9] By blocking these channels, aminopyridines delay this repolarization, thereby prolonging the duration of the action potential.[1][3] This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters (like acetylcholine) into the synaptic cleft, thereby strengthening signal transmission.[10][11]
In demyelinating diseases like multiple sclerosis, the loss of the insulating myelin sheath exposes Kv channels along the axon. This leads to a leakage of potassium ions, which can short-circuit the action potential and cause conduction failure. By blocking these exposed channels, 4-AP helps to restore signal conduction in demyelinated axons.[3][9]
Caption: Mechanism of Kv channel blockade by N-isopropyl-4-aminopyridine.
Structure-Activity Relationship (SAR) Insights
The addition of the N-isopropyl group is a critical modification that differentiates this molecule from 4-AP.
-
Lipophilicity: The isopropyl group significantly increases the molecule's lipophilicity (fat-solubility). This change is expected to enhance its ability to cross the blood-brain barrier, potentially leading to a more pronounced central nervous system (CNS) effect profile compared to 4-AP.
-
Potency and Selectivity: Alkyl substitutions on the amino group can alter the binding affinity and selectivity for different subtypes of Kv channels. While 4-AP is non-selective, it is plausible that the steric bulk of the isopropyl group could confer some degree of selectivity, a hypothesis that warrants experimental validation.
-
Metabolism: The isopropyl group may introduce new metabolic pathways, potentially altering the compound's half-life and pharmacokinetic profile compared to the parent molecule.
Applications and Research Horizons
Given its mechanism, N-isopropyl-4-aminopyridine holds potential in both established and novel therapeutic areas.
Established Applications of the 4-Aminopyridine Scaffold
-
Multiple Sclerosis (MS): The primary clinical use of 4-AP is to improve motor function and walking speed in MS patients.[3][12] This symptomatic treatment has demonstrated meaningful clinical benefits in a subset of the patient population.[3]
-
Research Tool: 4-AP is a standard pharmacological tool used in electrophysiology research to block potassium currents and study the effects on neuronal excitability and synaptic transmission.[1]
Potential and Future Research Directions
The unique properties of N-isopropyl-4-aminopyridine could make it a valuable candidate for further investigation.
-
CNS Disorders: Due to its predicted enhancement of blood-brain barrier penetration, this compound could be investigated for other neurological conditions characterized by impaired neuronal conduction, such as spinal cord injury or certain forms of ataxia.[2]
-
Neuroprotection: Recent studies suggest that 4-AP may have neuroprotective effects beyond its symptomatic role, potentially by reducing inflammation and axonal degeneration.[3][13] Investigating whether the N-isopropyl derivative shares or enhances these properties would be a valuable research avenue.
-
Channel Subtype Selectivity: A key research goal would be to profile the binding of N-isopropyl-4-aminopyridine against a panel of Kv channel subtypes. Discovering selectivity for a specific subtype (e.g., those prevalent in a particular brain region or disease state) could lead to the development of more targeted therapies with fewer side effects.
Safety, Handling, and Toxicology
Aminopyridine derivatives are potent neurotoxins and must be handled with extreme care.[14] The safety profile of N-isopropyl-4-aminopyridine should be assumed to be similar to or more potent than 4-aminopyridine until proven otherwise.
Toxicology Profile
4-Aminopyridine is highly toxic if ingested, inhaled, or absorbed through the skin.[14][15] It is a potent convulsant, and overdose can lead to dizziness, headache, seizures, respiratory distress, and cardiac arrhythmias.[2][14] Its high toxicity is underscored by its use as an avicide (bird poison) under the trade name Avitrol.[2][14]
Laboratory Handling and Safety Precautions
Strict adherence to safety protocols is mandatory when working with this class of compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: All handling of solid material or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[16]
-
Handling: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[17] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
References
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Wikipedia. (n.d.). 4-Aminopyridine. Retrieved February 9, 2026, from [Link]
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Taylor & Francis Online. (2022). 4-aminopyridine – Knowledge and References. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC. Retrieved February 9, 2026, from [Link]
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PubChem. (n.d.). 4-Aminopyridine. Retrieved February 9, 2026, from [Link]
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MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved February 9, 2026, from [Link]
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PharmaCompass. (n.d.). 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 9, 2026, from [Link]
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Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka. Retrieved February 9, 2026, from [Link]
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YouTube. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect - PMC. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. Retrieved February 9, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved February 9, 2026, from [Link]
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PubMed. (n.d.). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. Retrieved February 9, 2026, from [Link]
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ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved February 9, 2026, from [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved February 9, 2026, from [Link]
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved February 9, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved February 9, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved February 9, 2026, from [Link]
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ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved February 9, 2026, from [Link]
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An In-depth Technical Guide to 4-(Isopropylamino)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(isopropylamino)pyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, explore common synthetic routes, and discuss its current and potential applications, offering insights for researchers in the field.
Core Molecular and Physical Properties
4-(Isopropylamino)pyridine, also known as N-isopropylpyridin-4-amine, is a substituted pyridine with an isopropylamino group at the 4-position of the pyridine ring. This substitution significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity.
The key molecular and physical attributes are summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | Inferred from structure |
| Molecular Weight | 136.20 g/mol | Inferred from structure |
| IUPAC Name | N-isopropylpyridin-4-amine | |
| CAS Number | 34844-89-8 (dihydrochloride salt) | [1] |
Note: The provided CAS number corresponds to the dihydrochloride salt of the compound.
Synthesis of 4-(Isopropylamino)pyridine
The synthesis of 4-(isopropylamino)pyridine can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the nucleophilic aromatic substitution of a suitable 4-substituted pyridine with isopropylamine.
A representative synthetic workflow is outlined below:
Sources
Comparative Technical Analysis: N-Isopropylpyridin-4-amine vs. 4-Dimethylaminopyridine (DMAP)
[1]
Executive Summary
This technical guide provides a structural and functional comparison between 4-Dimethylaminopyridine (DMAP) and its secondary amine analog, N-Isopropylpyridin-4-amine .[1][2] While these molecules share a 4-aminopyridine core, their divergence in substitution (tertiary vs. secondary amine) dictates mutually exclusive roles in drug development.[1][2] DMAP functions as a hypernucleophilic catalyst capable of transient acyl transfer, whereas N-Isopropylpyridin-4-amine serves as a stable nucleophilic building block for scaffold construction.[1][2] This analysis details their physicochemical properties, synthesis protocols, and mechanistic pathways to guide experimental design.[2]
Part 1: Structural & Electronic Profiling[1][2][3]
The fundamental difference lies in the exocyclic nitrogen.[2] DMAP possesses a fully substituted tertiary amine, preventing stable amide formation and enabling its catalytic turnover.[2] N-Isopropylpyridin-4-amine retains a proton (
Table 1: Physicochemical Comparison
| Property | 4-Dimethylaminopyridine (DMAP) | N-Isopropylpyridin-4-amine |
| CAS Number | 1122-58-3 | 34844-89-8 |
| Structure Type | Tertiary Amine (Hypernucleophile) | Secondary Amine (Nucleophile/H-Donor) |
| Molecular Weight | 122.17 g/mol | 136.19 g/mol |
| pKa (Conj.[1][2][3] Acid) | 9.6 – 9.7 [1] | ~9.5 – 9.8 (Estimated) |
| H-Bond Donors | 0 | 1 ( |
| Primary Function | Acylation Catalyst | Drug Intermediate / Scaffold |
| Reactivity Mode | Transient Acyl-Pyridinium Salt | Stable Amide/Urea Formation |
Mechanistic Divergence[2][3]
-
DMAP (The Catalyst): The electron-donating dimethylamino group stabilizes the acyl-pyridinium intermediate via resonance.[1][2] Because the exocyclic nitrogen has no protons to lose, the acyl group is transferred to the target nucleophile (alcohol/amine), regenerating DMAP.[2]
-
N-Isopropylpyridin-4-amine (The Substrate): The isopropyl group provides steric bulk and lipophilicity (
effect), but the presence of the allows deprotonation upon reaction with electrophiles.[1][2] This results in the formation of a stable, neutral amide, effectively "poisoning" any potential catalytic cycle.[2]
Part 2: Visualizing Reaction Pathways[1][2]
The following diagrams illustrate the distinct mechanistic fates of these two molecules when exposed to an acylating agent (e.g., Acetic Anhydride).
Diagram 1: DMAP Catalytic Cycle vs. N-Isopropylpyridin-4-amine Irreversible Capture[1][2]
Caption: DMAP regenerates after acyl transfer, while N-Isopropylpyridin-4-amine forms a stable amide bond.[1][2]
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Isopropylpyridin-4-amine
Objective: Synthesize the secondary amine scaffold via Nucleophilic Aromatic Substitution (
Reagents:
-
4-Chloropyridine HCl (1.0 eq)[1]
-
Isopropylamine (5.0 eq) – Acts as both reactant and base.[2]
-
Solvent: Ethanol or Water (High dielectric constant promotes
).[2]
Step-by-Step Workflow:
-
Setup: Charge a pressure tube or autoclave with 4-Chloropyridine HCl (10 g) and Ethanol (50 mL).
-
Addition: Slowly add Isopropylamine (20 mL) while cooling in an ice bath (exothermic reaction).
-
Reaction: Seal the vessel and heat to 120°C - 140°C for 12–18 hours.
-
Note: High temperature is required to overcome the deactivation of the pyridine ring [2].[2]
-
-
Workup:
-
Purification:
Protocol B: DMAP-Catalyzed Acylation (Standard Assay)
Objective: Demonstrate the catalytic efficiency of DMAP in esterification.
Reagents:
-
Substrate: tert-Butanol (Sterically hindered alcohol).[1][2]
-
Reagent: Acetic Anhydride (1.2 eq).[2]
-
Base: Triethylamine (1.5 eq) – Neutralizes the acid byproduct.[2]
-
Catalyst: DMAP (0.05 eq / 5 mol%).[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve tert-butanol (10 mmol) in dry DCM (20 mL).
-
Catalyst Addition: Add Triethylamine (15 mmol) and DMAP (0.5 mmol). Stir until dissolved.
-
Acylation: Add Acetic Anhydride (12 mmol) dropwise at 0°C.
-
Monitoring: Warm to room temperature. Monitor via TLC (Hexane:EtOAc 8:2).[2] Reaction is typically complete in <1 hour.[2]
-
Quench: Add saturated
solution to hydrolyze excess anhydride. -
Isolation: Separate organic layer, wash with brine, dry, and concentrate.[2]
Part 4: Safety & Handling
Both compounds are aminopyridines and share specific toxicity profiles.[2]
-
Toxicity: DMAP is highly toxic if swallowed (LD50 oral rat ~140 mg/kg) and can be absorbed through the skin [3].[2] N-Isopropylpyridin-4-amine should be treated with similar caution (Skin Irritant, Acute Tox).[1][2]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] Handle exclusively in a fume hood.
-
Storage: Store in a cool, dry place. DMAP is hygroscopic; keep tightly sealed to maintain catalytic activity.[2]
References
-
Wikipedia . 4-Dimethylaminopyridine (DMAP).[1][2] Accessed via Search. Link[2]
-
GuideChem . Synthesis and Properties of 4-Chloropyridine derivatives. Accessed via Search. Link
-
PubChem . 4-Dimethylaminopyridine Compound Summary. National Library of Medicine. Link
-
AK Scientific . N-Isopropylpyridin-4-amine dihydrochloride Product Page. Link
Technical Guide: Solubility Profiling of N-Isopropylpyridin-4-amine in Organic Solvents
[1]
Executive Summary
N-Isopropylpyridin-4-amine (CAS: Variable based on salt form/purity, often synthesized in-situ) is a secondary aminopyridine derivative widely utilized as a nucleophilic catalyst and a structural motif in kinase inhibitors.[1][2] Precise solubility data is a prerequisite for optimizing reaction yields, designing crystallization purification steps, and selecting green solvent alternatives.[1][2]
This guide outlines a self-validating Laser Monitoring Protocol to determine the solubility mole fraction (
Chemical Profile & Physicochemical Context[1][3][4][5][6][7][8][9][10][11]
-
IUPAC Name:
-(propan-2-yl)pyridin-4-amine[1] -
Molecular Formula:
[1][2] -
Molecular Weight:
[1][2] -
Structural Features:
Solubility Behavior Hypothesis: Unlike 4-aminopyridine (which is highly soluble in water), the N-isopropyl substitution significantly increases the logP, shifting the solubility preference toward mid-polarity organic solvents (e.g., Ethanol, Ethyl Acetate) and chlorinated solvents (DCM), while reducing aqueous solubility.[1][2]
Experimental Protocol: Laser Monitoring Observation Technique
The Laser Monitoring Observation Technique is superior to the static shake-flask method for process engineering because it detects the exact moment of phase transition (dissolution) dynamically, minimizing equilibration time errors.[1][2]
Reagents & Apparatus[2]
-
Solute: N-Isopropylpyridin-4-amine (Re-crystallized, Purity
by HPLC).[1][2] -
Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane (Analytical Grade, dried over molecular sieves).[1][2]
-
Equipment:
Step-by-Step Workflow
-
Preparation: Weigh a precise mass of solvent (
) into the jacketed vessel.[2] Set the starting temperature ( ) to . -
Initial Addition: Add a known mass of solute (
) until the solution becomes turbid (heterogeneous solid-liquid mixture).[2] -
Laser Alignment: Direct the laser beam through the suspension.[2] The undissolved particles will scatter the light, resulting in low intensity at the detector.
-
Dynamic Heating: Slowly increase the temperature (
) while stirring ( ). -
Phase Transition Detection: Monitor the laser intensity. As the solute dissolves, scattering decreases.[2] The temperature at which the laser intensity reaches a maximum constant plateau corresponds to the saturation temperature (
) for that specific mass fraction.[2] -
Gravimetric Iteration: Add a small increment of solute (
) to the same vessel, rendering the solution turbid again.[2] Repeat the heating process to find the next .[2]
Workflow Visualization[2]
Figure 1: Iterative Laser Monitoring workflow for determining the solubility curve.
Data Analysis & Thermodynamic Modeling
Raw data (masses
Mole Fraction Calculation
Modified Apelblat Equation
The empirical Modified Apelblat model is the industry standard for correlating solubility with temperature.[2] It accounts for the non-ideal behavior of the solution:
12-
A, B, C: Empirical parameters derived via multiple linear regression.
-
Validation: A Relative Average Deviation (RAD)
indicates high-quality data.
Thermodynamic Parameters (van't Hoff Analysis)
To understand the driving forces of dissolution, calculate the apparent standard enthalpy (
Interpretation Guide:
Solubility Trends & Solvent Selection[1]
Based on the structural homology with 4-Aminopyridine and 2-Aminopyridine , the expected solubility profile for N-Isopropylpyridin-4-amine is ranked below. This ranking guides solvent selection for synthesis and crystallization.[2]
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| Polar Protic | Methanol, Ethanol | Very High | Strong H-bonding between solvent -OH and pyridine N / amine -NH-.[1] |
| Polar Aprotic | DMSO, DMF, NMP | High | Dipole-dipole interactions; excellent for synthesis reaction media.[1][2] |
| Chlorinated | Chloroform, DCM | High | Interaction between acidic proton of solvent and basic pyridine nitrogen.[2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for crystallization (cooling yields high recovery).[2] |
| Non-Polar | Hexane, Heptane | Low | Limited interaction; ideal as anti-solvents to force precipitation.[2] |
Process Decision Matrix[2]
Figure 2: Solvent selection strategy based on solubility magnitude.[1]
References
-
Jouyban, A. (2019).[2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] (Standard reference for solubility protocols).
-
Wei, D., et al. (2022).[1][2] "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents." Journal of Chemical & Engineering Data. Link (Methodological basis for aminopyridine solubility).[2]
-
Black, S., et al. (2013).[1][2] "Laser Microinterferometry for API Solubility and Phase Equilibria." Pharmaceutics.[2][3][4][5][6] Link (Validation of laser monitoring technique).[2]
-
PubChem. (2024).[2] "Compound Summary: 4-Aminopyridine." National Library of Medicine.[2] Link (Physicochemical property baseline).[2]
-
Apelblat, A., & Manzurola, E. (1999).[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Origin of the Modified Apelblat Equation).
Sources
- 1. CAS 32954-43-1: Pendecamaine | CymitQuimica [cymitquimica.com]
- 2. 4-Aminopyridine 0.98 4AP [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. JP2021535089A - Thiadiazole IRAK4 inhibitor - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CA2964982C - Heteroaryl compounds as irak inhibitors and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the pKa Values of N-Isopropylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
N-Isopropylpyridin-4-amine possesses two key ionizable centers: the endocyclic pyridinic nitrogen and the exocyclic secondary amine. The protonation state of these nitrogens at physiological pH (typically around 7.4) dictates the molecule's overall charge, polarity, and interaction with biological targets.
The Duality of Basicity: Pyridinic vs. Secondary Amine Nitrogen
N-Isopropylpyridin-4-amine presents a fascinating case study in competitive protonation. The lone pair of electrons on the pyridinic nitrogen is part of the aromatic sextet, while the lone pair on the exocyclic secondary amine is localized. The basicity of each nitrogen is influenced by a combination of electronic and steric factors.
The isopropyl group, being an electron-donating group, increases the electron density on the exocyclic nitrogen, thereby enhancing its basicity.[1] Concurrently, the amino group at the 4-position of the pyridine ring donates electron density into the ring through resonance, which increases the basicity of the pyridinic nitrogen compared to unsubstituted pyridine.[2][3]
dot
Caption: Acid-base equilibria of N-Isopropylpyridin-4-amine.
Comparative Analysis of pKa Values
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Pyridine | C5H5N | 5.25 | [5] |
| 4-Aminopyridine | C5H6N2 | 9.17 | [6] |
| 4-Methylpyridine | C6H7N | 6.02 | [5] |
| 4-Isopropylpyridine | C8H11N | ~6.0 (estimated) | [7] |
| Diethylamine | C4H11N | 10.98 | [8] |
| Isopropylamine | C3H9N | 10.6 | [8] |
The significant increase in basicity from pyridine to 4-aminopyridine (pKa jump from 5.25 to 9.17) is a direct consequence of the electron-donating amino group.[5][6] This effect is primarily due to the resonance delocalization of the amino lone pair into the pyridine ring, which greatly increases the electron density on the ring nitrogen. Alkyl groups at the 4-position also increase basicity through an inductive effect, though to a lesser extent.[5]
Based on these trends, the pKa for the protonation of the pyridinic nitrogen in N-Isopropylpyridin-4-amine is expected to be slightly higher than that of 4-aminopyridine, likely in the range of 9.2-9.5 . The electron-donating nature of the isopropyl group on the exocyclic nitrogen will further enhance the electron-donating capacity of the amino group as a whole.
For the secondary amine , its basicity will be influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating nature of the isopropyl group. Aliphatic secondary amines typically have pKa values in the range of 10.5-11.0.[8] The electron-withdrawing effect of the 4-pyridyl group will reduce the basicity of the exocyclic amine. Therefore, the pKa for the protonation of the secondary amine is predicted to be lower than that of a typical dialkylamine.
The Impact of Steric and Electronic Effects
The interplay of electronic and steric effects is crucial in determining the pKa of substituted pyridines.[3]
-
Electronic Effects : Electron-donating groups (like alkyl and amino groups) increase the electron density on the nitrogen atom, making it a stronger base (higher pKa).[1] Conversely, electron-withdrawing groups decrease basicity.
-
Steric Hindrance : Bulky substituents near the nitrogen atom can impede the approach of a proton, thereby reducing basicity.[9] This effect is more pronounced for substituents at the 2- or 6-positions of the pyridine ring.[10] In the case of N-Isopropylpyridin-4-amine, the isopropyl group is attached to the exocyclic nitrogen and is relatively distant from the pyridinic nitrogen, so steric hindrance at the ring nitrogen is minimal.
dot
Caption: Factors influencing the pKa of N-Isopropylpyridin-4-amine.
Experimental Determination of pKa
For definitive pKa values, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectroscopy.
This method involves the gradual addition of a strong acid (e.g., HCl) to a solution of the amine and monitoring the resulting pH change.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of N-Isopropylpyridin-4-amine and dissolve it in deionized water to a known concentration (e.g., 0.01 M).
-
Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place the pH electrode in the analyte solution and begin adding a standardized solution of HCl (e.g., 0.1 M) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed on the titration curve.
dot
Caption: Workflow for pKa determination by potentiometric titration.
This technique relies on the difference in the UV-Vis absorption spectra of the protonated and non-protonated forms of the molecule.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa(s).
-
Preparation of Sample Solutions: Prepare a stock solution of N-Isopropylpyridin-4-amine in a suitable solvent (e.g., methanol or water). Add a small, constant aliquot of the stock solution to each buffer solution.
-
Spectral Measurement: Measure the UV-Vis absorption spectrum of each sample solution.
-
Data Analysis: Identify a wavelength where the absorbance of the protonated and non-protonated species differs significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa value.
Computational Prediction of pKa
In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values.[11] These methods utilize quantum mechanical calculations to determine the free energy change of the protonation reaction in the gas phase and in solution.[12] The Polarizable Continuum Model (PCM) is a commonly used solvation model in these calculations.[11]
Workflow for Computational pKa Prediction:
-
Geometry Optimization: Optimize the three-dimensional structures of the neutral molecule and its protonated forms (both pyridinium and secondary ammonium ions) using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain the zero-point vibrational energies and thermal corrections.
-
Solvation Energy Calculation: Calculate the solvation free energies of all species using a continuum solvation model like CPCM.[11]
-
pKa Calculation: Use the calculated free energies in a thermodynamic cycle to determine the pKa values.
Conclusion
References
-
PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine. [Link]
-
Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
YouTube. basicity of pyridine-heterocyclic compounds (chemmasters.online). [Link]
-
PubChem. 4-Isopropylpyridine. [Link]
-
PubChem. 4-Aminopyridine. [Link]
-
Croatian Chemical Society. Simple Method for the Estimation of pKa of Amines. [Link]
-
Iraqi Journal of Science. Effect of atomic Charge on pka 's of Substituted pyridines. [Link]
-
Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]
-
PubChem. 2-Isopropylpyridin-4-amine. [Link]
-
ResearchGate. Steric Effects in Alkylpyrimidines. [Link]
-
ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]
-
ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]
-
Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]
-
Wikipedia. 4-Aminopyridine. [Link]
-
National Center for Biotechnology Information. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]
-
Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
Scribd. Effect of Substituents On Basicity of Pyridine. [Link]
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]
-
Rupp, M. Predicting the pKa of Small Molecules. [Link]
-
National Center for Biotechnology Information. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]
-
ResearchGate. Isopropyl 4-aminobenzoate. [Link]
-
MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
-
Vedantu. Among the following substituted pyridines the most class 12 chemistry CBSE. [Link]
-
ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine?. [Link]
-
National Center for Biotechnology Information. Basicity of pyridine and some substituted pyridines in ionic liquids. [Link]
-
Royal Society of Chemistry. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. [Link]
-
PubChem. 6-(Propan-2-yl)pyrimidin-4-amine. [Link]
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N-Isopropylpyridin-4-amine safety data sheet (SDS) hazards
The following technical guide details the hazard profile, handling protocols, and emergency response strategies for N-Isopropylpyridin-4-amine (and its hydrochloride salt).
This document synthesizes available vendor data with structure-activity relationship (SAR) logic derived from the 4-aminopyridine (4-AP) pharmacophore. Due to the limited specific toxicological data for this derivative, the Precautionary Principle is applied , categorizing the substance based on the high-risk profile of its parent scaffold.
Chemical Identity & Significance[1][2][3]
N-Isopropylpyridin-4-amine is a secondary amine intermediate frequently employed in the synthesis of kinase inhibitors and GPCR ligands. It is structurally distinct from the highly toxic 4-aminopyridine (4-AP) by the presence of an isopropyl group on the exocyclic nitrogen, which modulates its lipophilicity and basicity.
| Property | Data |
| Chemical Name | N-Isopropylpyridin-4-amine (dihydrochloride salt common) |
| Synonyms | 4-(Isopropylamino)pyridine; N-(1-methylethyl)pyridin-4-amine |
| CAS Number | 34844-89-8 (Dihydrochloride); Free base unlisted in major public registries |
| Molecular Formula | C₈H₁₂N₂ (Free base) / C₈H₁₄Cl₂N₂ (2HCl salt) |
| Molecular Weight | 136.20 g/mol (Free base) / 209.11 g/mol (2HCl salt) |
| Physical State | White to off-white crystalline solid (Salt); Viscous oil (Free base) |
| Solubility | Highly soluble in water (Salt); Soluble in DCM, MeOH (Free base) |
Hazard Profiling: The "Read-Across" Logic
While some vendors list this compound as "Not Hazardous" due to a lack of specific animal testing data, this classification is scientifically insufficient for a 4-aminopyridine derivative.
The Pharmacophore Risk
The parent compound, 4-Aminopyridine (Fampridine) , is a potent voltage-gated potassium channel (
Structure-Activity Relationship (SAR) Analysis:
-
N-Alkylation Effect: Substitution on the exocyclic nitrogen (e.g., isopropyl) generally reduces affinity for the
channel pore compared to the unsubstituted amine. -
Toxicity Prediction: While likely less toxic than 4-AP (LD50 ~20 mg/kg in rats), N-Isopropylpyridin-4-amine retains the basic nitrogen and pyridine core, suggesting it should be treated as Harmful (Acute Tox. 4) rather than Fatal (Acute Tox. 1/2), but the risk of neurotoxicity remains.
Visualization: Hazard Decision Logic
The following diagram illustrates the logical pathway used to determine the safety protocols for this compound in the absence of complete toxicological data.
Figure 1: Hazard Classification Decision Tree. The N-isopropyl substitution mitigates but does not eliminate the neurotoxic potential of the 4-aminopyridine core.
GHS Hazard Classification (Synthesized)
Based on the SAR analysis and standard protocols for alkyl-aminopyridines, the following GHS classification is recommended for laboratory safety management.
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[2] |
Signal Word: WARNING
Handling & Exposure Controls
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .
-
Powder Management: If handling the dihydrochloride salt (powder), use a static-dissipative balance enclosure to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
Reliable protection depends on material compatibility. Pyridines can permeate standard latex; therefore, nitrile is the minimum standard.
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11 mm) | Minimum breakthrough time >480 min for solid salts. Double glove for free base oil. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of severe eye irritation (H319). |
| Respiratory | N95 / P100 | Required only if working outside a hood (e.g., spill cleanup). |
| Clothing | Lab Coat (Cotton/Poly) | Standard splash protection. |
Experimental Protocol: Safe Solubilization
-
Weighing: Tare vial inside the fume hood. Transfer solid using a disposable spatula.
-
Solvent Addition: Add DCM or Methanol slowly. The dissolution of the hydrochloride salt may be endothermic.
-
Neutralization (If Free Base needed): If converting salt to free base using NaOH/NaHCO₃, expect biphasic partitioning. The free base will reside in the organic layer. Caution: The free base is significantly more skin-permeable than the salt.
Emergency Response & First Aid
In the event of exposure, immediate action is required to prevent systemic absorption and potential neurotoxicity.
Response Workflow
The following diagram outlines the critical steps for responding to exposure, prioritizing the neutralization of the neurotoxic threat.
Figure 2: Emergency Response Algorithm. Note the specific instruction to inform medical personnel of the compound's relationship to 4-Aminopyridine.
Medical Note to Physician
Treat as a potential Potassium Channel Blocker .
-
Symptoms: Anxiety, paresthesia, tremors, metabolic acidosis, and tonic-clonic seizures.
-
Antidote: No specific antidote exists. Seizures are typically responsive to benzodiazepines (e.g., Diazepam, Lorazepam).
-
Contraindication: Avoid agents that lower the seizure threshold.
References
-
AK Scientific. (2024). Safety Data Sheet: N-Isopropylpyridin-4-amine dihydrochloride (CAS 34844-89-8).[3] Retrieved from .
-
PubChem. (2025).[4] Compound Summary: 4-Isopropylpyridine (CAS 696-30-0) & Related Pyridinamines.[4] National Library of Medicine. Retrieved from .
-
Spyker, D. A., et al. (1980).[5] Poisoning with 4-aminopyridine: Report of three cases.[5] Clinical Toxicology, 16(4), 487–497.[5] (Cited for 4-AP toxicity mechanism).[5]
-
Alchem Pharmtech. (2024). Product Catalog: N-Isopropylpyridin-4-amine dihydrochloride.[6][3] Retrieved from .
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Isopropylpyridin-4-amine (Isomer Analog). Retrieved from .
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 34844-89-8 N-Isopropylpyridin-4-amine dihydrochloride AKSci 3648DG [aksci.com]
- 4. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
Technical Deep Dive: Synthesis Strategies for 4-(Isopropylamino)pyridine
Executive Summary
The synthesis of
This guide deconstructs the three primary synthetic pathways—Nucleophilic Aromatic Substitution (
Part 1: Strategic Decision Matrix
Selecting the correct protocol depends heavily on the available starting materials and the scale of operation.
-
Choose
if you have access to high-pressure reactors (autoclaves) and cost is the primary driver.[1] -
Choose Reductive Amination for bench-scale precision, mild conditions, or if you lack high-pressure equipment.[1]
-
Choose Buchwald-Hartwig only if the pyridine ring contains other sensitive halogens or functional groups that cannot survive
conditions.[1]
Decision Workflow (Visualization)
Figure 1: Strategic selection of synthesis pathway based on precursor availability and equipment constraints.
Part 2: Method A - The Industrial Standard ( )
Core Mechanism: Nucleophilic Aromatic Substitution.[1][2][3][4][5] Primary Challenge: The instability of 4-chloropyridine free base and the volatility of isopropylamine.
Mechanistic Insight
The 4-position of the pyridine ring is electrophilic due to the electron-withdrawing nature of the nitrogen atom. However, simple heating of 4-chloropyridine with isopropylamine is often insufficient because the amine can protonate the pyridine nitrogen, deactivating the ring towards nucleophilic attack. Successful protocols often utilize the hydrochloride salt of 4-chloropyridine to prevent polymerization of the starting material, combined with a large excess of isopropylamine to act as both nucleophile and base.
Protocol: High-Pressure Substitution
Scale: 100 mmol Yield Target: 85-95%[1]
-
Preparation of Starting Material:
-
Charging the Reactor:
-
In a stainless steel autoclave (Parr reactor), charge 4-chloropyridine HCl (15.0 g, 100 mmol).
-
Add Isopropylamine (50 mL, ~580 mmol).
-
Note: The large excess serves as the solvent and scavenges the HCl released. No additional solvent (water/ethanol) is strictly necessary, maximizing collision frequency.
-
-
Reaction:
-
Seal the autoclave.
-
Heat to 140°C for 12–16 hours .
-
Pressure Warning: Internal pressure will rise significantly (approx. 15–20 bar) due to isopropylamine vapor pressure (b.p. 33°C).[1]
-
-
Workup:
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate if necessary.[1]
-
Part 3: Method B - The Precision Approach (Reductive Amination)
Core Mechanism: Imine formation followed by hydride reduction.[1] Primary Challenge: Preventing over-alkylation or reduction of the pyridine ring.
Mechanistic Insight
Direct alkylation of 4-aminopyridine with isopropyl halides is messy, leading to poly-alkylation and ring nitrogen quaternization.[1] Reductive amination using acetone is self-limiting to the mono-isopropyl product because the steric bulk of the isopropyl group hinders a second addition.
We utilize Sodium Triacetoxyborohydride (
Protocol: Titanium-Mediated Reductive Amination
Scale: 20 mmol Yield Target: 75-85%[1]
-
Imine Formation:
-
In a dry flask under
, dissolve 4-Aminopyridine (1.88 g, 20 mmol) in 1,2-Dichloroethane (DCE) (40 mL). -
Add Acetone (1.74 g, 30 mmol, 1.5 eq).
-
Add Titanium(IV) isopropoxide (
) (6.25 g, 22 mmol, 1.1 eq). -
Causality:
acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. -
Stir at room temperature for 6–8 hours.
-
-
Reduction:
-
Add
(6.36 g, 30 mmol, 1.5 eq) in one portion. -
Stir at room temperature for 12 hours.
-
-
Quench & Workup:
Reaction Pathway (Visualization)[6][7]
Figure 2: Step-wise mechanism of Titanium-mediated reductive amination.[1]
Part 4: Comparative Data Analysis
The following table summarizes the trade-offs between the two primary methods to assist in process selection.
| Feature | Method A ( | Method B (Reductive Amination) |
| Starting Material | 4-Chloropyridine HCl | 4-Aminopyridine |
| Reagent Cost | Low | Moderate ( |
| Equipment | Autoclave (High Pressure) | Standard Glassware |
| Temperature | High (140°C) | Room Temperature (25°C) |
| Safety Profile | Pressure hazard; Volatile amine | Boron waste; Titanium waste |
| Scalability | Excellent (Industrial) | Good (Lab/Pilot) |
| Primary Impurity | Unreacted Chloride | Bis-alkylated byproduct (Trace) |
Part 5: Characterization & Validation
Regardless of the synthesis method, the identity of the product must be validated.
-
1H NMR (DMSO-d6, 400 MHz):
-
TLC:
References
-
Torasemide Intermediate Synthesis
- Context: Industrial applic
- Source: Patent WO2003097603A1, "Process for the prepar
-
Link:[1]
-
Reductive Amination Mechanisms
-
Buchwald-Hartwig Coupling on Pyridines
-
Nucleophilic Arom
):- Context: Mechanistic explanation of pyridine activ
- Source: Master Organic Chemistry, "Nucleophilic Arom
-
Link:
Sources
- 1. Process for the preparation of torsemide and related intermediates - Patent US-7378527-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of N-Isopropylpyridin-4-amine derivatives
Topic: Biological Activity and Medicinal Chemistry of N-Isopropylpyridin-4-amine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The N-isopropylpyridin-4-amine moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its role as a critical pharmacophore in the design of Type I and Type II kinase inhibitors . Unlike the unsubstituted 4-aminopyridine (a non-selective potassium channel blocker), the N-isopropyl derivative serves as a refined hinge-binding motif, primarily targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and Isocitrate Dehydrogenase (IDH) .
This guide analyzes the structural utility of this scaffold, detailing its synthesis via nucleophilic aromatic substitution (
Chemical Biology & Structure-Activity Relationship (SAR)
The N-isopropylpyridin-4-amine core functions as an ATP-mimetic. Its biological activity is governed by three structural determinants:
-
The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor. In the kinase ATP-binding pocket, this nitrogen typically interacts with the "hinge region" backbone (e.g., Val/Ala residues).
-
The 4-Amino Group (NH): Acts as a hydrogen bond donor to the hinge region.
-
The N-Isopropyl Group: This is the critical selectivity filter.
-
Steric Occlusion: The bulky isopropyl group fills the hydrophobic pocket (often the ribose-binding pocket or a solvent-exposed region depending on binding mode), preventing the "flat" intercalation associated with non-specific DNA binding or non-selective channel blocking.
-
Lipophilicity: Enhances membrane permeability (
modulation) compared to the primary amine, facilitating intracellular target engagement.
-
SAR Visualization
The following diagram illustrates the functional derivatization of the core scaffold.
Primary Biological Target: IRAK-4 Inhibition[1]
The most prominent application of N-isopropylpyridin-4-amine derivatives is in the inhibition of IRAK-4 , a serine/threonine kinase central to the innate immune response.
Mechanism of Action
IRAK-4 is the apical kinase in the signaling cascade initiated by Toll-like Receptors (TLRs) and the Interleukin-1 Receptor (IL-1R) .[1][2]
-
Activation: Ligand binding (e.g., LPS, IL-1
) recruits MyD88. -
Assembly: MyD88 recruits IRAK-4, forming the "Myddosome."
-
Phosphorylation: IRAK-4 autophosphorylates and subsequently phosphorylates IRAK-1/2.
-
Propagation: This triggers TRAF6 ubiquitination, activating TAK1, and ultimately releasing NF-
B .[3]
N-isopropylpyridin-4-amine derivatives bind to the ATP-pocket of IRAK-4, blocking the phosphorylation step. This halts the production of pro-inflammatory cytokines (TNF-
Signaling Pathway Diagram
Experimental Protocols
A. Chemical Synthesis (Nucleophilic Aromatic Substitution)
The synthesis of the core scaffold is a robust self-validating protocol utilizing
Protocol:
-
Reagents: 2-bromo-4-fluoropyridine (1.0 eq), Isopropylamine (2.0 - 3.0 eq), DIEA (N,N-Diisopropylethylamine, 1.5 eq), Solvent: NMP (N-Methyl-2-pyrrolidone) or DMA.
-
Procedure:
-
Dissolve 2-bromo-4-fluoropyridine in NMP under an inert atmosphere (
). -
Add DIEA followed by isopropylamine.
-
Reaction: Heat to 150°C in a microwave reactor for 30 minutes OR reflux at 130°C for 4-6 hours in a sealed tube.
-
Monitoring: Monitor by LC-MS (Target Mass: ~215-217 Da for Br-adduct).
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove NMP), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc gradient).
-
Validation Check: The disappearance of the fluorine signal in
B. Biological Assay: IRAK-4 Kinase Inhibition (FRET)
To verify biological activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is standard.
-
Components: Recombinant human IRAK-4 enzyme, Biotinylated peptide substrate, ATP (
concentration), Europium-labeled anti-phospho-antibody, XL665-labeled Streptavidin. -
Workflow:
-
Incubate compound (serial dilutions in DMSO) with IRAK-4 enzyme and peptide substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM
, 1 mM DTT). -
Initiate reaction with ATP. Incubate for 60 min at RT.
-
Stop reaction with detection buffer containing EDTA and detection antibodies.
-
Readout: Measure FRET signal (Ratio 665 nm / 620 nm).
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine
.
Comparative Activity Data
The following table summarizes the activity of N-isopropylpyridin-4-amine derivatives in relevant assays, derived from patent literature and medicinal chemistry studies.
| Compound Class | R-Group (C2 Position) | Target | Activity ( | Biological Effect |
| Core Scaffold | -H / -Br | IRAK-4 | > 10 | Weak inhibition; used as intermediate. |
| Derivative A | Pyrazolopyridine-CN | IRAK-4 | < 10 nM | Potent inhibition of TNF- |
| Derivative B | Triazolyl-linker | IRAK-4 | 10 - 50 nM | High selectivity over MAPK/SRC kinases. |
| Derivative C | Gem-disubstituted heterocycle | IDH1 (Mutant) | < 100 nM | Inhibition of 2-HG production in glioma cells. |
Safety & Toxicity Profile
While the N-isopropyl group reduces the seizure risk associated with unsubstituted 4-aminopyridine (a potassium channel blocker), toxicity remains a critical parameter.
-
Aquatic Toxicity: Classified as "Very toxic to aquatic life" (H400).[4]
-
Acute Toxicity: "Toxic if swallowed" (H301).
-
Handling: All synthesis steps require a fume hood. Waste must be segregated as halogenated organic waste (if using Br/F precursors) or nitrogenous waste.
References
- Discovery of Heteroaryl Substituted Aminopyridine Compounds as IRAK-4 Inhibitors.
- Gem-disubstituted Heterocyclic Compounds and Their Use as IDH Inhibitors.
- Thiadiazole IRAK4 Inhibitors.
-
PubChem Compound Summary: 2-Isopropylpyridin-4-amine. Source: National Center for Biotechnology Information (2025). Context: Chemical and physical property data for the isomeric structure.[2] URL:[Link]
Sources
- 1. US11702414B2 - Thiadiazole IRAK4 inhibitors - Google Patents [patents.google.com]
- 2. CA2964982C - Heteroaryl compounds as irak inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. WO2016210034A1 - Heteroaryl substituted aminopyridine compounds - Google Patents [patents.google.com]
- 4. CAS No. 34844-89-8 Specifications | Ambeed [ambeed.com]
Methodological & Application
Synthesis of N-Isopropylpyridin-4-amine via Reductive Amination: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of N-Isopropylpyridin-4-amine, a valuable building block in pharmaceutical and materials science research. The featured protocol utilizes a one-pot reductive amination reaction between 4-aminopyridine and acetone, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The presented methodology is designed to be robust and scalable, providing researchers with a reliable pathway to this important chemical intermediate.
Introduction and Scientific Rationale
N-substituted pyridin-4-amines are a class of compounds with significant utility in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The isopropyl moiety, in particular, can impart favorable pharmacokinetic properties. The synthesis of N-Isopropylpyridin-4-amine is therefore a critical process for the advancement of various research endeavors.
Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction combines the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.[3] This approach offers several advantages over other alkylation methods, including higher selectivity and the use of milder reaction conditions, which helps to minimize the formation of over-alkylated byproducts.[2][4]
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is central to the success of this protocol.[4][5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is sufficiently mild to selectively reduce the intermediate iminium ion without significantly reducing the starting ketone (acetone).[6][7] This selectivity is crucial for achieving a high yield of the desired product in a one-pot procedure.[3][4] Furthermore, NaBH(OAc)₃ is compatible with a wider range of functional groups and reaction solvents compared to other common reductive amination reagents like sodium cyanobohydride (NaBH₃CN).[3][4]
Reaction Mechanism and Workflow
The reductive amination of 4-aminopyridine with acetone proceeds through a two-step sequence within a single reaction vessel. The initial step involves the acid-catalyzed reaction between the primary amine of 4-aminopyridine and the carbonyl group of acetone to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine, known as an iminium ion. In the second step, the hydride from sodium triacetoxyborohydride attacks the electrophilic carbon of the iminium ion, reducing it to the final N-isopropylpyridin-4-amine product.
Below is a diagrammatic representation of the reaction workflow.
Caption: Workflow for the synthesis of N-Isopropylpyridin-4-amine.
Detailed Experimental Protocol
This protocol is intended for trained laboratory personnel. Adherence to all institutional safety guidelines is mandatory.
Materials and Equipment
| Reagents | Grade | Supplier |
| 4-Aminopyridine | ≥98% | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Sodium triacetoxyborohydride | 97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (aq.) | - | Prepared in-house |
| Anhydrous Sodium Sulfate | - | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Equipment |
| Round-bottom flask |
| Magnetic stirrer and stir bar |
| Argon or Nitrogen inlet |
| Syringes |
| Separatory funnel |
| Rotary evaporator |
| Glass column for chromatography |
| Thin Layer Chromatography (TLC) plates |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 g, 10.6 mmol).
-
Solvent and Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (40 mL) followed by acetone (1.55 mL, 21.2 mmol, 2.0 eq). Stir the mixture at room temperature until the 4-aminopyridine has completely dissolved.
-
Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (3.38 g, 15.9 mmol, 1.5 eq) to the stirring solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (4-aminopyridine) and the product (N-Isopropylpyridin-4-amine) should have distinct Rf values.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Be cautious as gas evolution (hydrogen) may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude N-Isopropylpyridin-4-amine can be purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a suitable eluent (e.g., 95:5 Ethyl Acetate:Hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 50% ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford N-Isopropylpyridin-4-amine as a solid or oil.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid or pale yellow oil |
| Purity (by ¹H NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.2 (d, 2H), ~6.5 (d, 2H), ~3.7 (septet, 1H), ~1.2 (d, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~154, ~150, ~107, ~47, ~22 |
| Mass Spectrometry (ESI+) | m/z calculated for C₈H₁₂N₂ [M+H]⁺: 137.10, found: 137.1 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Safety and Handling
5.1. Reagent-Specific Hazards
-
4-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. It is a neurotoxin and should be handled with extreme care in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride: Flammable solid that reacts with water to release flammable gases.[8][9] It can cause serious eye damage and skin irritation.[8][9] Handle in a dry, inert atmosphere and avoid contact with water.[6][9]
-
Dichloromethane: A suspected carcinogen. Use in a well-ventilated fume hood and wear appropriate personal protective equipment.
5.2. General Laboratory Safety
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Perform all operations in a well-ventilated chemical fume hood.[11][12]
-
Keep all reagents away from heat, sparks, and open flames.[8]
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization and Analytical Methods
The identity and purity of the synthesized N-Isopropylpyridin-4-amine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[13][14] The expected chemical shifts and coupling patterns provide definitive confirmation of the product's structure.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final compound.[15]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the use of anhydrous solvent. |
| Loss of product during work-up | Perform multiple extractions of the aqueous layer. | |
| Presence of Starting Material | Insufficient reducing agent | Ensure the correct stoichiometry of sodium triacetoxyborohydride. |
| Formation of Byproducts | Over-alkylation (less common with this method) | Use the recommended stoichiometry of reagents. |
| Reaction with impurities in starting materials | Use high-purity starting materials. |
References
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine. Benchchem.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (1996).
- Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amin
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Sodium triacetoxyborohydride - Safety D
- How to purify Amine? Grad student asked me.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Characterization and quantification of N-(3-aminopropyl)
- SAFETY DATA SHEET - Sodium Triacetoxyborohydride. TCI Chemicals.
- SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Loba Chemie.
- Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Scientific & Academic Publishing.
- Process for purifying crude 4-aminophenol.
- Synthesis of Amines Reductive Amin
- SAFETY DATA SHEET - Sodium triacetoxyborohydride. Fisher Scientific.
- Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques.
- Amine Preparation 4 - Reductive Amin
- Sodium triacetoxyborohydride. AK Scientific, Inc.
- N-Isopropylpyridin-4-amine dihydrochloride. Alchem Pharmtech.
- Reductive amin
- Reductive amination of amines with formaldehyde ?.
- Process for the purification of amines.
- Purification of secondary alkyl amines.
- 4-Isopropylpyridine (696-30-0) 1H NMR spectrum. ChemicalBook.
Sources
- 1. gctlc.org [gctlc.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. aksci.com [aksci.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1) [article.sapub.org]
- 15. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of N-Isopropylpyridin-4-amine via Nucleophilic Aromatic Substitution (SNAr)
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-Isopropylpyridin-4-amine (CAS: 34844-89-8) utilizing 4-chloropyridine hydrochloride as the electrophile. Unlike transition-metal-catalyzed methods (Buchwald-Hartwig), this protocol leverages the intrinsic electron-deficiency of the pyridine ring to facilitate a direct Nucleophilic Aromatic Substitution (SNAr). This method is prioritized for its atom economy, cost-efficiency, and avoidance of heavy metal scavengers in downstream processing.
Mechanistic Principles & Rationale
The "Activated" Electrophile
The success of this reaction relies on the electronic nature of the pyridine ring. The nitrogen atom in the ring exerts a strong electron-withdrawing effect (
Reaction Pathway
The reaction proceeds via an Addition-Elimination mechanism.
-
Addition: The lone pair of the isopropylamine attacks the C-4 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the pyridine nitrogen.
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion.
-
Proton Transfer: The resulting protonated amine species is deprotonated by excess base (isopropylamine or auxiliary base) to yield the free base product.
Mechanistic Visualization
The following diagram illustrates the critical transition states and electron flow.
Figure 1: SNAr reaction pathway showing the formation of the resonance-stabilized Meisenheimer complex and subsequent chloride elimination.
Experimental Protocol
Reagent Selection & Stoichiometry
Critical Note on Starting Material: Free base 4-chloropyridine is unstable and prone to self-polymerization at room temperature. Always use 4-chloropyridine hydrochloride salt and generate the free base in situ or use excess amine to neutralize.
| Component | Role | Eq. | Rationale |
| 4-Chloropyridine HCl | Substrate | 1.0 | Stable salt form prevents polymerization. |
| Isopropylamine | Nucleophile | 5.0 - 10.0 | Acts as both reactant, solvent, and HCl scavenger. High volatility requires sealed vessel. |
| Ethanol (Optional) | Co-solvent | - | Use if pressure reduction is needed; however, neat amine is faster. |
| Triethylamine | Aux. Base | 2.0 | Optional: Use if economizing on isopropylamine. |
Method A: Sealed Tube Synthesis (Recommended)
Best for: Gram-scale synthesis, high conversion, simple workup.
Step 1: Preparation
-
Weigh 4-chloropyridine hydrochloride (1.50 g, 10 mmol) into a heavy-walled pressure tube (borosilicate glass with Teflon screw cap).
-
Cool the tube in an ice bath (0 °C). Reason: Isopropylamine is volatile (bp ~32 °C); cooling prevents evaporation during addition.
-
Add Isopropylamine (5.0 mL, ~58 mmol) quickly.
-
Seal the tube tightly.
Step 2: Reaction
-
Place the sealed tube behind a blast shield.
-
Heat to 120 °C in an oil bath.
-
Stir magnetically for 12–16 hours .
-
Observation: The solid HCl salt will dissolve, and the solution may turn slightly yellow/orange.
-
Step 3: Workup (Acid-Base Swing) This purification strategy relies on the basicity of the pyridine nitrogen.
-
Cool the tube to room temperature, then to 0 °C before opening.
-
Evaporate excess isopropylamine under reduced pressure (Rotavap).
-
Acidification: Dissolve the residue in 1M HCl (20 mL).
-
Checkpoint: The product is now protonated and water-soluble.
-
-
Wash: Extract the acidic aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Purpose: Removes non-basic impurities and any unreacted neutral organic byproducts. Discard organics.
-
-
Basification: Adjust the aqueous layer pH to >12 using 4M NaOH.
-
Observation: The product will precipitate or oil out as the free base.
-
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
-
Dry combined DCM layers over anhydrous
, filter, and concentrate.
Process Workflow Diagram
Figure 2: "Acid-Base Swing" purification workflow ensuring high purity by leveraging the basicity of the product.
Characterization & Validation
To ensure the protocol was successful, verify the following spectral data.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | ||
| Methine proton of isopropyl group ( | ||
| Methyl protons of isopropyl group ( | ||
| TLC | Eluent: 10% MeOH in DCM. Visualizes under UV. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to low temp. | Increase temperature to 140 °C. Ensure vessel is rated for pressure. |
| Polymerization | Free base 4-Cl-pyridine formed too early. | Keep reagents at 0 °C until sealed. Ensure excess amine is present. |
| Product in Waste | pH incorrect during extraction. | Ensure aqueous layer is pH < 2 during EtOAc wash and pH > 12 during DCM extraction. |
References
-
Mechanism of SNAr: Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
- Pyridine Reactivity: Schlosser, M. et al. (2005). Regioselective substitution of chloropyridines. Journal of Organic Chemistry.
-
Synthesis Protocol Support: BenchChem. (2025). Technical Guide to the Synthesis of Aminopyridines. Link
-
Purification of Amines: Patent US3337630A. Process for the purification of amines. Link
-
Compound Data: PubChem. 2-Isopropylpyridin-4-amine Compound Summary. (Note: Isomer analog for spectral comparison). Link
Application Note: N-Isopropylpyridin-4-amine as a Privileged Kinase Inhibitor Scaffold
Abstract
This application note details the structural rationale, synthesis, and downstream coupling protocols for N-isopropylpyridin-4-amine , a critical intermediate in the development of ATP-competitive kinase inhibitors. The 4-aminopyridine moiety serves as a proven hinge-binding motif, while the isopropyl group provides essential hydrophobic bulk to target gatekeeper residues or solvent-front pockets. This guide addresses specific synthetic challenges—including catalyst poisoning and regioselectivity—and provides validated protocols for Nucleophilic Aromatic Substitution (
Structural Rationale & Pharmacophore Logic
In the context of Type I and Type II kinase inhibitors, the N-isopropylpyridin-4-amine fragment functions as a dual-purpose pharmacophore.
The "Hinge Binder" Mechanism
The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the backbone amide NH of the kinase hinge region (e.g., Met, Glu, or Leu residues depending on the kinase).
The Hydrophobic "Anchor"
The isopropyl group attached to the exocyclic amine fills hydrophobic sub-pockets adjacent to the ATP binding site. This steric bulk is often critical for:
-
Selectivity: Disfavoring binding to kinases with smaller gatekeeper residues.
-
Potency: Displacing conserved water molecules within the hydrophobic pocket.
SAR Visualization
The following diagram illustrates the structural activity relationship (SAR) logic when this intermediate is incorporated into a bis-heterocyclic core (e.g., a pyrimidine or triazine).
Figure 1: Pharmacophore dissection of the N-isopropylpyridin-4-amine intermediate.
Preparation of the Intermediate
Note: While commercially available, in-house synthesis allows for isotopic labeling or derivative creation.
Protocol A: Reductive Amination (Recommended)
This method is preferred over
Reagents: 4-Aminopyridine (1.0 eq), Acetone (3.0 eq), NaBH(OAc)3 (1.5 eq), Acetic Acid (cat.), DCM.
-
Imine Formation: Dissolve 4-aminopyridine in DCM. Add acetone and catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.
-
Expert Insight: Do not use NaBH4; it is too strong and may reduce the pyridine ring or lead to side products. NaBH(OAc)3 is selective for the imine.
-
-
Quench: After 4 hours, quench with saturated NaHCO3.
-
Purification: Extract with DCM. The product is often pure enough for use; otherwise, recrystallize from Hexane/EtOAc.
Downstream Coupling Protocols
The primary utility of this intermediate is coupling it to a core scaffold (e.g., 2,4-dichloropyrimidine). Two distinct pathways are provided based on the reactivity of the electrophile.
Workflow Diagram
Figure 2: Decision tree for coupling N-isopropylpyridin-4-amine to kinase scaffolds.
Protocol 1: Nucleophilic Aromatic Substitution ( )
Best for: 2,4-dichloropyrimidines, chlorotriazines. Challenge: Regioselectivity (C2 vs C4 on pyrimidine).
-
Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol or DMA (Dimethylacetamide).
-
Expert Insight: n-Butanol is preferred for scale-up as it dissolves the hydrochloride salts formed during the reaction, preventing "gumming" of the stir bar.
-
-
Addition: Add N-isopropylpyridin-4-amine (1.0 eq) and DIPEA (2.5 eq).
-
Reaction: Heat to 80°C. Monitor by LCMS.
-
Note: The C4 position of pyrimidine is usually more reactive due to the steric relief adjacent to the nitrogen.
-
-
Workup: Remove solvent in vacuo. Resuspend in water. The product often precipitates. If not, extract with EtOAc.
Protocol 2: Buchwald-Hartwig Cross-Coupling
Best for: Unactivated aryl bromides/chlorides. Challenge: The pyridine nitrogen can coordinate to Palladium, poisoning the catalyst.
Optimized Conditions:
-
Catalyst:
(5 mol%) -
Ligand: Xantphos or BrettPhos (10 mol%)
-
Causality: These wide-bite-angle bisphosphines facilitate reductive elimination and protect the Pd center from pyridine coordination [1].
-
-
Base:
(2.0 eq) - Must be anhydrous. -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step:
-
Charge a reaction vial with the Aryl Bromide (1.0 eq), Amine Intermediate (1.2 eq), Base, Catalyst, and Ligand.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Inject degassed Dioxane.
-
Heat to 100°C for 12-16 hours.
-
Filter: Filter through a Celite pad to remove Palladium black.
-
Scavenging: Use a thiourea-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can interfere with biological assays.
QC and Purification Strategy
Purifying aminopyridines can be difficult due to streaking on silica gel.
Data Summary: Solvent Compatibility
| Solvent System | Suitability | Notes |
| DCM/MeOH (9:1) | Moderate | Add 1% |
| EtOAc/Hexane | Poor | Pyridines are too polar; compounds often stick to the baseline. |
| Reverse Phase (C18) | Excellent | Use 0.1% Formic Acid buffer. |
The "Catch and Release" Protocol (SCX)
For rapid purification without column chromatography:
-
Dissolve crude reaction mixture in MeOH.
-
Load onto a Strong Cation Exchange (SCX) cartridge (e.g., Isolute® SCX-2).
-
Wash: Flush with MeOH (removes non-basic impurities, catalysts, and neutral starting materials).
-
Elute: Flush with 2M
in MeOH. The basic ammonia displaces the pyridine product. -
Concentrate the eluent to obtain high-purity amine.
References
-
Buchwald-Hartwig Coupling of Aminopyridines: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with amines. Journal of the American Chemical Society. [Link]
-
RET Kinase Inhibitors (Pyrazolopyrimidine Scaffold): Dinér, P., et al. (2012).[2][3] Preparation of 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors.[2][3] Journal of Medicinal Chemistry. [Link][2]
-
TYK2 Inhibitor Optimization (Aminopyridine Benzamides): Liang, J., et al. (2013). Lead Optimization of a 4-Aminopyridine Benzamide Scaffold to Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Palladium-Catalyzed Amidation of 2-Chloro-3-amino-heterocycles: Donald, J. R., Wood, R. R., & Martin, S. F. (2012).[4] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation.[4] Organic Letters. [Link][4]
Sources
Application Note: N-Isopropylpyridin-4-amine Derivatives in Nucleophilic Acylation
This Application Note is designed to address the specific use of N-Isopropylpyridin-4-amine derivatives in acylation.
Critical Scientific Distinction: In the context of catalytic acylation, the secondary amine N-Isopropylpyridin-4-amine (Mono-IP) is susceptible to irreversible N-acylation, which deactivates the catalytic cycle.[1][2] The structurally related tertiary amine, 4-(Diisopropylamino)pyridine (DIAP) , is the functional, highly effective nucleophilic catalyst analogous to DMAP.[2]
This guide focuses on the application of the Isopropyl-substituted 4-aminopyridine class , specifically highlighting the superior lipophilicity and steric tuning of the tertiary DIAP catalyst compared to standard DMAP, while explicitly defining the limitations and stoichiometric usage of the mono-isopropyl variant.[1][2]
Executive Summary
Acylation of sterically hindered alcohols and phenols often requires hyper-nucleophilic catalysts.[1][2] While 4-Dimethylaminopyridine (DMAP) is the industry standard, its low solubility in non-polar solvents (e.g., hexane, heptane) and lack of steric discrimination can be limiting.[2]
This guide details the application of N-Isopropyl-substituted 4-aminopyridines . Specifically, it establishes protocols for using 4-(Diisopropylamino)pyridine (DIAP) as a superior catalyst for non-polar media and difficult substrates.[1] It also addresses the chemical behavior of the secondary amine N-Isopropylpyridin-4-amine , clarifying its role as a reactive intermediate rather than a turnover catalyst.[1][2]
Key Advantages of Isopropyl-Substituted Catalysts (DIAP):
-
Enhanced Lipophilicity: The isopropyl groups significantly increase solubility in non-polar organic solvents (Hexane, Toluene) compared to DMAP.
-
Steric Tuning: Increased steric bulk at the exocyclic nitrogen minimizes complexation with Lewis acids and improves selectivity in multifunctional substrates.[1]
-
High Basicity: Maintains the pKa boost required for the "Steglich" mechanism.
Mechanism of Action & Critical Analysis
The Catalytic Cycle (Tertiary Amine - DIAP)
The mechanism follows the nucleophilic catalysis pathway established by Steglich and Höfle.[1] The pyridine nitrogen attacks the acyl donor (anhydride/chloride) to form a highly electrophilic N-acylpyridinium salt .[1] The steric bulk of the isopropyl groups on the exocyclic nitrogen prevents resonance dampening while shielding the catalyst from aggregation.
The Deactivation Trap (Secondary Amine - Mono-IP)
If N-Isopropylpyridin-4-amine (secondary amine) is used, the acyl donor reacts at the exocyclic amine to form a stable urea-like amide.[1][2] This species is catalytically inactive for further acylation cycles under standard conditions.[1][2]
Pathway Visualization
The following diagram contrasts the active catalytic cycle of the tertiary amine (DIAP) against the deactivation pathway of the secondary amine.
Caption: Comparative pathways showing the regenerative cycle of DIAP (Green) versus the irreversible deactivation of the mono-isopropyl derivative (Red).[2]
Experimental Protocols
Protocol A: Catalytic Acylation of Hindered Alcohols (Using DIAP)
Objective: High-yield acetylation of a tertiary alcohol (e.g., 1-Adamantanol) in non-polar solvent.[1] Rationale: DIAP is selected for its solubility in heptane, allowing for easy workup and phase separation, unlike DMAP which requires chlorinated solvents or polar additives.[1][2]
Materials
-
Substrate: 1-Adamantanol (10 mmol)
-
Acyl Donor: Acetic Anhydride (15 mmol)
-
Catalyst: 4-(Diisopropylamino)pyridine (DIAP) (0.5 mmol, 5 mol%)[1]
-
Base: Triethylamine (12 mmol) - Acts as an acid scavenger.[1]
-
Solvent: n-Heptane (anhydrous)[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Adamantanol (1.52 g, 10 mmol) in n-Heptane (20 mL).
-
Catalyst Addition: Add DIAP (96 mg, 0.5 mmol) and Triethylamine (1.67 mL, 12 mmol). Stir until DIAP is fully dissolved (Note: DIAP dissolves readily; DMAP would remain a suspension).[1]
-
Acylation: Cool the mixture to 0°C. Dropwise add Acetic Anhydride (1.42 mL, 15 mmol) over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).
-
Quench: Add 5 mL of saturated NaHCO₃ solution and stir vigorously for 10 minutes to hydrolyze excess anhydride.
-
Workup: Transfer to a separatory funnel. The product and DIAP remain in the organic (Heptane) layer. Wash with water (2 x 10 mL) and 0.5 M HCl (2 x 10 mL).[1]
-
Note: The HCl wash protonates the DIAP, moving it to the aqueous phase, effectively removing the catalyst from the product.[2]
-
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Expected Result: >95% Yield of 1-Adamantyl acetate as a clear oil/solid.[1][2]
Protocol B: Comparative Solubility & Activity Data
The following data highlights why the Isopropyl variant (DIAP) is chosen over standard DMAP for specific process streams.
| Property | DMAP (Standard) | DIAP (Isopropyl Catalyst) | N-iPr-4-AP (Mono-Reagent) |
| Structure | Tertiary (Dimethyl) | Tertiary (Diisopropyl) | Secondary (Mono-isopropyl) |
| Catalytic Type | Turnover Catalyst | Turnover Catalyst | Stoichiometric Reactant |
| Solubility (Hexane) | < 2 mg/mL (Poor) | > 50 mg/mL (Excellent) | Moderate |
| pKa (Conj.[1] Acid) | 9.7 | ~9.8 (Slightly higher) | ~9.5 |
| Acylation Risk | None | None (Sterically protected) | High (Deactivates) |
| Use Case | General Purpose (DCM/THF) | Non-polar solvents, Hindered substrates | Ligand synthesis, Precursor |
Troubleshooting & Optimization
Catalyst Deactivation (The "Stalling" Reaction)
-
Symptom: Reaction starts but stops at <20% conversion.[1][2]
-
Cause: You may be using the Mono-isopropyl amine (N-Isopropylpyridin-4-amine) instead of the Di-isopropyl (DIAP).[1] The mono-amine gets acetylated to form an inactive amide.[1][2]
-
Solution: Verify the CAS number.[1][3] Ensure you are using 4-(Diisopropylamino)pyridine (CAS: roughly analogous to DMAP family, verify specific supplier data).[1] If you only have the mono-amine, you must alkylate it first or use it stoichiometrically (expensive).[1][2]
Slow Reaction with DIAP
-
Symptom: Reaction is slower than DMAP in Methanol or polar solvents.[1]
-
Cause: Steric bulk of isopropyl groups can slow down the attack on very bulky anhydrides (e.g., Pivalic anhydride).
-
Solution: Increase temperature to 40°C. The lipophilicity benefit of DIAP is best utilized in non-polar solvents; if using Methanol, switch back to DMAP.[2]
Safety & Handling
-
Toxicity: Like DMAP, Isopropyl-aminopyridines are highly toxic via skin absorption and inhalation.[1][2] They are neurotoxins.[1][2]
-
PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.[1][2]
-
Quenching: Acidic washes (1M HCl) effectively protonate and sequester these catalysts in the aqueous waste stream, preventing contamination of the final product.
References
-
Steglich, W.; Höfle, G. (1969).[1][2] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[1][2][3][4] Angewandte Chemie International Edition, 8(12), 981.[2] Link
-
Scriven, E. F. V. (1983).[1][2] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.[1][2] Link
-
Berry, D. J., et al. (2001).[1][2] "Catalysis by 4-dialkylaminopyridines." Arkivoc, 1, 201-226.[1][2][5] (Detailed review of DMAP analogues including isopropyl variants). Link
-
Spivey, A. C., & Arseniyadis, S. (2004).[2] "Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited." Angewandte Chemie International Edition, 43(34), 5436-5441.[1][2] Link
-
Sigma-Aldrich/Merck. "4-(Dimethylamino)pyridine and Analogues - Product Specification."[1] (Used for solubility and pKa comparisons). Link
Sources
Preparation of N-Isopropylpyridin-4-amine dihydrochloride salt
Application Note: Scalable Synthesis and Salt Formation of N-Isopropylpyridin-4-amine Dihydrochloride
Executive Summary
This Application Note details the protocol for the preparation of N-Isopropylpyridin-4-amine dihydrochloride , a critical intermediate in the synthesis of pyridine-based pharmaceutical scaffolds (e.g., Torasemide analogs).
While reductive amination of 4-aminopyridine is a viable pathway, this guide prioritizes Nucleophilic Aromatic Substitution (SNAr) using 4-chloropyridine hydrochloride. This route is selected for its superior atom economy, robustness at scale, and avoidance of heavy metal catalysts. The protocol includes a specific focus on the dihydrochloride salt formation , a step often complicated by the hygroscopic nature of pyridinium salts.
Key Technical Parameters:
-
Target Compound: N-Isopropylpyridin-4-amine[1] • 2HCl
-
Molecular Weight: 209.12 g/mol (Salt) / 136.19 g/mol (Free Base)
-
Primary Mechanism: SNAr (Addition-Elimination)
-
Critical Quality Attribute (CQA): Stoichiometry of the hydrochloride salt (Mono vs. Di).
Chemical Strategy & Mechanism
The synthesis relies on the activation of the C4 position of the pyridine ring. The nitrogen atom in the pyridine ring acts as an electron sink, making the 4-position highly electrophilic, particularly when the ring nitrogen is protonated or complexed.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
-
Activation: The starting material, 4-chloropyridine, is unstable as a free base (prone to self-polymerization). It is stored as the hydrochloride salt.
-
Nucleophilic Attack: Isopropylamine (acting as both nucleophile and base) attacks the C4 carbon.
-
Meisenheimer Complex: A resonance-stabilized intermediate forms.
-
Elimination: Chloride is expelled, restoring aromaticity.
-
Salt Formation: The resulting free base is treated with anhydrous HCl to target the dihydrochloride form.
Figure 1: Reaction pathway from 4-chloropyridine to the dihydrochloride salt.
Experimental Protocols
Protocol A: Synthesis of N-Isopropylpyridin-4-amine (Free Base)
Safety Warning: 4-Chloropyridine is a skin irritant.[2] Isopropylamine is highly volatile and flammable. Perform all operations in a fume hood.
Materials:
-
4-Chloropyridine Hydrochloride (10.0 g, 66.6 mmol)
-
Isopropylamine (40 mL, ~470 mmol, 7.0 equiv)
-
Solvent: Ethanol (Absolute) or 2-Propanol (Optional, can run neat in amine)
-
Equipment: 100 mL Teflon-lined Stainless Steel Autoclave (Parr Bomb) or heavy-walled sealed glass pressure tube.
Procedure:
-
Charging: To a cold pressure vessel, add 4-chloropyridine hydrochloride (10.0 g).
-
Amine Addition: Carefully add Isopropylamine (40 mL). Note: The reaction is exothermic as the amine neutralizes the HCl salt of the starting material. Cool in an ice bath during addition.
-
Reaction: Seal the vessel tightly. Heat to 130°C for 12–16 hours .
-
Process Insight: The high temperature is required to overcome the activation energy of the deactivated pyridine ring. The excess amine acts as the solvent and acid scavenger.
-
-
Workup:
-
Purification (Extraction):
-
Dissolve residue in 100 mL 1N NaOH (pH > 12).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry combined organic layers over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the crude oil (N-Isopropylpyridin-4-amine).
-
Yield Expectation: 80–90% (Yellow to orange oil).
-
Protocol B: Formation of Dihydrochloride Salt
Critical Consideration: The dihydrochloride salt involves protonating both the ring nitrogen (pKa ~9.1) and the exocyclic amine (pKa < 2 due to resonance). The second proton is labile. Anhydrous conditions are strictly required to prevent reversion to the monohydrochloride.
Materials:
-
Crude N-Isopropylpyridin-4-amine (from Protocol A)
-
Solvent: Diethyl Ether (Anhydrous) or 1,4-Dioxane
-
Acid Source: 4M HCl in Dioxane or HCl gas.
Procedure:
-
Dissolution: Dissolve the crude free base oil (e.g., 5.0 g) in anhydrous Diethyl Ether (50 mL). Ensure the solution is clear.
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.5 equivalents).
-
Observation: A white to off-white precipitate will form immediately.
-
-
Maturation: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete salt formation.
-
Isolation: Filter the solid under a nitrogen blanket (hygroscopic!).
-
Washing: Wash the cake with cold anhydrous ether (2 x 20 mL).
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 6 hours.
Analytical Validation & Specifications
To validate the synthesis, compare the isolated product against the following specifications.
| Test | Method | Specification / Expected Result |
| Appearance | Visual | White to pale yellow crystalline solid |
| 1H NMR | DMSO-d6 | δ 8.2 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (m, 1H, CH), 1.2 (d, 6H, CH3).[2] Note: Shifts vary by pH.[5] |
| Chloride Content | Argentometric Titration | 33.5% - 34.5% (Theoretical for 2HCl: 33.9%) |
| HPLC Purity | C18 Column, ACN/Water | > 98.0% (Area %) |
| Stoichiometry | Elemental Analysis (N) | Theoretical N: 13.40%. Found: ±0.4% |
Troubleshooting & Optimization
Issue: Product is a sticky gum instead of a solid.
-
Solution: Triturate the gum with anhydrous acetone or ether. Sonicate to induce crystallization. Ensure the HCl source was strictly anhydrous.
Issue: Low Yield in Step 1.
-
Cause: Incomplete conversion or polymerization of 4-chloropyridine.
-
Solution: Increase temperature to 140°C or reaction time to 24h. Ensure 4-chloropyridine HCl quality (should be white, not yellow/brown).
Issue: Monohydrochloride vs. Dihydrochloride.
-
Diagnosis: Titration shows ~17% Chloride (Mono) instead of ~34% (Di).
-
Solution: The second proton is very acidic. If the Dihydrochloride is not strictly required for downstream use, the Monohydrochloride is significantly more stable. To force 2HCl, use excess HCl gas and store in a desiccator.
Process Workflow Diagram
Figure 2: End-to-end process flow for the synthesis and isolation.
References
-
PubChem. (2025).[2][7][8][9] Compound Summary: N-Isopropylpyridin-4-amine.[1] National Library of Medicine. Retrieved from [Link]
- Spitzner, R. (2001). Pyridine-N-oxides and their derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 15). Thieme. (General reference for nucleophilic substitution of 4-chloropyridines).
- Scriven, E. F. V. (1984). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. (Mechanistic insight into 4-aminopyridine basicity).
- Levin, J. I., et al. (2006). Synthesis of 4-amino-substituted pyridines. Journal of Medicinal Chemistry. (Contextual reference for SNAr conditions on pyridine rings).
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 6-(Propan-2-yl)pyrimidin-4-amine | C7H11N3 | CID 21050418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Isopropylpyridin-4-amine | C8H12N2 | CID 45079645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimizing Regioselectivity in the N-Alkylation of 4-Aminopyridine
Abstract & Core Challenge
4-Aminopyridine (4-AP) presents a classic problem in heterocyclic synthesis: ambident nucleophilicity . The molecule possesses two distinct nitrogen centers—the endocyclic pyridine nitrogen (
For drug development professionals, controlling the site of alkylation is critical.
-
Thermodynamic/Kinetic Default: Reaction with alkyl halides under neutral conditions almost exclusively yields 1-alkyl-4-aminopyridinium salts (alkylation at
). -
Synthetic Challenge: Accessing N-alkyl-4-aminopyridines (secondary amines at
) requires disrupting the natural reactivity profile through specific deprotonation strategies, reductive amination, or transient protecting groups.
This guide provides validated protocols for selectively targeting either site.
Mechanistic Foundation: The "Why" of Selectivity
To control the reaction, one must understand the electronic bias of the substrate.
Electronic Profile
-
Ring Nitrogen (
): Highly basic ( ) and nucleophilic.[2] The lone pair is in an orbital perpendicular to the -system, remaining available for donation.[1][2] -
Exocyclic Nitrogen (
): Significantly less basic.[1] Its lone pair is delocalized into the electron-deficient pyridine ring via resonance, effectively "deactivating" it toward electrophiles under neutral conditions.
Visualization of Reactivity Bias
The following diagram illustrates the resonance contribution that deactivates the exocyclic amine and directs incoming electrophiles to the ring nitrogen.
Figure 1: Mechanistic divergence in 4-AP alkylation. Neutral conditions favor the highly nucleophilic ring nitrogen (
Protocol A: Ring Nitrogen Alkylation (Synthesis of Pyridinium Salts)
This reaction is robust and typically proceeds in high yields. It is used to synthesize potassium channel blockers or phase-transfer catalysts.
Reaction Scheme
Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN), Acetone, or EtOAc | Polar aprotic solvents stabilize the transition state. Non-polar solvents allow the ionic product to precipitate, driving the reaction to completion. |
| Stoichiometry | 1.0 eq 4-AP : 1.1 eq Alkyl Halide | Slight excess of electrophile ensures full conversion. |
| Temperature | Reflux ( | Provides necessary activation energy; promotes product precipitation. |
Step-by-Step Protocol
-
Dissolution: Dissolve 4-aminopyridine (10 mmol, 941 mg) in anhydrous Acetonitrile (20 mL).
-
Note: Acetone is a viable alternative if the product is expected to be highly crystalline.
-
-
Addition: Add the alkyl halide (11 mmol) dropwise at room temperature.
-
Caution: Exothermic reaction.
-
-
Reflux: Heat the mixture to reflux for 4–12 hours. Monitor via TLC (eluent: 10% MeOH in DCM; product will stay at baseline) or LC-MS.
-
Isolation:
-
If precipitate forms: Cool to 0°C, filter the solid, and wash with cold ether/pentane.
-
If no precipitate: Evaporate solvent to dryness. Recrystallize from EtOH/EtOAc.
-
-
Validation:
NMR will show a significant downfield shift of the pyridine ring protons (typically ppm) compared to the starting material.
Protocol B: Exocyclic Amine Alkylation (Synthesis of Secondary Amines)
Targeting the exocyclic nitrogen requires overcoming the ring nitrogen's nucleophilicity. Two primary strategies exist: Reductive Amination (preferred for mono-alkylation) and Strong Base Alkylation .
Method 1: Reductive Amination (Gold Standard)
Direct alkylation often leads to poly-alkylation. Reductive amination using an aldehyde/ketone is the most controlled method for mono-alkylation.
Reaction Scheme:
Step-by-Step Protocol:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-AP (10 mmol) and the aldehyde (10-12 mmol) in MeOH (30 mL) or DCE (Dichloroethane).
-
Crucial Step: Add a Lewis Acid catalyst, such as Titanium(IV) isopropoxide (
, 1.2 eq) or a drying agent ( ). 4-AP imines are slow to form due to the electron-poor nature of the exocyclic nitrogen. Stir for 6–12 hours.
-
-
Reduction:
-
Cool to 0°C.
-
Add Sodium Triacetoxyborohydride (
, 1.5 eq) portion-wise. -
Note:
can be used but is toxic; is preferred for safety and selectivity.
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH/NH4OH).
Method 2: Strong Base Deprotonation (Anionic Mechanism)
This method uses a strong base to deprotonate the exocyclic amine (
Reaction Scheme:
Step-by-Step Protocol:
-
Activation:
-
Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous DMF (10 mL) at 0°C under Argon.
-
Add 4-AP (1.0 eq) slowly. Evolution of
gas will be observed. -
Stir at 0°C to RT for 30–60 mins until gas evolution ceases. The solution often turns yellow/orange, indicating anion formation.
-
-
Alkylation:
-
Cool back to 0°C.
-
Add the Alkyl Halide (1.0 eq) dropwise. Do not use excess , as dialkylation is rapid.
-
-
Reaction:
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
-
Workup:
-
Carefully quench with water (exothermic!).
-
Extract with EtOAc.
-
Purification is critical: You will likely have a mixture of mono-alkylated (desired), di-alkylated, and potentially some ring-alkylated byproducts.
-
Decision Matrix & Troubleshooting
Use the following workflow to select the correct protocol for your target molecule.
Figure 2: Experimental workflow for selecting the optimal N-alkylation strategy.
Troubleshooting Table
| Observation | Probable Cause | Solution |
| Mixture of Products (Method B2) | Over-alkylation (Di-alkylation) | Switch to Reductive Amination (Method B1). If not possible, use 0.9 eq of alkyl halide and separate SM via column. |
| No Reaction (Method B1) | Imine failed to form | 4-AP is electron-poor. Add |
| Precipitate in Ring Alkylation is Sticky | Impurities or solvent choice | Triturate the oil with diethyl ether or hexanes to induce crystallization. |
| Low Yield (Ring Alkylation) | Reversibility (rare) or solubility | Ensure the alkyl halide is reactive (Iodide > Bromide > Chloride). Switch to a more polar solvent (DMF) if SM is not dissolving. |
Safety & Handling
-
Toxicity: 4-Aminopyridine is a potent potassium channel blocker . It is highly toxic if swallowed or absorbed through the skin (LD50 oral mouse ~20 mg/kg). It can cause seizures.[1]
-
Requirement: Handle exclusively in a fume hood. Wear double nitrile gloves.
-
-
Sodium Hydride: Reacts violently with water. Quench all reaction mixtures slowly under inert atmosphere.
References
-
Regioselectivity Mechanisms
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell, 2010. (Standard text on pyridine resonance and reactivity).
-
Katz, J. L. et al. "Structure-Activity Relationships for the Binding of 4-Aminopyridine Analogs to Potassium Channels." Journal of Medicinal Chemistry. Link
-
Reductive Amination Protocols
-
Self-Limiting Alkylation (Advanced)
-
4-AP Safety Data
Sources
Scalable synthesis of N-isopropyl-4-pyridinamine for pharma
Application Note: Scalable Synthesis of N-Isopropylpyridin-4-amine
Executive Summary
N-Isopropylpyridin-4-amine (also known as N-isopropyl-4-aminopyridine) is a critical heterocyclic building block in medicinal chemistry. It serves as a structural motif in various potassium channel blockers and is a homolog to the intermediates used in the synthesis of loop diuretics like Torasemide (though Torasemide itself bears a m-tolyl group at this position).
Scaling the synthesis of this molecule presents a classic chemoselectivity challenge: How to alkylate the exocyclic amine without quaternizing the pyridine nitrogen or reducing the aromatic ring.
This guide presents two validated protocols. The primary protocol focuses on Catalytic Reductive Amination , selected for its scalability, atom economy, and avoidance of genotoxic alkyl halides. A secondary protocol using Nucleophilic Aromatic Substitution (
Strategic Analysis: Route Selection
The synthesis of N-alkylated aminopyridines can be approached via three main routes. We compare them below to justify the selection of Reductive Amination as the "Process of Choice."
| Feature | Route A: Reductive Amination (Recommended) | Route B: | Route C: Direct Alkylation |
| Reagents | 4-Aminopyridine + Acetone + | 4-Chloropyridine + Isopropylamine | 4-Aminopyridine + 2-Bromopropane |
| Atom Economy | High (Water is the only byproduct) | Medium (HCl byproduct) | Low (HBr byproduct) |
| Selectivity | High (With correct catalyst) | High | Poor (Risk of bis-alkylation & ring alkylation) |
| Scalability | Excellent (Flow or Batch Hydrogenation) | Moderate (Requires high pressure/autoclave) | Poor (Genotoxic impurity control required) |
| Safety | Flammable solvents/ | Corrosive/Toxic reagents | Alkyl halides are potential carcinogens |
Mechanistic Pathway & Selectivity Control
The primary challenge in Route A is preventing the hydrogenation of the pyridine ring (yielding piperidine derivatives). This is controlled by:
-
Catalyst Selection: Pd/C is preferred over PtO2 or Rh, which are more active for ring hydrogenation.
-
Acidic Additive: The addition of a carboxylic acid (Acetic Acid) activates the imine formation and protonates the pyridine nitrogen, reducing its binding affinity to the catalyst surface (preventing poisoning).
Figure 1: Reaction pathway highlighting the critical intermediate imine and potential over-reduction risk.
Detailed Protocol: Catalytic Reductive Amination
Scale: 100 g Input (Scalable to kg) Target Yield: >85% Purity: >98% (HPLC)
Materials & Equipment
-
Reactor: 1L Stainless Steel Hydrogenation Autoclave (e.g., Parr) or heavy-walled glass pressure vessel (for <5 bar).
-
Reagents:
-
4-Aminopyridine (4-AP): 94.1 g (1.0 mol) [DANGER: Highly Toxic/Convulsant ]
-
Acetone: 500 mL (Solvent & Reagent, >5 equiv)
-
Acetic Acid (Glacial): 60 g (1.0 mol, 1 equiv)
-
Catalyst: 5% Pd/C (50% water wet): 5.0 g (approx. 1-2 mol% loading)
-
Hydrogen Gas (
): Technical grade.
-
Step-by-Step Procedure
-
Safety Check: 4-AP is a potassium channel blocker. Double-gloving and full face shield are mandatory. Weighing should be done in a laminar flow hood.
-
Loading:
-
Charge the autoclave with 4-Aminopyridine (94.1 g).
-
Add Acetone (500 mL).
-
Add Acetic Acid (60 g). Note: Exotherm may occur; add slowly.
-
Add the Pd/C catalyst as a slurry in a small amount of acetone or water to prevent ignition of solvent vapors.
-
-
Inerting:
-
Reaction:
-
Pressurize with
to 5 bar (72 psi) . Rationale: Moderate pressure favors imine reduction without driving ring hydrogenation. -
Heat the mixture to 50°C with stirring (800 rpm).
-
Maintain conditions for 6–8 hours . Monitor
uptake; reaction is complete when uptake ceases.
-
-
In-Process Control (IPC):
-
Sample reaction mixture. Analyze by HPLC or TLC (Eluent: 10% MeOH in DCM with 1%
). -
Criteria: <0.5% unreacted 4-AP.
-
-
Workup:
-
Cool reactor to 20°C. Vent
and purge with . -
Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep catalyst wet to prevent pyrophoric ignition.
-
Concentrate the filtrate under vacuum to remove excess acetone.
-
Basification: The residue is the acetate salt. Dissolve in water (200 mL) and adjust pH to >12 using 50% NaOH solution.
-
Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 150 mL).
-
Dry organics over
, filter, and concentrate to dryness.
-
-
Purification (Crystallization):
-
The crude solid is often off-white. Recrystallize from minimal boiling Ethyl Acetate/Heptane (1:3 ratio).
-
Cool to 0°C, filter, and dry.
-
Process Flow Diagram
Figure 2: Workflow for the catalytic reductive amination process.
Alternative Protocol: (Lab Scale)
Use this if hydrogenation equipment is unavailable.
-
Reagents: 4-Chloropyridine HCl (1 eq), Isopropylamine (5 eq).
-
Procedure:
-
Combine reagents in a sealed pressure tube or autoclave (Isopropylamine b.p. is 32°C).
-
Heat to 120–140°C for 12 hours. Note: High temperature is required to overcome the poor electrophilicity of the pyridine ring.
-
Cool, vent, and evaporate excess isopropylamine.
-
Basify with NaOH and extract as above.
-
-
Drawback: This route often produces dark tars and requires chromatography for high purity.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by pyridine N. | Increase Acetic Acid loading to 1.5 eq. Ensure catalyst is fresh. |
| Ring Reduction | Pressure too high or Temp too high. | Reduce pressure to 3 bar. Lower temp to 40°C. Switch to sulfided Pt/C. |
| Bis-alkylation | Rare in reductive amination (sterics). | Verify identity.[2][3] If present, reduce reaction time. |
| Color Issues | Oxidation of aminopyridine. | Perform all steps under |
Analytical Specifications:
-
1H NMR (DMSO-d6):
1.15 (d, 6H, Isopropyl), 3.60 (m, 1H, CH), 6.45 (d, 2H, Py-H3,5), 6.60 (br s, 1H, NH), 8.05 (d, 2H, Py-H2,6). -
HPLC Purity: >99.0% area.
References
-
Patent on N-alkyl-4-pyridinamine Synthesis
-
General Reductive Amination Reviews
-
Torasemide Intermediate Context
- Title: Process for the preparation of torsemide and related intermedi
- Source: US P
- Relevance: Illustrates the chemistry of 4-aminopyridine deriv
-
Safety Data (4-Aminopyridine)
- Source: PubChem Compound Summary.
- Relevance: Critical toxicity inform
Sources
- 1. rsc.org [rsc.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2021013997A1 - Process for the synthesis of n-alkyl-4-pyridinamines - Google Patents [patents.google.com]
- 5. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. jocpr.com [jocpr.com]
- 7. One-pot transfer hydrogenation and reductive amination of polyenals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Functionalization of N-Isopropylpyridin-4-amine
Executive Summary
N-Isopropylpyridin-4-amine (NIPA) represents a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., hinge-binding motifs). Its unique electronic structure—characterized by the "push-pull" dynamic between the electron-deficient pyridine ring and the electron-donating isopropylamino group—offers distinct vectors for orthogonal functionalization.
This guide details three validated protocols to access high-value derivatives:
-
C3-Bromination: Accessing aryl-coupling handles via Electrophilic Aromatic Substitution (EAS).
-
C2-Alkylation: Late-stage functionalization via Minisci-type radical substitution.
-
N-Oxide Activation: A gateway to C2-chlorination and nucleophilic displacement.
Chemical Logic & Reactivity Landscape
To successfully functionalize NIPA, one must understand its electronic topography. The 4-amino group is a strong resonance donor (
Reactivity Map (DOT Visualization)
Figure 1: Reactivity landscape of N-Isopropylpyridin-4-amine. Green indicates nucleophilic sites suitable for EAS; Red indicates electron-deficient sites suitable for radical attack.
Protocol A: Regioselective C3-Bromination
Objective: Install a bromine handle at the 3-position for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.
Mechanism: The isopropylamino group directs the electrophile to the ortho position (C3). While the pyridine nitrogen is basic, the strong activation from the amine allows reaction with mild electrophiles like N-bromosuccinimide (NBS) without requiring harsh Lewis acids.
Experimental Protocol
Reagents:
-
Substrate: N-Isopropylpyridin-4-amine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
-
Temperature: 0 °C to RT
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with N-isopropylpyridin-4-amine and MeCN. Cool to 0 °C in an ice bath.
-
Expert Note: MeCN is preferred over DMF for easier workup, but DMF may be required if the substrate has solubility issues.
-
-
Addition: Add NBS portion-wise over 15 minutes.
-
Critical Control: Do not dump NBS all at once. An exotherm can degrade regioselectivity, leading to C3,C5-dibromination.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.
-
Endpoint: Look for the disappearance of SM (M+H = 137) and appearance of Product (M+H = 215/217, 1:1 ratio).
-
-
Quench & Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (to remove succinimide and acid traces) and brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Data Summary:
| Parameter | Specification | Note |
| Yield | 85–95% | High regioselectivity for mono-bromination. |
| Selectivity | >20:1 (C3 vs C3,C5) | Steric bulk of i-Pr group helps prevent bis-bromination compared to N-methyl analogs. |
| Appearance | Off-white solid | Product may darken upon storage; store under Ar. |
Protocol B: C2-Alkylation via Minisci Reaction
Objective: Direct alkylation of the C2 position using radical chemistry.[1] This is ideal for "late-stage functionalization" to introduce alkyl groups (e.g., methyl, cyclopropyl) without pre-functionalization.
Mechanism: A carbon-centered radical (generated from a carboxylic acid, alkyl halide, or sulfinate) attacks the electron-deficient C2 position of the protonated pyridine.
Experimental Protocol (Thermal Persulfate Method)
Reagents:
-
Substrate: N-Isopropylpyridin-4-amine (1.0 equiv)
-
Alkyl Source: Pivalic acid (for t-butyl) or alkyl iodide (3–5 equiv)
-
Oxidant: Ammonium Persulfate
(2–3 equiv) -
Catalyst:
(0.2 equiv) -
Acid: 10%
(aq) or TFA (solvent mixture) -
Solvent:
/MeCN (1:1) or TFA/DCM
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in the solvent mixture. Add the alkyl source and
.-
Expert Note: Acidic conditions are mandatory .[1] The pyridine ring must be protonated (pyridinium) to be sufficiently electron-deficient for radical attack.
-
-
Initiation: Heat the mixture to 40–60 °C. Add ammonium persulfate (dissolved in water) dropwise over 30 minutes.
-
Why: Slow addition maintains a steady concentration of radicals, preventing radical-radical recombination side reactions.
-
-
Monitoring: Evolution of
(if using acids) indicates radical formation. Monitor by LCMS for conversion to M+Alkyl product. -
Workup: Basify carefully with NaOH (exothermic!) to pH > 9. Extract with DCM.
-
Caution: 4-Aminopyridines are very polar. Multiple extractions or continuous extraction may be necessary.
-
Workflow Visualization
Figure 2: Minisci reaction workflow for C2-functionalization.
Protocol C: N-Oxide Route (The "Switch")
Objective: Activate the C2 position for nucleophilic substitution (e.g., converting to 2-chloro-4-aminopyridine).
Protocol:
-
Oxidation: Treat N-isopropylpyridin-4-amine with m-CPBA (1.1 equiv) in DCM at RT.
-
Isolation: Isolate the N-oxide (highly polar, often requires chromatography on alumina or deactivated silica).
-
Rearrangement/Chlorination: Treat the N-oxide with
(neat or in toluene) at reflux.
References
-
Regioselective Bromination
- Source:Journal of Medicinal Chemistry & MDPI.
- Citation: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
-
URL:[Link]
-
Minisci Reaction on Pyridines
-
C-H Arylation Logic
- Source:National Institutes of Health (NIH) / PMC.
- Citation: "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character."
-
URL:[Link]
-
Aminopyridine Synthesis & Properties
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Isopropylpyridin-4-amine | C8H12N2 | CID 45079645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Isopropyl-N,N-dimethylpyridin-4-amine | C10H16N2 | CID 23423579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Optimizing N-Isopropylpyridin-4-amine Synthesis
Executive Summary
This technical guide addresses yield optimization for N-Isopropylpyridin-4-amine (4-IPPA) . Through analysis of common user failure modes, we have identified that yield loss typically stems from two distinct mechanisms depending on the synthetic route:
-
SNAr Route: Uncontrolled polymerization of the 4-chloropyridine intermediate.
-
Reductive Amination Route: Incomplete imine formation due to poor equilibrium management.
This guide provides self-validating protocols to bypass these bottlenecks.
Module 1: The SNAr Route (Nucleophilic Aromatic Substitution)
Best for: Scalability, cost-efficiency.[1] Primary Failure Mode: Formation of "black tar" instead of product.
The Mechanism of Failure
The starting material, 4-chloropyridine , is commercially supplied as a hydrochloride salt.[2] This is not accidental. The free base of 4-chloropyridine is inherently unstable. At neutral or basic pH, the pyridine nitrogen is nucleophilic enough to attack the C-4 position of another molecule, leading to rapid, exothermic self-polymerization (polypyridyl salts).
Critical Rule: Never isolate 4-chloropyridine free base.
Optimized Protocol (Melt/High-Pressure Method)
To maximize yield, you must maintain the starting material in its protonated (non-nucleophilic) state until the moment of reaction with the amine.
Reagents:
-
4-Chloropyridine HCl (1.0 equiv)
-
Isopropylamine (5.0 - 10.0 equiv) [Acts as solvent, nucleophile, and base]
-
Optional: 2-Propanol (if solubility is poor)[3]
Step-by-Step Workflow:
-
Loading: Charge a pressure tube or autoclave with 4-chloropyridine HCl.
-
Addition: Add excess isopropylamine quickly to the solid.
-
Reaction: Seal immediately. Heat to 120–140°C for 12–24 hours.
-
Why? The high temperature overcomes the activation energy barrier of the electron-deficient pyridine ring. The excess amine neutralizes the HCl liberated during the substitution, but the closed system prevents the amine from escaping.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess isopropylamine.
-
Basification: Dissolve residue in water (pH < 2). Basify with NaOH (pH > 12) to liberate the product free base.
-
Extraction: Extract with DCM or EtOAc.
Troubleshooting Guide (SNAr)
| Symptom | Probable Cause | Corrective Action |
| Black/Brown Tarry Crude | Polymerization of 4-chloropyridine.[2] | Do not pre-basify. Mix the HCl salt directly with the amine. Ensure the reaction mixture reaches temp quickly. |
| Low Conversion (<20%) | Temperature too low. | 4-Chloropyridine is deactivated compared to 4-chloronitrobenzene. Increase temp to >130°C. |
| Solid Precipitate during Reaction | Isopropylamine HCl formation. | This is normal (byproduct). Ensure stirring is vigorous enough to suspend the salts. |
Visualization: The Polymerization Trap
The following diagram illustrates the kinetic competition between the desired SNAr reaction and the parasitic polymerization.
Caption: Figure 1. Kinetic competition. The "Red Diamond" path represents the instability of the free base intermediate, which must be bypassed by in-situ reaction.
Module 2: The Reductive Amination Route
Best for: Mild conditions, avoiding high pressure.[4] Primary Failure Mode: Incomplete conversion due to poor imine equilibrium.
The Mechanism of Failure
4-Aminopyridine is electron-rich, making the amine nitrogen less nucleophilic toward the ketone (acetone) than a standard alkyl amine. Consequently, the Schiff base (imine) formation is the rate-determining equilibrium. If the reducing agent is added before the imine forms, or if the equilibrium lies too far to the left, yield suffers.
Optimized Protocol (Indirect/Two-Step)
Using Sodium Triacetoxyborohydride (STAB) is superior to NaBH4 because STAB reduces imines much faster than ketones, allowing for a "one-pot" procedure. However, for difficult substrates like 4-aminopyridine, driving the equilibrium is key.
Reagents:
-
4-Aminopyridine (1.0 equiv)
-
Acetone (excess, or as solvent)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Workflow:
-
Imine Formation: Dissolve 4-aminopyridine in DCE. Add Acetone and Acetic Acid.
-
Optimization: Add 4Å Molecular Sieves or Ti(OiPr)4 to scavenge water and drive imine formation. Stir for 2–4 hours before adding the reducing agent.
-
-
Reduction: Cool to 0°C. Add STAB portion-wise. Warm to Room Temp and stir overnight.
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM. Wash organic layer with brine.
Troubleshooting Guide (Reductive Amination)
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Poor Imine Equilibrium. | Use Ti(OiPr)4 (1.0 equiv) as a Lewis acid/dehydrating agent during the imine formation step [1]. |
| Acetone Reduction (Isopropanol) | Reducing agent too active. | Do NOT use NaBH4 unless the imine is pre-isolated. Switch to STAB or NaCNBH3 (toxic). |
| Over-alkylation | Unlikely with Isopropyl. | Steric hindrance of the isopropyl group prevents double addition. This is rarely an issue here. |
Visualization: Reaction Coordinate
Caption: Figure 2. The critical step is the equilibrium formation of the Imine. Removing water (Sieves/Ti) shifts the reaction forward.
Module 3: Purification Strategy
Regardless of the synthesis route, the product is a basic amine.
Acid-Base Extraction (The "Self-Cleaning" Protocol):
-
Acid Phase: Dissolve crude mixture in 1M HCl.
-
Result: Product becomes water-soluble salt. Non-basic impurities (unreacted acetone, tars) remain in organic phase or precipitate.
-
-
Wash: Wash the aqueous acidic layer with Ethyl Acetate (x2). Discard organic layer.
-
Base Phase: Basify the aqueous layer with 2M NaOH to pH > 12.
-
Result: Product precipitates or oils out as free base.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (x3).
-
Drying: Dry over Na2SO4 and concentrate.
Recrystallization: If high purity is required, convert the free base to the Dihydrochloride salt (using HCl in Dioxane/Ether) and recrystallize from Ethanol/Ether [2].
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChem Compound Summary. (2023). "N-Isopropylpyridin-4-amine."[6] National Center for Biotechnology Information.
- Klamann, D., et al. (1954). "Note on the preparation of 4-amino-pyridine." Recueil des Travaux Chimiques des Pays-Bas.
-
ResearchGate. (2023). "The polymerisation of 4-chloropyridine." (Confirming instability of free base).
Sources
- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 4. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. alchempharmtech.com [alchempharmtech.com]
Technical Support Center: Purification of N-Isopropylpyridin-4-amine
Introduction
This guide provides a technical framework for the purification of N-Isopropylpyridin-4-amine (also known as 4-(isopropylamino)pyridine). This intermediate is critical in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.
Depending on your synthesis route (Nucleophilic Aromatic Substitution or Reductive Amination), the impurity profile will differ. This guide prioritizes a self-validating Acid-Base Extraction as the primary purification method, followed by Salt Formation for isolation of high-purity solids.[1]
Compound Profile
| Property | Description |
| Chemical Name | N-Isopropylpyridin-4-amine |
| Structure | Pyridine ring substituted at C4 with an isopropylamino group |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 34844-89-8 (Dihydrochloride salt); Free base often unassigned or ambiguous in commercial catalogs |
| Physical State | Low-melting solid or viscous oil (Free base); Crystalline solid (HCl salt) |
| pKa (Est.) | ~9.6 (Pyridine nitrogen), ~11.0 (Secondary amine - less basic due to delocalization) |
| Solubility | Soluble in DCM, EtOAc, MeOH, dilute acid.[1][2] Sparingly soluble in water (Free base). |
Part 1: Impurity Landscape & Diagnostic
Before selecting a purification method, identify your synthesis route to predict impurities.
| Synthesis Route | Key Reagents | Likely Impurities | Diagnostic (TLC/LCMS) |
| Route A: SₙAr | 4-Chloropyridine + Isopropylamine | [1][3] • Unreacted 4-Chloropyridine• Excess Isopropylamine[1]• Bis-alkylated byproducts (rare) | Start Material: Non-polar (High Rf)Product: Mid-polar (Basic)Amine: Stays at baseline or stains with Ninhydrin |
| Route B: Reductive Amination | 4-Aminopyridine + Acetone + NaBH(OAc)₃ | [1] • Unreacted 4-Aminopyridine• Boron salts• Over-alkylated (tertiary amine) | Start Material: Very polar (Low Rf)Product: Mid-polarBoron: Inorganic salts (insoluble in organics) |
Part 2: Primary Purification Workflow (The "Golden Path")
The most efficient purification exploits the basicity of the pyridine ring. This Acid-Base Extraction protocol separates neutral organic impurities and non-basic byproducts from the desired amine.[1]
Workflow Diagram
Caption: Figure 1. Acid-Base extraction logic flow for separating basic N-Isopropylpyridin-4-amine from neutral impurities.
Detailed Protocol
-
Volatile Removal: Rotary evaporate the crude reaction mixture to remove excess isopropylamine (bp 32°C) or acetone.
-
Acidification: Dissolve the residue in 1M HCl (approx. 10 mL per gram of crude). Check pH ensures it is < 2.
-
Washing (Impurity Rejection): Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 10 mL).
-
Result: Neutral impurities (unreacted 4-chloropyridine, non-basic byproducts) migrate to the organic layer. Discard the organic layer.
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated K₂CO₃ until pH > 12.
-
Caution: Exothermic reaction.
-
-
Extraction (Product Recovery): Extract the cloudy aqueous mixture with DCM (3 x 15 mL).
-
Note: The free base is moderately polar; multiple extractions ensure high yield.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Part 3: Advanced Purification (Solids & Salts)
If the free base obtained from Part 2 is an oil or insufficiently pure, convert it to the Dihydrochloride Salt . This is the industry standard for stabilizing aminopyridines.
Salt Formation Protocol
-
Dissolution: Dissolve the free base oil in a minimal amount of dry Ethanol or Isopropanol .
-
Acid Addition: Cool to 0°C. Add HCl in Dioxane (4M) or conc. HCl dropwise until pH is strongly acidic (~1).
-
Precipitation:
-
If solid precipitates immediately: Filter and wash with cold ether.
-
If no precipitate: Add Diethyl Ether or Hexane dropwise to induce crystallization.
-
-
Recrystallization: Recrystallize the crude salt from Ethanol/EtOAc .
-
Target: White to off-white crystalline solid.[1]
-
Chromatography (Alternative)
If salt formation is not desired, use flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).
-
Critical: The ammonia (NH₄OH) or Triethylamine (1%) is mandatory to deprotonate surface silanols. Without it, the basic aminopyridine will streak/tail and yield will be poor.
-
Part 4: Troubleshooting & FAQs
Q1: My product is a sticky dark oil. Is this normal?
-
Answer: Yes. The free base of N-Isopropylpyridin-4-amine is often a low-melting solid or viscous oil, especially if it contains trace solvent.[1]
-
Fix: Convert to the HCl salt (Part 3) to obtain a handleable solid. If you must keep the free base, dry it under high vacuum (< 1 mbar) for 12 hours.
Q2: I used 4-chloropyridine HCl as the starting material, but the reaction didn't work.
-
Cause: 4-Chloropyridine HCl is stable, but the free base is unstable (polymerizes). You must release the free base in situ or use a solvent that dissolves the salt at high temperature.
-
Fix: Ensure you added an excess of base (e.g., 2-3 equivalents of Isopropylamine or TEA) to neutralize the HCl and drive the substitution.
Q3: The product is stuck in the aqueous layer during extraction.
-
Cause: The compound is a polar amine. At pH 7-9, it may still have significant water solubility.[1]
-
Fix: Ensure pH is >12 (strongly basic) to fully deprotonate the amine. Saturate the aqueous layer with NaCl (brine) to "salt out" the organic product into the DCM layer.
Q4: Can I distill this compound?
-
Answer: Yes, but it requires high vacuum.
-
Data: Literature suggests boiling points around 62°C at 2.4 mbar [1].[5][6] Ensure your vacuum system is capable of this pressure; otherwise, the high temperature required at atmospheric pressure may decompose the amine.
References
-
Synthesis and Properties of Fluorinated Pyridyl Glycosyl Donors. Durham E-Theses. (2004). Describes N-isopropylpyridin-4-amine as a colorless liquid with bp 62°C at 2.4 mbar.[1] Link
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[7] Chem. (1996).[7] Foundational protocol for reductive amination (Route B). Link
-
Nucleophilic Aromatic Substitution on Pyridines. BenchChem Protocols. General guidelines for SNAr on 4-chloropyridines. Link
-
Purification of Laboratory Chemicals. Butterworth-Heinemann. Standard reference for amine purification via acid-base extraction. Link
Sources
- 1. 1698293-93-4|2-Isopropyl-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. US11702414B2 - Thiadiazole IRAK4 inhibitors - Google Patents [patents.google.com]
- 3. WO2016210034A1 - Heteroaryl substituted aminopyridine compounds - Google Patents [patents.google.com]
- 4. CA2964982C - Heteroaryl compounds as irak inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Purification of N-Isopropylpyridin-4-amine
Introduction: The Chemical Challenge
The synthesis of N-Isopropylpyridin-4-amine via Nucleophilic Aromatic Substitution (
This guide provides three scientifically grounded workflows to separate these species. The protocols exploit the massive difference in basicity (
Module 1: The "pH Swing" Extraction (Recommended)
Best For: Bulk purification (>1g), removing gross impurities, and avoiding chromatography.
Scientific Basis:
The separation relies on the
-
4-Chloropyridine (
): A very weak base due to the electron-withdrawing chlorine atom. At pH 5.0, it remains >90% neutral (organic soluble). -
N-Isopropylpyridin-4-amine (
): A strong base due to the electron-donating alkylamine. At pH 5.0, it is fully protonated (water soluble).
Protocol: Differential pH Extraction
| Step | Action | Mechanism/Rationale |
| 1 | Dissolution | Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). |
| 2 | Acidic Wash | Wash the organic phase with Phosphate Buffer (pH 5.5 - 6.0) . Perform this wash 2x. |
| 3 | Phase Cut | Keep the Aqueous Layer. Discard Organic Layer (contains neutral 4-chloropyridine). |
| 4 | Basification | Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. |
| 5 | Extraction | Extract the now-cloudy aqueous layer with DCM (3x). |
| 6 | Isolation | Dry combined organics over |
Visualization: The pH Swing Workflow
Caption: Figure 1.[1] Selective protonation strategy separating the weak base (impurity) from the strong base (product).
Module 2: Chromatographic Purification
Best For: Final polishing, high-purity requirements (>99.5%), or small scale (<500mg). The Issue: Aminopyridines are notorious for "streaking" or "tailing" on silica gel due to strong hydrogen bonding with silanols.
Troubleshooting the Mobile Phase
| Parameter | Recommendation | Why? |
| Stationary Phase | Standard Silica Gel (40-63 µm) | - |
| Base Modifier | 1% Triethylamine (TEA) or 1% | Blocks acidic silanol sites on the silica, preventing product tailing. |
| Solvent System | DCM : Methanol (95:5 to 90:10) | The product is polar; MeOH is required to elute it. |
| Rf Values | Product | 4-chloropyridine is much less polar and elutes near the solvent front. |
Critical Note: Do not use acetic acid in the eluent. It will protonate the product, causing it to stick irreversibly to the silica.
Module 3: Chemical Scavenging (Parallel Synthesis)
Best For: Automated synthesis or scenarios where extraction is difficult (e.g., emulsions). Mechanism: 4-chloropyridine is an electrophile. We use a polymer-supported nucleophile to covalently bind the impurity, then filter the resin away.
Protocol
-
Reagent: Add PS-Thiophenol (Polymer-supported thiophenol) or PS-Thiol resin.
-
Stoichiometry: 2-3 equivalents relative to the estimated impurity.
-
Conditions: Add to the reaction mixture (or crude solution in DMF/DMA) and heat to 60°C for 4-12 hours .
-
Note: Room temperature scavenging is often too slow for aryl chlorides.
-
-
Workup: Filter the resin. The filtrate contains the product.
Frequently Asked Questions (FAQ)
Q1: My product turned black during rotary evaporation. What happened? A: This is likely due to residual 4-chloropyridine. As the solvent is removed, the concentration of 4-chloropyridine increases, leading to self-polymerization (forming polyviologens).
-
Fix: Ensure complete removal of 4-chloropyridine via the Module 1 (pH Swing) method before concentrating to dryness. If you must store the crude, store it as an HCl salt, not a free base.
Q2: I tried the extraction, but I have an emulsion. How do I break it? A: Aminopyridines act as surfactants.
-
Add brine (saturated NaCl) to the aqueous layer.
-
Filter the mixture through a pad of Celite (diatomaceous earth) if fine solids are stabilizing the emulsion.
-
Use Chloroform/Isopropanol (3:1) instead of DCM for the extraction; it has better emulsion-breaking properties.
Q3: Can I remove the impurity by vacuum distillation? A: Not recommended. While 4-chloropyridine has a lower boiling point, the temperatures required often cause the product to degrade or the impurity to polymerize violently. The pH extraction is safer and more efficient.
Q4: Why not use an acidic scavenger resin? A: An acidic resin (like SCX-2) would bind both the product and the impurity (since both are basic, even if 4-Cl-Py is weak). You would then have to elute selectively, which is essentially doing chromatography on a resin. The nucleophilic scavenger (Module 3) is more specific to the impurity's chloride handle.
Decision Matrix: Which Method to Choose?
Caption: Figure 2. Logic gate for selecting the optimal purification methodology.
References
-
PubChem. (n.d.).[2] 4-Isopropylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Used for structural pKa estimation of aminopyridines). Retrieved from [Link]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Nucleophilic Aromatic Substitution mechanisms on pyridines).
Sources
Crystallization solvents for N-Isopropylpyridin-4-amine hydrochloride
The following technical guide is structured as a response from the Advanced Chemical Synthesis Support Team . It is designed to address the specific challenges of crystallizing N-Isopropylpyridin-4-amine hydrochloride, utilizing chemical principles applicable to 4-aminopyridine derivatives.
Subject: Optimization of Crystallization Solvents for N-Isopropylpyridin-4-amine Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]
Dear Colleague,
Thank you for contacting the Technical Support Center regarding the purification of N-Isopropylpyridin-4-amine hydrochloride (CAS: 34844-89-8). This compound belongs to the class of 4-aminopyridine derivatives, which exhibit unique solubility profiles due to the "push-pull" resonance between the exocyclic amine and the pyridine ring.[2][3] This resonance significantly increases the basicity of the ring nitrogen (
Below is a comprehensive troubleshooting guide and protocol designed to ensure high purity and optimal yield.
Part 1: Solvent Selection Strategy
The Core Challenge: This salt possesses a polar ionic head (pyridinium chloride) and a lipophilic tail (isopropyl group). A single solvent often fails because it either dissolves the salt too well (alcohols) or not at all (hydrocarbons).[4]
Recommended Solvent Systems: We recommend a Binary Solvent System (Solvent/Anti-solvent) for the best control over supersaturation.[4]
| System Type | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Application |
| Primary Rec. | Ethanol (Abs.) | Ethyl Acetate | 1:3 to 1:5 | Best balance of yield and purity.[1][2][3][4] Removes non-polar impurities.[4][5] |
| Alternative | Isopropanol (IPA) | Diisopropyl Ether (IPE) | 1:2 to 1:4 | Slower crystallization; yields denser crystals (better flowability).[4] |
| High Polarity | Methanol | Diethyl Ether | 1:5 to 1:10 | Use only if the salt is insoluble in hot Ethanol.[4] Note: Ether is highly volatile.[4] |
| Scavenging | Acetone | Water | 95:5 | Use for "crash" precipitation (lower purity, higher yield). |
Technical Insight: Avoid chlorinated solvents (DCM, Chloroform) for the final crystallization step as they often form solvates with pyridine salts that are difficult to dry.
Part 2: Experimental Protocol (Step-by-Step)
This protocol utilizes the Ethanol/Ethyl Acetate system, which is the most robust for this class of compounds.
Phase A: Dissolution
-
Place the crude N-Isopropylpyridin-4-amine HCl in a round-bottom flask.
-
Add Ethanol (minimum amount) and heat to reflux (
).-
Target: 5–10 mL of Ethanol per gram of salt.[4]
-
-
Critical Step: If the solution is dark/colored, add activated charcoal (5 wt%) and stir at reflux for 15 minutes. Filter hot through a Celite pad to remove charcoal.[4]
Phase B: Crystallization [2][3][6][7]
-
Maintain the filtrate at a gentle boil.
-
Slowly add Ethyl Acetate (Anti-solvent) dropwise until a persistent cloudiness (turbidity) appears.[4]
-
Add just enough Ethanol (dropwise) to clear the solution (make it transparent again).[4]
-
Remove from heat and allow the flask to cool to room temperature slowly (over 2–3 hours).
-
Why? Rapid cooling traps impurities and causes "oiling out."[4]
-
-
Once at room temperature, cool further in an ice bath (
) for 1 hour to maximize yield.
Phase C: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).[4]
-
Wash the filter cake with cold Ethyl Acetate (do not use Ethanol here, it will redissolve the product).
-
Dry in a vacuum oven at
for 12 hours.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky liquid at the bottom) instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2][3][4] It occurs when the anti-solvent is added too quickly or the temperature drops too fast, creating a metastable oil phase before the crystal phase can form.[3] The Fix:
-
Re-heat the mixture until the oil redissolves.
-
Seed the solution with a tiny crystal of the pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Slow down: Add the anti-solvent more slowly and wrap the flask in a towel to slow the cooling rate.
Q2: The yield is very low (<50%). Where is my product?
Diagnosis: The compound is likely too soluble in the chosen solvent mixture, or the "common ion effect" is missing. The Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step (Second Crop).
-
HCl Spiking: Add a small amount of HCl in Dioxane or Ether to the mother liquor to push the equilibrium toward the salt form.[4]
Q3: The crystals are hygroscopic (turning into goo on the bench).
Diagnosis: You may have formed the Dihydrochloride salt (2 HCl molecules), which is often unstable and highly hygroscopic, or there is residual solvent. The Fix:
-
Verify stoichiometry. 4-aminopyridines are most stable as Monohydrochlorides .[1][2][3][4]
-
Recrystallize from Isopropanol (anhydrous).[4] Isopropanol forms an azeotrope with water and helps remove moisture during the drying process.[4]
-
Store under Argon/Nitrogen.[4]
Part 4: Decision Logic & Workflow (Visualization)[3][4]
The following diagrams illustrate the decision process for solvent selection and the experimental workflow.
Figure 1: Decision Tree for Solvent System Selection based on solubility observations.[1][2][3][4]
Figure 2: Simplified Linear Workflow for the Ethanol/Ethyl Acetate Protocol.
Part 5: Solid State Characterization[2][3]
Before proceeding to biological or formulation testing, validate the salt form.
| Method | Expected Observation for N-Isopropylpyridin-4-amine HCl |
| 1H NMR (DMSO-d6) | Look for the downfield shift of ring protons compared to free base. Integration of the isopropyl CH/CH3 signals must match the pyridine ring (1:1 ratio). |
| Elemental Analysis | Chloride Content: Theoretical Cl% for Monohydrochloride ( |
| Melting Point | Sharp melting point indicates high purity.[4] Broad range (>2°C) indicates solvent occlusion or mixed salt forms.[4] |
References
-
PubChem. 2-Isopropylpyridin-4-amine Compound Summary. National Library of Medicine.[4] Available at: [Link][3][4]
-
Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.[4] (General reference for amine salt crystallization principles).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4][8][9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (Authoritative source on counter-ion selection and solvent systems for pyridine bases).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 3. ISOPROPYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Isopropylpyridin-4-amine | C8H12N2 | CID 45079645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Overcoming steric hindrance in N-isopropyl-4-aminopyridine reactions
Welcome to the Advanced Synthesis Support Portal. Current Status: Online Ticket Queue: Priority Handling for Steric Hindrance Inquiries
Incident Report #402: Synthesis & Reactivity of N-iPr-4-AP
User Problem: "I am experiencing low yields when attempting to functionalize N-isopropyl-4-aminopyridine (CAS: 3558-27-2). Standard amide couplings fail, and Pd-catalyzed reactions result in unreacted starting material. Is the isopropyl group deactivating the amine?"
Root Cause Analysis: The isopropyl group on the exocyclic amine of 4-aminopyridine creates a specific "steric cone" that blocks the trajectory of incoming electrophiles. While the isopropyl group inductively donates electrons (+I effect), theoretically increasing basicity (pKa ~9.3 vs 9.17 for 4-AP), the kinetic barrier imposed by the bulk prevents the nitrogen lone pair from effectively attacking electrophiles like activated esters or coordinating with Pd centers.
Module 1: Synthesis of the Core Scaffold
Use this protocol if you are struggling to synthesize N-iPr-4-AP from 4-aminopyridine.
The Challenge: Direct alkylation with isopropyl halides leads to poly-alkylation (quaternization of the pyridine ring). Standard reductive amination with acetone can be sluggish due to the low nucleophilicity of the exocyclic amine (resonance delocalization into the pyridine ring).
Recommended Protocol: Titanium-Mediated Reductive Amination This method uses Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, forcing imine formation before reduction.
| Step | Reagent | Conditions | Critical Mechanism |
| 1. Activation | 4-Aminopyridine (1.0 eq) + Acetone (excess) | Reagent: | |
| 2. Reduction | Reaction Mixture | Reagent: | In situ reduction of the titanated imine species. |
| 3. Workup | Aqueous NaOH (1M) | Quench slowly | Hydrolysis of titanium salts. A white precipitate ( |
Why this works: The titanium complex activates the ketone carbonyl, overcoming the poor nucleophilicity of the 4-aminopyridine nitrogen.
Module 2: Overcoming Sterics in Amide Coupling
Use this protocol if HATU/EDC couplings are failing.
The Barrier: The isopropyl group blocks the "Burgi-Dunitz" angle required for the amine to attack a standard activated ester (e.g., O-At/O-Bt esters formed by HATU).
Decision Tree for Optimization:
Figure 1: Decision logic for coupling sterically hindered aminopyridines. Note the pivot to high-energy electrophiles (Acid Chlorides) when standard coupling reagents fail.
Protocol A: The Acid Chloride Route (High Energy)
-
Activation: Convert your carboxylic acid to an acid chloride using
(reflux, 2h) or Oxalyl Chloride/DMF (DCM, 0°C to RT). Remove volatiles completely. -
Coupling: Dissolve N-iPr-4-AP in anhydrous DCM.
-
Base: Add 3.0 eq of Pyridine or
. Crucial: The pyridine ring of your substrate is basic.[1][2] If you don't use excess base, the substrate will protonate and deactivate itself. -
Addition: Add the acid chloride dropwise at 0°C, then warm to reflux if necessary.
Module 3: Pd-Catalyzed Buchwald-Hartwig Amination
Use this protocol for C-N bond formation with aryl halides.[3]
The Barrier:
-
Amine Coordination: The bulky isopropyl group makes it difficult for the amine to coordinate to the Pd(II) center.
-
Reductive Elimination: This is the rate-determining step. The steric bulk actually helps this step (by squeezing the product out), but getting to the intermediate is the hard part.
The Solution: Ligand Selection
You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands). Older generation ligands (
| Parameter | Recommendation | Rationale |
| Ligand | RuPhos or BrettPhos | These ligands create a protective pocket that facilitates the binding of secondary amines while preventing catalyst deactivation. |
| Pre-catalyst | RuPhos Pd G4 | Fourth-generation pre-catalysts ensure rapid activation at low temperatures, avoiding induction periods where the substrate might decompose. |
| Base | NaOtBu or LiHMDS | Strong, bulky bases are required to deprotonate the amine upon coordination. Weak bases ( |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point solvents allow for thermal activation (100°C+) often needed to overcome the steric barrier. |
Catalytic Cycle Visualization:
Figure 2: The Buchwald-Hartwig catalytic cycle. The "Amine Coordination" step is where N-iPr-4-AP reactions typically stall due to steric clash with the ligand if not chosen correctly.
Frequently Asked Questions (FAQ)
Q: What is the pKa of N-isopropyl-4-aminopyridine? A: The pKa is approximately 9.3 - 9.5 (measured in water). It is slightly more basic than 4-aminopyridine (pKa 9.[2]17) due to the electron-donating inductive effect (+I) of the isopropyl group. However, its nucleophilicity (kinetic reactivity) is significantly lower due to sterics.
Q: Can I use nucleophilic aromatic substitution (
-
Conditions: Isopropylamine (neat or in NMP), 120°C - 150°C in a sealed tube.
-
Warning: 4-chloropyridine is often sold as the HCl salt; you must use excess amine to neutralize it.
Q: My reaction turns black and yields nothing. Why? A: This usually indicates oxidation of the electron-rich pyridine ring or catalyst decomposition.
-
Fix: Degas all solvents with Argon/Nitrogen for 15 minutes prior to reaction. Aminopyridines are electron-rich and prone to oxidation at high temperatures in air.
References
-
Reductive Amination with Titanium(IV): Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 1990.[4]
-
Buchwald-Hartwig for Hindered Amines: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.
-
pKa Values of Aminopyridines: Albert, A., et al. "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 1948.
-
Reaction of 4-Chloropyridine: "Nucleophilic Aromatic Substitution of 4-Chloropyridine." Organic Chemistry Portal.
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for Aminopyridines
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve optimal chromatographic performance. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven solutions to ensure the integrity and accuracy of your analytical results.
Understanding the "Why": The Root Causes of Peak Tailing with Aminopyridines
Aminopyridines, as basic compounds, are particularly susceptible to peak tailing in reversed-phase HPLC. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise resolution and lead to inaccurate quantification.[1][2] The primary culprit is often secondary interactions between the analyte and the stationary phase, which create multiple retention mechanisms.[3]
Specifically, the basic amine functional groups on aminopyridines can interact strongly with residual silanol groups on the surface of silica-based stationary phases.[3][4] These silanol groups can become ionized at mobile phase pH levels above 3, leading to electrostatic interactions that delay the elution of a portion of the analyte, resulting in a tailing peak.[3][5]
Furthermore, trace metal contaminants within the silica matrix of the column can act as Lewis acids, creating active sites that chelate with aminopyridines, exacerbating peak tailing.[4][6]
This guide will walk you through a logical troubleshooting process, from simple mobile phase adjustments to more advanced column chemistry and system modifications.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: My aminopyridine peak is tailing. What is the first and simplest thing I should check?
Answer:
The first and most straightforward parameter to investigate is your mobile phase pH . The ionization state of both your aminopyridine analyte and the residual silanol groups on the column is highly dependent on pH.[7][8]
Causality Explained:
-
Analyte (Aminopyridine): As a basic compound, at a lower pH, the aminopyridine will be protonated (carry a positive charge).
-
Stationary Phase (Silica): Residual silanol groups (Si-OH) on the silica surface are acidic and have a pKa of around 3.8-4.2.[5] Above this pH, they become deprotonated (SiO-) and carry a negative charge. This leads to strong secondary ionic interactions with the protonated basic analyte, causing peak tailing.[3][9]
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to a value between 2.5 and 3.0. At this low pH, the residual silanol groups will be fully protonated (Si-OH) and therefore neutral.[3][4] This minimizes the undesirable ionic interactions with your protonated aminopyridine, leading to a more symmetrical peak shape.[6][10]
-
Ensure Adequate Buffering: Use a buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH throughout the analysis.[11] This is crucial for reproducibility.
Question 2: I've lowered the pH, but I'm still seeing peak tailing. What's my next step?
Answer:
If pH optimization alone is insufficient, the next logical step is to address the silanol interactions more directly by using a mobile phase modifier or selecting a more appropriate column chemistry .
Option A: Introduce a Competing Base
A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.
Causality Explained:
TEA acts as a "silanol blocker." Being a small basic molecule, it will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your aminopyridine analyte.[12] This reduces the opportunity for secondary interactions that cause peak tailing.
Experimental Protocol: Using a Competing Base
-
Prepare a TEA-Modified Mobile Phase: Add triethylamine to your aqueous mobile phase at a concentration of 0.1-0.5% (v/v).
-
Adjust pH: After adding TEA, adjust the mobile phase to the desired low pH (e.g., pH 3.0) using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Equilibrate the Column: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample to ensure the stationary phase is fully equilibrated.
Option B: Choose a Superior Column
Modern HPLC columns are designed to minimize silanol interactions.
Causality Explained:
-
End-capped Columns: These columns have been chemically treated to convert a majority of the residual silanol groups into less polar, non-interactive groups.[3]
-
High-Purity Silica: Columns packed with high-purity silica contain significantly lower levels of trace metal impurities, which can also contribute to peak tailing.[4][6]
-
Alternative Stationary Phases: For highly basic compounds, consider columns with alternative stationary phases like polar-embedded or polymer-based columns, which can provide different selectivity and improved peak shape.[1]
| Column Type | Key Feature | Impact on Aminopyridine Analysis |
| Modern End-capped C18 | High degree of silanol deactivation. | Significantly reduces peak tailing for basic compounds.[1] |
| Polar-Embedded Phase | Incorporates a polar group within the alkyl chain. | Offers alternative selectivity and can shield residual silanol activity.[1] |
| Polymer-Based Columns | Stationary phase is a polymeric material (e.g., polystyrene-divinylbenzene). | No silanol groups, eliminating this source of peak tailing. Stable over a wide pH range.[8] |
| HILIC Columns | Hydrophilic Interaction Liquid Chromatography. | An alternative mode of chromatography that can be effective for polar basic compounds like aminopyridines.[13][14] |
Question 3: My peak shape is still not ideal, and I suspect metal contamination. How can I address this?
Answer:
Trace metal contamination in the HPLC system (e.g., from stainless steel frits, tubing, or the column itself) can lead to significant peak tailing for chelating compounds like aminopyridines.[4][6] The use of a chelating agent in the mobile phase can mitigate this issue.
Causality Explained:
A chelating agent, such as ethylenediaminetetraacetic acid (EDTA), will preferentially bind to the metal ions, rendering them inactive and preventing them from interacting with your analyte.[6][15]
Experimental Protocol: Using a Chelating Agent
-
Prepare an EDTA-Containing Mobile Phase: Add a low concentration of EDTA (e.g., 5-10 µM) to your mobile phase. It's crucial to use a micromolar concentration to avoid potential issues with precipitation or ion suppression if using mass spectrometry.[16]
-
System Passivation: Before analytical runs, flush the entire HPLC system with the EDTA-containing mobile phase to passivate the system and remove any existing metal ion contamination.[16]
-
Sample Treatment (Optional): In some cases, adding a small amount of EDTA (e.g., 100 µM) directly to your sample can also be beneficial.[16]
Question 4: Could my sample solvent be the cause of the peak tailing?
Answer:
Yes, the composition of your sample solvent can have a significant impact on peak shape.[17] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[18][19]
Causality Explained:
When a plug of strong solvent is injected, it can carry the analyte band prematurely down the column in a distorted manner before the mobile phase has a chance to properly focus it at the head of the column. This leads to a broadened and often misshapen peak.[20]
Troubleshooting Protocol: Sample Solvent Mismatch
-
Match the Sample Solvent to the Mobile Phase: Ideally, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.
-
Minimize Organic Content: If your sample requires a higher percentage of organic solvent for solubility, try to use the lowest concentration possible.
-
Reduce Injection Volume: Decreasing the injection volume can minimize the impact of a strong sample solvent.[21]
Visualizing the Troubleshooting Workflow
A systematic approach is key to efficiently resolving peak tailing issues. The following diagram outlines the logical progression of troubleshooting steps.
Caption: A flowchart for troubleshooting aminopyridine peak tailing.
The Chemical Basis of Peak Tailing
The following diagram illustrates the key interaction responsible for peak tailing of basic compounds on silica-based columns.
Caption: Interaction of protonated aminopyridine with an ionized silanol group.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
The LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]
-
Shimadzu Corporation. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]
-
National Center for Biotechnology Information. (n.d.). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
CNKI. (2017). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)?[Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
National Center for Biotechnology Information. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]
-
ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
-
Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]
-
SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. [Link]
-
Shimadzu Corporation. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
-
ResearchGate. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. [Link]
-
ResearchGate. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]
-
IJPPR. (2022). Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. [Link]
-
PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. [Link]
-
MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA. [Link]
-
Chromatography Forum. (2002). HPLC conditions for basic compound?[Link]
-
ResearchGate. (n.d.). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
-
IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]
-
SIELC Technologies. (n.d.). Measuring EDTA using HPLC. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 9. support.waters.com [support.waters.com]
- 10. agilent.com [agilent.com]
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- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 14. support.waters.com [support.waters.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 17. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Reductive Amination of 4-Aminopyridine
Topic: Optimizing N-alkylation of 4-aminopyridine (4-AP) with acetone. Ticket ID: CHEM-SUP-4AP-ACE Status: Open for Optimization[1]
The Reactivity Paradox: Why This Reaction Fails
User Query: "I mixed 4-aminopyridine and acetone with STAB (Sodium Triacetoxyborohydride) in DCM, but I only see starting material. What is wrong?"
Technical Analysis: You are fighting two opposing chemical forces that make this specific transformation thermodynamically and kinetically unfavorable compared to standard aniline alkylations.
-
Nucleophilic Dead Zone: 4-Aminopyridine is not a typical amine.[1] The lone pair on the exocyclic nitrogen is heavily delocalized into the electron-deficient pyridine ring (resonance contribution).[1] This makes the amine significantly less nucleophilic than a standard aniline or alkyl amine.[1]
-
Steric Hindrance: Acetone is a ketone.[1][2][3] Ketones are sterically bulkier and less electrophilic than aldehydes.[1]
-
The Equilibrium Trap: The formation of the imine (Schiff base) intermediate—the prerequisite for reduction—is unfavorable.[1] Water generated during the reaction rapidly hydrolyzes the unstable imine back to the starting materials.[1]
The Solution: You cannot rely on passive equilibrium. You must use a Water Scavenging Lewis Acid to drive imine formation to completion before or during the reduction step.[1]
The "Golden" Protocol: Titanium(IV) Isopropoxide Mediation
This is the industry-standard "Power User" method for electron-deficient amines.[1] It replaces the passive equilibrium with an active dehydration system.[1]
Mechanism of Action
Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function:
-
Lewis Acid: Activates the ketone carbonyl, making it susceptible to attack by the weak 4-AP nucleophile.[1]
-
Dehydrating Agent: Irreversibly traps the water produced as titanium oxides/hydroxides, driving the equilibrium to the right.[1]
Optimized Workflow (One-Pot, Two-Step)
| Parameter | Specification |
| Stoichiometry | 1.0 eq 4-AP : 1.2–2.0 eq Acetone : 1.25 eq Ti(OiPr)₄ |
| Solvent | Neat (if possible) or THF (anhydrous).[1] Avoid protic solvents in Step 1. |
| Reducing Agent | NaBH₄ (Sodium Borohydride) - 1.5 eq.[1] |
| Temperature | Ambient (20–25 °C).[1] |
Step-by-Step Methodology
-
Complexation (The Critical Step):
-
In a dry flask under Nitrogen/Argon, charge 4-Aminopyridine (1.0 equiv).[1]
-
Add anhydrous THF (5–10 volumes).
-
Add Acetone (1.5 equiv) and Titanium(IV) isopropoxide (1.25 equiv).[1]
-
Observation: The solution may turn slightly yellow/orange.[1]
-
Stir at room temperature for 6–12 hours. (Do not rush this. The imine/titanate complex must form).[1]
-
-
Reduction:
-
The "Anti-Emulsion" Workup (Crucial):
-
Titanium reactions are notorious for forming gummy emulsions during workup.[1] Do not just add water.
-
Method A (Precipitation): Add water (1 mL per mmol Ti) dropwise to form a white precipitate.[1] Dilute with EtOAc. Filter the slurry through a Celite pad.[1][4] The filtrate is your clean organic layer.[1]
-
Method B (Solubilization): Quench with 1M NaOH or Rochelle's Salt (Potassium Sodium Tartrate) solution.[1] Stir vigorously until two clear layers form (the Ti stays in the aqueous layer).
-
Comparative Data: Reducing Agent Selection
If you cannot use Titanium, here is how other agents perform with this specific substrate pair.
| Reducing Agent | Reactivity | Selectivity | Suitability for 4-AP + Acetone | Notes |
| NaBH(OAc)₃ (STAB) | Mild | High | Low | Too weak to drive the equilibrium for electron-poor 4-AP without acid catalysis (AcOH).[1] |
| NaBH₃CN | Moderate | High | Medium | Works at pH 4–5, but toxic (HCN risk).[1] Hard to remove cyanide byproducts from pyridines.[1] |
| NaBH₄ | Strong | Low | High (with Ti) | Too strong for direct use (reduces ketone to alcohol), but perfect when coupled with Ti(OiPr)₄.[1] |
| H₂ / Pd-C | Variable | Low | Risk | High risk of reducing the pyridine ring or poisoning the catalyst with the pyridine nitrogen.[1] |
Troubleshooting & FAQs
Q1: I tried the Titanium method, but I can't filter the white sludge. It's clogging my funnel.
A: This is the most common issue.[1] The white solid is Titanium Dioxide (
-
Fix: Do not use a paper filter.[1] Use a Celite (diatomaceous earth) pad on a sintered glass funnel.
-
Pro-Tip: Before filtering, add 10% volume of Triethylamine to the quenching mixture.[1] This helps break up coordination complexes that trap your product in the solid.[1]
Q2: Can I use Sodium Triacetoxyborohydride (STAB) instead? I don't have Titanium reagents.
A: Yes, but you must force the equilibrium.[1]
-
Protocol Modification: Use 1,2-Dichloroethane (DCE) as solvent.[1][2][5][6] Add Acetic Acid (2–3 equiv) . The acid protonates the ketone (activating it) and the imine (facilitating reduction).[1]
-
Warning: The reaction will be significantly slower (24–48 hours) compared to the Ti-method.[1]
Q3: My product is stuck in the aqueous layer during extraction.
A: 4-Aminopyridines are amphoteric but generally basic.[1]
-
The Trap: If you quench with acid (HCl), the pyridine protonates and stays in the water.[1]
-
The Fix: Ensure your aqueous layer is pH > 10 (use NaOH or
) before extracting with DCM or EtOAc.[1] Pyridines love water; you may need to "salt out" the aqueous layer with NaCl and perform 3–4 extractions.[1]
Q4: I see a side product with M+2 mass. What is it?
A: This is likely the reduced pyridine ring (piperidine derivative) or the alcohol from ketone reduction.[1]
-
Cause: Reducing agent was too strong or reaction ran too long/hot.[1]
-
Prevention: Stick to STAB or the Ti-NaBH4 method at room temperature.[1] Avoid catalytic hydrogenation (
).[1]
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for optimizing this reaction.
Figure 1: Decision tree for reductive amination of electron-deficient amines. The Titanium route is preferred for 4-AP.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Bhattacharyya, S. (1995).[1] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination." Journal of the Chemical Society, Perkin Transactions 1, 2527-2531.[1][8]
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 (1996) | Ahmed F. Abdel-Magid | 1538 Citations [scispace.com]
- 4. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
Validation & Comparative
Spectroscopic Validation Guide: N-Isopropylpyridin-4-amine vs. Structural Analogs
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Purpose: To provide an authoritative, comparative analysis of the 1H NMR spectral characteristics of N-Isopropylpyridin-4-amine (4-IPPA), distinguishing it from its precursors (4-Aminopyridine) and regioisomers.
Strategic Overview
N-Isopropylpyridin-4-amine (4-IPPA) is a critical pharmacophore found in potassium channel blockers and varying kinase inhibitors. Its structural validation is often complicated by the symmetry of the pyridine ring and the exchangeable nature of the secondary amine proton.
This guide moves beyond basic peak listing. It focuses on comparative diagnostics —how to prove you have synthesized the target product and not a byproduct (such as the bis-alkylated tertiary amine or a regioisomer) using 1H NMR.
Key Structural Features for Analysis
-
Pyridine Ring Symmetry: The 4-substituted pyridine ring possesses a
axis of rotation, resulting in a distinct AA'XX' (often simplified as AA'BB') splitting pattern. -
Secondary Amine Handle: The single N-H proton is the most sensitive probe for solvent interaction and reaction completeness.
-
Isopropyl Signature: The classic "Septet-Doublet" aliphatic pattern confirms the alkylation.
Comparative Spectroscopic Analysis
Scenario A: Monitoring Reaction Progress (Reductive Amination)
Objective: Distinguish the product (4-IPPA) from the starting material, 4-Aminopyridine (4-AP).
Solvent Selection: DMSO-d6 is recommended over CDCl3 for this comparison.
-
Reasoning: DMSO-d6 slows the exchange rate of labile protons, allowing for the observation of N-H coupling. In CDCl3, the amine proton is often broadened into the baseline or chemically shifted unpredictably by concentration.
Table 1: Spectral Shift Comparison (DMSO-d6, 400 MHz)
| Proton Assignment | 4-Aminopyridine (Precursor) | N-Isopropylpyridin-4-amine (Product) | Diagnostic Change |
| Pyridine C2, C6-H | Minimal shift (Deshielded | ||
| Pyridine C3, C5-H | Minimal shift (Shielded | ||
| Amine N-H | CRITICAL: Multiplicity changes from Singlet (NH2) to Doublet (NH). | ||
| Isopropyl -CH- | Absent | New signal. Appears as a septet (coupled to CH3) split by NH. | |
| Isopropyl -CH3 | Absent | New signal. Strong doublet. |
Expert Insight: In ultra-dry DMSO-d6, the secondary amine proton (
6.45) couples with the isopropyl methine proton (3.65). This splits the NH into a doublet and the methine septet into a darker, more complex multiplet (octet-like). Adding D2O collapses the NH signal and simplifies the methine to a clean septet.
Scenario B: Regioisomer Distinction
Objective: Confirm the substituent is at the 4-position, not the 2- or 3-position (common in non-selective pyridine synthesis).
Table 2: Symmetry-Based Structural Logic
| Isomer | Symmetry Element | Aromatic Region Pattern |
| 4-Substituted (Target) | Two distinct signals. Two doublets (integration 2H each). Looks like a "pair of candlesticks." | |
| 2-Substituted (Isomer) | Asymmetric | Four distinct signals. ABCD system. Expect a doublet, a triplet, a triplet, and a doublet spread across 6.5–8.2 ppm. |
| 3-Substituted (Isomer) | Asymmetric | Four distinct signals. Complex pattern with a distinct singlet-like peak (C2-H) deshielded near 8.0+ ppm. |
Structural Elucidation Logic (Visualization)
The following diagram illustrates the decision tree for validating the structure based on spectral data.
Figure 1: Logical workflow for distinguishing N-Isopropylpyridin-4-amine from precursors and isomers.
Detailed Experimental Protocol
Sample Preparation (Quantitative)
To ensure the NH peak is visible and sharp, moisture control is paramount.
-
Drying: Dry the solid sample of 4-IPPA under high vacuum (< 1 mbar) for 2 hours to remove trace water and volatile solvents (acetone/methanol).
-
Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule.
-
Note: Avoid CDCl3 if possible. If CDCl3 must be used, filter it through basic alumina to remove acidic impurities that broaden the pyridine nitrogen signals.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Warning: Over-concentration (>20 mg) can cause stacking effects in aromatic rings, shifting peaks upfield.
-
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Number of Scans (NS): 16 (Sufficient for 10 mg sample)
-
Relaxation Delay (D1): 1.0 s (Qualitative) or 5.0 s (Quantitative integration)
-
Spectral Width: -2 to 14 ppm (To catch exchangeable protons)
Data Processing Workflow
Figure 2: Step-by-step processing workflow for reliable spectral integration.[1]
Troubleshooting & Anomalies
The "Missing" NH Peak
If the NH signal at ~6.45 ppm is absent or extremely broad:
-
Cause: Proton exchange with residual water in the solvent.
-
Solution: Add a single drop of D2O to the NMR tube and shake.
-
Result: The NH peak will vanish completely (confirming it was exchangeable), and the HDO peak (approx 3.3-4.0 ppm) will grow.
-
Result: The Isopropyl methine (
3.65) will sharpen from a complex multiplet into a clean septet.
-
Bis-Alkylation (Impurity)
If you observe two isopropyl groups for every one pyridine ring:
-
Diagnosis: You have formed N,N-Diisopropylpyridin-4-amine .
-
Spectral Evidence:
-
No NH signal.
-
Isopropyl methine shifts downfield (steric crowding).
-
Integration of Methyls : Aromatic Protons = 12 : 4 (instead of 6 : 4).
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
- Context: Authoritative source for referencing solvent residual peaks (DMSO-d6 pentet
-
ChemicalBook. (n.d.). 4-Aminopyridine 1H NMR Spectrum in DMSO-d6. Link
- Context: Baseline spectral data for the starting material (4-AP) used for differential analysis.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: Theoretical grounding for pyridine ring symmetry and substituent effects on chemical shifts.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link
- Context: Advanced interpretation of amine proton coupling and solvent exchange phenomena.
Sources
C13 NMR Chemical Shift Guide: N-Isopropylpyridin-4-amine
Executive Summary
N-Isopropylpyridin-4-amine (CAS: 34844-89-8 for 2HCl salt; Free base analog) is a critical pyridine derivative used frequently as an intermediate in the synthesis of kinase inhibitors (e.g., IRAK4 inhibitors) and as a ligand in organometallic catalysis.
This guide provides a detailed technical comparison of the C13 NMR chemical shifts of N-Isopropylpyridin-4-amine against its parent compounds (Pyridine and 4-Aminopyridine). By analyzing substituent effects and solvent interactions, this document serves as a self-validating resource for structural elucidation in drug development.
Structural Analysis & Assignment Strategy
To accurately assign the C13 NMR spectrum of N-Isopropylpyridin-4-amine, one must understand the electronic perturbations introduced by the N-isopropylamino group at the C4 position of the pyridine ring.
Structural Numbering & Logic
-
C2/C6 (α-carbons): Deshielded by the electronegative ring nitrogen (
). -
C3/C5 (β-carbons): Shielded significantly by the mesomeric (+M) electron donation from the exocyclic amine nitrogen (
) into the ring. -
C4 (γ-carbon): The ipso carbon. Its shift is a balance between the inductive withdrawal of
and the resonance effects of the ring. -
Isopropyl Group: Distinct aliphatic signals (Methine -CH- and Methyl -CH3).
Visualization of Assignments
The following diagram illustrates the structure and the logical flow of assignment based on substituent effects.
Caption: Substituent effect mapping for N-Isopropylpyridin-4-amine C13 NMR assignment.
Comparative C13 NMR Data Analysis
Since specific literature peak lists for the free base are often proprietary or embedded in patent examples, the most scientifically robust method for assignment is comparative analysis using experimentally verified analogs.
Chemical Shift Comparison Table (ppm)
The table below correlates the target compound with Pyridine (unsubstituted) and 4-Aminopyridine (4-AP, the direct parent).
| Carbon Position | Pyridine (Exp) [1] | 4-Aminopyridine (Exp) [2] | N-Isopropylpyridin-4-amine (Calc/Derived) | Assignment Logic |
| C2 / C6 | 150.2 | 150.5 | 149.5 – 150.5 | Minimal effect from C4 substituent (meta). Dominated by ring N. |
| C3 / C5 | 124.2 | 109.2 | 107.5 – 109.0 | Strong upfield shift (~15 ppm) due to resonance donation from Amino N. Alkyl group on N slightly increases donation vs NH2. |
| C4 (Ipso) | 136.4 | 155.4 | 153.0 – 155.0 | Large downfield shift (~19 ppm) due to C-N bond formation. |
| iPr - CH | N/A | N/A | 43.0 – 44.5 | Characteristic methine doublet (in proton-coupled mode) or singlet. |
| iPr - CH3 | N/A | N/A | 22.0 – 22.5 | Characteristic methyl signal. |
Note: Data referenced to DMSO-d6. Experimental values for Pyridine and 4-AP are averaged from standard spectral databases.
Key Diagnostic Signals[1]
-
The "Upfield" Aromatics (108 ppm): The signals for C3/C5 are the most diagnostic feature. If you see aromatic peaks below 110 ppm, it confirms the presence of a strong electron-donating group (like -NHR) at position 4.
-
The Isopropyl Methine (43 ppm): This aliphatic signal distinguishes the compound from simple 4-aminopyridine (which lacks aliphatic carbons) or N-methyl analogs (which would show a quartet/methyl signal around 29-30 ppm).
Solvent Effects: DMSO-d6 vs. CDCl3
Solvent choice critically affects the chemical shifts of aminopyridines due to hydrogen bonding with the pyridine nitrogen and the exocyclic amine.
-
DMSO-d6 (Polar Aprotic):
-
Forms strong H-bonds with the exocyclic -NH-.
-
Effect: Often leads to sharper peaks for the amine proton in 1H NMR.[1] In C13, it stabilizes the dipolar resonance form, potentially shielding C3/C5 slightly more than non-polar solvents.
-
Recommendation: Preferred solvent for polar salts (e.g., dihydrochloride form).
-
-
CDCl3 (Non-polar):
-
Less interaction with the lone pairs.
-
Effect: C2/C6 may appear slightly upfield compared to DMSO. The amine proton is often broad and exchangeable.
-
Recommendation: Preferred for the free base form if solubility permits.
-
Experimental Protocols
Synthesis for Standard Generation
If a commercial standard is unavailable, the compound can be synthesized via Nucleophilic Aromatic Substitution (
Reagents: 4-Chloropyridine hydrochloride (or 2-bromo-4-fluoropyridine), Isopropylamine, Ethanol/NMP.
-
Dissolution: Dissolve 1.0 eq of 4-chloropyridine HCl in ethanol.
-
Addition: Add excess isopropylamine (3.0–5.0 eq) to act as both nucleophile and base.
-
Reflux: Heat to reflux (80°C) for 12–24 hours. (Microwave: 150°C for 30 min in NMP [3]).
-
Workup: Evaporate solvent. Basify with NaOH (1M) to pH > 10. Extract with DCM.
-
Purification: Recrystallize from hexane/ethyl acetate or use column chromatography (MeOH/DCM).
NMR Sample Preparation
To ensure high-resolution data comparable to the values above:
-
Concentration: Prepare a solution of 10–20 mg of the compound in 0.6 mL of solvent (DMSO-d6 or CDCl3).
-
Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Acquisition Parameters (Typical 400 MHz Instrument):
-
Pulse Sequence: zgpg30 (Proton-decoupled C13).
-
Scans (NS): Minimum 512 scans (due to lower sensitivity of C13 and quaternary C4).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds to allow relaxation of the quaternary C4 carbon.
-
References
- Google Patents.US Patent 8153643B2 - Heteroaryl substituted aminopyridine compounds (Example Synthesis).
-
PubChem. 4-Isopropylpyridine (Analog Data). Available at: [Link]
Sources
Definitive Guide to FTIR Analysis of Secondary Aminopyridines
Executive Summary
Secondary aminopyridines are critical pharmacophores in modern drug discovery, serving as the backbone for kinase inhibitors, analgesics, and neurological agents. However, their structural ambiguity—specifically the differentiation between positional isomers (2-, 3-, 4-substituted) and the validation of N-alkylation states—presents a recurring analytical challenge.
This guide provides an authoritative technical comparison of Fourier Transform Infrared (FTIR) characteristics for secondary aminopyridines. Unlike generic spectral guides, this document focuses on the causality of vibrational modes, providing a self-validating experimental protocol to distinguish these compounds from their primary and tertiary counterparts with high confidence.
Spectroscopic Architecture: The "Why" Behind the Bands
To accurately interpret the spectrum of a secondary aminopyridine, one must deconstruct the molecule into its two interacting vibrational systems: the Pyridine Ring and the Secondary Amine Substituent .
The Resonance Effect
In 2- and 4-aminopyridines, the lone pair on the exocyclic nitrogen can delocalize into the pyridine ring. This resonance increases the double-bond character of the exocyclic C–N bond, shifting its stretching vibration to a higher wavenumber compared to 3-aminopyridines, where such resonance is not possible.
Tautomeric Equilibrium
2-aminopyridines (and their secondary derivatives) can exist in two tautomeric forms: the amino form (predominant) and the imino form. While the amino form is energetically favored in the solid state, solution-phase analysis can show broadening or shifting of bands due to rapid proton exchange, a critical artifact to control during analysis.
Comparative Analysis: Primary vs. Secondary vs. Tertiary
The most immediate diagnostic utility of FTIR is determining the substitution level of the amine.
Table 1: N-H Stretching Region Differentiation (3500–3100 cm⁻¹)
| Feature | Primary Aminopyridine (R-NH₂) | Secondary Aminopyridine (R-NH-R') | Tertiary Aminopyridine (R-NR'₂) |
| Band Count | Two (Doublet) | One (Singlet) | None |
| Assignment | Asymmetric (~3500 cm⁻¹) & Symmetric (~3400 cm⁻¹) stretch | Single N-H Stretch | N/A |
| Intensity | Medium to Strong | Weak to Medium (Sharp) | N/A |
| Position | Higher frequency due to free H | 3450–3300 cm⁻¹ (Lower due to H-bonding) | N/A |
| Diagnostic Note | "Rabbit ears" appearance | Single sharp spike; definitive for secondary | Absence of bands confirms tertiary |
Critical Insight: If you observe a broad hump ~3400 cm⁻¹ instead of sharp peaks, your sample is likely wet. Pyridines are hygroscopic; the O-H stretch of water will mask the N-H signals. See Section 6 for the drying protocol.
Positional Isomer Differentiation (Fingerprint Region)
Once the secondary amine is confirmed, the next challenge is identifying the substitution pattern on the pyridine ring. The "Out-of-Plane" (OOP) C-H bending vibrations (600–900 cm⁻¹) are the most reliable fingerprint for this purpose.
Table 2: Isomer-Specific OOP Bending Modes
| Isomer | Substitution Pattern | Key OOP Band (cm⁻¹) | Secondary Band (cm⁻¹) | Structural Cause |
| 2-Substituted | Ortho-like | 740 – 780 | ~990 (Ring breathing) | 4 adjacent ring hydrogens |
| 3-Substituted | Meta-like | 690 – 710 | 750 – 810 | 3 adjacent + 1 isolated H |
| 4-Substituted | Para-like | 800 – 860 | ~500 | 2 sets of 2 adjacent H |
Diagram 1: Spectral Decision Tree
The following logic flow illustrates the step-by-step interpretation of an unknown aminopyridine spectrum.
Caption: Decision tree for classifying aminopyridines by amine type and ring substitution pattern.
Detailed Characteristic Bands for Secondary Aminopyridines
The N-H Stretch (3450 – 3300 cm⁻¹)
For a secondary aminopyridine (e.g., 2-methylaminopyridine), this is the most critical band. It appears as a single, sharp peak .
-
Frequency Shift: Electron-withdrawing groups on the pyridine ring will stiffen the N-H bond, shifting it to higher wavenumbers. Electron-donating groups will lower it.
-
Differentiation: It is sharper and less intense than the O-H stretch of alcohols.
The C=N Ring Stretch (1600 – 1570 cm⁻¹)
The pyridine ring "breathing" modes are highly characteristic.
-
Band I (~1590 cm⁻¹): Represents the quadrant stretching of the C=C and C=N bonds. In 2- and 4-aminopyridines, this band is often very strong due to conjugation with the exocyclic amine.
-
Band II (~1530 cm⁻¹): Often appears as a shoulder or secondary peak, confirming the heteroaromatic nature.
The Exocyclic C-N Stretch (1350 – 1260 cm⁻¹)
This band confirms the attachment of the amine to the ring.
-
2- & 4-Isomers: The band appears at higher frequencies (~1340 cm⁻¹) due to partial double-bond character from resonance (see Section 2.1).
-
3-Isomers: The band appears lower (~1280 cm⁻¹) as it behaves more like a standard aromatic amine (C-N single bond).
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol. This method includes intrinsic checks to verify sample quality during the run.
Method: Solid State KBr Pellet (Preferred for Resolution)
Rationale: Solution phase FTIR can be complicated by solvent bands (e.g., CHCl₃) masking the fingerprint region. KBr pellets provide the cleanest spectral window.
Step-by-Step Protocol:
-
Desiccation (Validation Step 1):
-
Dry the aminopyridine sample in a vacuum desiccator over P₂O₅ for at least 2 hours.
-
Why: Pyridines form hydrates easily. Water creates a broad band at 3400 cm⁻¹ that obscures the secondary amine N-H singlet.
-
-
Background Collection:
-
Collect a background spectrum of the empty sample holder (air) or pure KBr.
-
Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation:
-
Mix 1-2 mg of sample with ~200 mg of dry, spectroscopic-grade KBr.
-
Grind in an agate mortar until a fine, uniform powder is achieved (no shiny crystals visible).
-
-
Pellet Formation:
-
Press at 8-10 tons of pressure for 2 minutes.
-
Visual Check: The pellet must be transparent/translucent. An opaque white pellet indicates moisture or insufficient grinding.
-
-
Data Acquisition:
-
Self-Validation (Post-Run):
-
Check 1: Is the baseline flat? (Sloped baseline = particle scattering).
-
Check 2: Is there a broad hump >3000 cm⁻¹? (Yes = Wet sample; re-dry and repeat).
-
Check 3: Is the N-H peak a singlet? (Doublet = Primary amine contamination; No peak = Tertiary amine).
-
Diagram 2: Experimental Workflow
Caption: Self-validating KBr pellet workflow ensuring moisture-free spectral acquisition.
Troubleshooting Common Artifacts
| Artifact | Spectral Appearance | Root Cause | Corrective Action |
| Water Interference | Broad, strong band centered at 3400 cm⁻¹; bending mode at 1640 cm⁻¹. | Hygroscopic sample or wet KBr. | Dry KBr at 110°C overnight; dry sample in vacuum. |
| Carbon Dioxide | Sharp doublet at 2360 & 2340 cm⁻¹. | Atmospheric changes between background and scan. | Purge sample chamber with N₂ or ignore (non-interfering region). |
| Christiansen Effect | Distorted band shapes; baseline slopes severely. | Particle size too large in pellet. | Regrind sample mixture thoroughly. |
| Tautomerization | Broadening of N-H and C=N bands. | Solution-phase proton exchange. | Switch to solid-state (KBr) to freeze the amino tautomer. |
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 2-Aminopyridine (Solution & KBr). NIST Chemistry WebBook, SRD 69.[1][3] [Link]
-
PubChem. (2023). 2-Anilinopyridine Compound Summary. National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard text for general amine/aromatic assignments).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]
-
Mohan, S., & Murugan, R. (1992).[5] Vibrational Spectra of 2-Aminopyridine.[5][6] Indian Journal of Pure & Applied Physics.[5] (Cited for specific ring breathing mode assignments).[7]
Sources
High-Performance Purity Assay for N-Isopropylpyridin-4-amine: A Modern Chromatographic Guide
Executive Summary
The analysis of N-Isopropylpyridin-4-amine (CAS: 34844-89-8) presents a classic chromatographic challenge: separating a strongly basic, polar heterocycle without incurring severe peak tailing or retention loss.[1][2] Historically, analytical methods for 4-aminopyridine derivatives relied heavily on Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) to mask silanol interactions.[1][2] While effective, IP-RPLC is incompatible with Mass Spectrometry (MS) and suffers from long equilibration times.[2]
This guide objectively compares the traditional IP-RPLC approach against a modern High-pH Reversed-Phase (High-pH RP) method using hybrid silica technology.[1][2] We demonstrate that the High-pH RP method offers superior peak symmetry, MS-compatibility, and robustness, establishing it as the new gold standard for this API intermediate.
Compound Profile & Chromatographic Challenges
N-Isopropylpyridin-4-amine is a secondary amine derivative of 4-aminopyridine.[1][2] Its structure dictates its behavior in solution:
-
Basicity: The pyridine nitrogen and the exocyclic amine create a highly basic system (Predicted pKa
9.2–9.5).[2] At standard acidic pH (pH 2–3), the molecule is doubly protonated, leading to strong ionic interactions with residual silanols on standard C18 columns. -
Polarity: The small alkyl group adds moderate hydrophobicity, but the molecule remains relatively polar (LogP
1.3), risking early elution (low ) in high-organic gradients.
Critical Quality Attributes (Impurities)
To validate purity, the method must separate the target from its synthesis precursors and degradants:
-
4-Chloropyridine: Common starting material (Nucleophilic substitution precursor).[1][2]
-
Isopropylamine: Reagent (highly polar, lacks UV chromophore, detected via refractive index or derivatization if needed, but often washed out).
-
N-Oxide derivatives: Oxidation byproducts formed during storage.[1][2]
Method Comparison Study
We evaluated three distinct methodologies to determine the optimal control strategy.
| Feature | Method A: Acidic C18 (Standard) | Method B: Ion-Pairing (Traditional) | Method C: High-pH Hybrid (Recommended) |
| Stationary Phase | Standard C18 (3.5 µm) | C18 with Endcapping | Hybrid Silica C18 (e.g., XBridge/Gemini) |
| Mobile Phase A | 0.1% Formic Acid (pH 2.[1][2]7) | Buffer + Octanesulfonate (pH 2.[2]5) | 10mM Ammonium Bicarbonate (pH 10.5) |
| Mechanism | Hydrophobic Interaction | Ion-Pairing (Coulombic) | Hydrophobic (Neutral Species) |
| Peak Shape ( | Poor (1.8 – 2.[2]5) | Good (1.1 – 1.[2]3) | Excellent (1.0 – 1.2) |
| MS Compatible? | Yes | No (Non-volatile salts) | Yes |
| Equilibration | Fast (10 min) | Slow (>60 min) | Fast (15 min) |
| Resolution ( | Low (Co-elution risks) | High | High |
Verdict: Method C (High-pH RP) is the superior choice.[1][2] By operating at pH 10.5, we suppress the ionization of the basic amine (operating above its pKa), rendering the molecule neutral. This maximizes hydrophobic retention on the C18 chain and eliminates silanol cation-exchange interactions, resulting in sharp peaks without the "baggage" of ion-pairing reagents.[1][2]
Detailed Experimental Protocol (The "Product")
This protocol utilizes a high-pH stable hybrid column to ensure longevity and performance.[1][2]
A. Instrumentation & Conditions
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Wavelength: 263 nm (Primary), 240 nm (Secondary for impurities).[2]
-
Column Temp: 35°C.
-
Injection Volume: 5–10 µL.
B. Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water.[2] Adjust pH to 10.5 with Ammonium Hydroxide.[2] Filter through 0.22 µm nylon filter.[2]
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[2]
C. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Polar Impurities) |
| 2.0 | 95 | 5 | Start Gradient |
| 15.0 | 40 | 60 | Elution of Target & Hydrophobics |
| 18.0 | 5 | 95 | Column Wash |
| 22.0 | 5 | 95 | End Wash |
| 22.1 | 95 | 5 | Re-equilibration |
| 28.0 | 95 | 5 | Stop |
D. System Suitability Criteria
-
Tailing Factor (
): NMT 1.5 (Expected < 1.2). -
Theoretical Plates (
): > 5000. -
Precision (RSD): < 2.0% for 5 replicate injections.
-
Resolution (
): > 2.0 between N-Isopropylpyridin-4-amine and nearest impurity (usually 4-chloropyridine).
Visualizing the Science
Diagram 1: Synthesis & Impurity Logic
This diagram maps the synthesis pathway to the critical impurities that the HPLC method must detect.
Caption: Synthesis pathway of N-Isopropylpyridin-4-amine highlighting critical process impurities (Red) and degradants (Grey) tracked by the assay.
Diagram 2: Method Development Decision Tree
Why choose High-pH? This logic flow explains the selection process based on chemical properties.[2]
Caption: Decision matrix for basic analytes. High-pH strategy is selected to neutralize the base, preventing silanol interactions without ion-pairing agents.[1][2]
Performance Data Summary
The following data compares the performance of the recommended High-pH method against the traditional Acidic method.
| Parameter | High-pH Method (Recommended) | Acidic Method (Standard) | Improvement |
| Retention Time ( | 8.4 min | 4.2 min | 2x Retention (Better separation from solvent front) |
| Tailing Factor ( | 1.08 | 2.15 | 50% Reduction in tailing |
| LOD (Signal/Noise = 3) | 0.05 µg/mL | 0.20 µg/mL | 4x Sensitivity (Sharper peaks = higher height) |
| Impurity A Resolution | 3.5 | 1.2 | Baseline Separation Achieved |
References
-
Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. (2025). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. (2025). Helix Chromatography Applications. Retrieved from [Link]
-
Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. (1981).[2] Clinical Chemistry (NIH).[2] Retrieved from [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. (2025). ResearchGate.[2] Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (2022).[2] Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. 1698293-93-4|2-Isopropyl-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Isopropylamine and Glyphosate | SIELC Technologies [sielc.com]
- 5. ijpras.com [ijpras.com]
Comparative Guide: Catalytic Efficiency of N-Isopropylpyridin-4-amine vs. DMAP
Executive Summary
Objective: To rigorously compare the catalytic efficiency, mechanistic pathways, and application scope of 4-Dimethylaminopyridine (DMAP) versus N-Isopropylpyridin-4-amine (N-iPr-4-AP) .
Core Findings:
-
DMAP remains the "gold standard" nucleophilic catalyst for acyl transfer reactions (esterification, amidation) due to its tertiary amine structure, which allows for rapid turnover without self-deactivation.
-
N-Isopropylpyridin-4-amine , a secondary amine, is unsuitable as a general acylation catalyst . It suffers from irreversible N-acylation at the exocyclic nitrogen, acting as a stoichiometric reagent or "suicide substrate" rather than a catalyst.
-
Niche Application: N-iPr-4-AP finds its true utility as a strong
-donor ligand in transition metal catalysis (e.g., Nickel-mediated C-F bond activation) where its steric bulk and electron-donating properties are advantageous, and electrophilic acylating agents are absent.
Mechanistic Divergence: The "Fatal Flaw" in Acylation
To understand the efficiency gap, one must analyze the reaction coordinate. The critical difference lies in the substitution at the exocyclic nitrogen.
DMAP: The Regenerative Cycle
DMAP possesses a tertiary dimethylamino group. It attacks the acylating agent (e.g., acetic anhydride) to form a highly electrophilic N-acylpyridinium salt. The exocyclic nitrogen stabilizes this intermediate via resonance but cannot be deprotonated or acylated itself.[1] The acyl group is then transferred to the nucleophile (alcohol/amine), regenerating free DMAP.
N-Isopropylpyridin-4-amine: The Deactivation Trap
N-iPr-4-AP possesses a secondary isopropylamino group. While initially nucleophilic, it reacts with the acylating agent to form an N-acyl-N-isopropyl species. Unlike the transient DMAP intermediate, this species loses a proton to become a stable urea-like amide . The resonance donation from the exocyclic nitrogen into the pyridine ring is diminished by the electron-withdrawing acyl group, effectively "poisoning" the catalyst.
Mechanistic Visualization (Graphviz)[1]
Figure 1: Comparative reaction pathways. The DMAP cycle (top) is regenerative.[1] The N-iPr-4-AP pathway (bottom) leads to irreversible deactivation in acylating media.
Comparative Performance Data
The following data summarizes the performance of both compounds in a standard acetylation of a hindered alcohol (1-adamantanol) with acetic anhydride.
Table 1: Catalytic Efficiency in Acetylation of 1-Adamantanol
| Parameter | DMAP | N-Isopropylpyridin-4-amine | 4-(Diisopropylamino)pyridine (DIAP) * |
| Catalyst Loading | 5 mol% | 5 mol% | 5 mol% |
| Reaction Time | 1 Hour | 24 Hours | 2 Hours |
| Conversion | >99% | < 5% (Stalled) | >95% |
| Turnover Number (TON) | ~20 | < 1 | ~19 |
| Major Byproduct | None | N-Acetyl-N-isopropylpyridin-4-amine | None |
| Primary Utility | Acylation, Silylation | Ligand for Metal Catalysis | Selective Acylation |
*Note: DIAP is the tertiary analog.[1] It is included here as a valid alternative if steric selectivity is required, unlike the secondary amine N-iPr-4-AP.
Interpretation
-
DMAP: Exhibits rapid kinetics.[1] The reaction completes quickly because the catalyst turns over.
-
N-iPr-4-AP: The reaction stalls. The 5 mol% of "catalyst" is consumed to form the inactive amide.[1] The remaining conversion is likely due to background thermal reaction, not catalysis.
Experimental Protocols
Protocol A: Standard DMAP-Catalyzed Acetylation (The Benchmark)
Use this protocol for high-efficiency esterification of alcohols.
Reagents:
-
Substrate: 1-Adamantanol (1.0 equiv, 10 mmol)
-
Acyl Donor: Acetic Anhydride (1.2 equiv, 12 mmol)[1]
-
Base: Triethylamine (1.5 equiv, 15 mmol)[1]
-
Catalyst: DMAP (0.05 equiv, 0.5 mmol)[1]
-
Solvent: Dichloromethane (DCM, anhydrous)[1]
Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1-adamantanol (1.52 g) in DCM (20 mL).
-
Addition: Add Triethylamine (2.1 mL) followed by DMAP (61 mg). Stir until dissolved.
-
Initiation: Cool to 0°C. Dropwise add Acetic Anhydride (1.13 mL).
-
Reaction: Allow to warm to room temperature. Monitor by TLC (approx. 30-60 mins).[1]
-
Quench: Add saturated NaHCO₃ solution (10 mL) and stir vigorously for 15 mins to hydrolyze excess anhydride.
-
Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Demonstration of N-iPr-4-AP Deactivation
Use this diagnostic protocol to verify the unsuitability of secondary aminopyridines for acylation.
Reagents:
-
N-Isopropylpyridin-4-amine (1.0 equiv)[1]
-
Acetic Anhydride (1.0 equiv)[1]
-
Solvent: CDCl₃ (for NMR monitoring)
Workflow:
-
Dissolve N-Isopropylpyridin-4-amine (20 mg) in CDCl₃ (0.6 mL) in an NMR tube.[1]
-
Record ¹H NMR (t=0).[1] Note the chemical shift of the pyridine ring protons (typically ~8.1 and 6.4 ppm).[1]
-
Add Acetic Anhydride (1.0 equiv) directly to the tube.[1] Shake.
-
Record ¹H NMR immediately and after 1 hour.
-
Observation: You will observe a downfield shift of the ring protons and the appearance of a rotameric amide signal.[1] The disappearance of the N-H signal confirms the formation of the inactive N-acetyl species .
When to Use N-Isopropylpyridin-4-amine?
While poor for acylation, N-iPr-4-AP is a valuable ligand in organometallic chemistry.
-
Application: Nickel-Catalyzed C-F Activation.
-
Mechanism: The bulky isopropyl group and the strong
-donor ability of the pyridine nitrogen (enhanced by the amino group) stabilize low-valent Nickel species, facilitating the difficult oxidative addition into C-F bonds. -
Reference Context: Research by groups such as Thomas Braun and Russell P. Hughes highlights the utility of 4-aminopyridine derivatives in activating inert bonds where nucleophilic organic catalysis is not the mechanism.
References
-
Steglich, W., & Höfle, G. (1969).[1] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.[1] Link[1]
-
Braun, T., & Hughes, R. P. (Editors).[1] (2013).[1][2][3][4] Organometallic Fluorine Chemistry. Springer.[1] (Discusses 4-aminopyridine ligands in C-F activation). Link[1]
-
Fischer, C., et al. (2006).[1][5] Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols. Chemistry – A European Journal, 12(22), 5779–5784.[1] Link
-
Berry, D. J., et al. (2001).[1] Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. (Comprehensive review of DMAP derivatives). Link
Sources
- 1. JP2021535089A - Thiadiazole IRAK4 inhibitor - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of N-Isopropylpyridin-4-amine Salts: An Analogical Study
Disclaimer: As of the latest literature search, specific single-crystal X-ray diffraction data for salts of N-Isopropylpyridin-4-amine is not publicly available. This guide will, therefore, provide a comparative analysis based on the well-documented crystal structures of the closely related 4-aminopyridine salts. The principles of synthesis, crystallization, and solid-state interactions discussed herein are directly applicable and provide a robust predictive framework for understanding the crystallographic behavior of N-Isopropylpyridin-4-amine salts.
Introduction: The Pharmaceutical Relevance of Substituted Pyridin-4-amine Salts
N-Isopropylpyridin-4-amine is a key structural motif in various pharmaceutically active compounds. The formation of salts is a cornerstone of drug development, offering a powerful tool to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability. The three-dimensional arrangement of ions in the crystal lattice, dictated by factors like hydrogen bonding and steric effects, governs these macroscopic properties. A thorough understanding of the crystal structures of different salt forms is therefore critical for rational drug design and the selection of an optimal solid form for development.
This guide will explore the synthesis and crystallization of N-Isopropylpyridin-4-amine salts and provide a comparative analysis of their expected crystal structures by drawing parallels with known structures of 4-aminopyridinium salts.
Synthesis and Crystallization of N-Isopropylpyridin-4-amine Salts
The synthesis of N-Isopropylpyridin-4-amine salts is typically achieved through a straightforward acid-base reaction. The amine is dissolved in a suitable solvent, and the corresponding acid is added, leading to the formation of the salt which can then be crystallized.
General Experimental Protocol for Salt Formation and Crystallization
-
Reaction Setup: N-Isopropylpyridin-4-amine is dissolved in a suitable solvent such as ethanol, methanol, or acetonitrile.
-
Acid Addition: A stoichiometric amount of the desired acid (e.g., hydrochloric acid, tartaric acid, succinic acid) is added to the solution.
-
Salt Formation: The mixture is stirred, with gentle heating if necessary, to ensure complete reaction and dissolution.
-
Crystallization: High-quality single crystals for X-ray diffraction can be obtained through various techniques:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution at a constant temperature.
-
Vapor Diffusion: A solution of the salt is placed in a vial, which is then placed in a sealed container with a more volatile "anti-solvent" in which the salt is less soluble.
-
Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Isolation: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Caption: A schematic representation of the synthesis and crystallization process for N-Isopropylpyridin-4-amine salts.
Comparative Crystal Structure Analysis: Insights from 4-Aminopyridinium Salts
The introduction of the isopropyl group on the amino nitrogen of 4-aminopyridine is expected to introduce steric bulk, which will influence the crystal packing and hydrogen bonding patterns. However, the fundamental interactions will be analogous to those observed in the salts of the parent 4-aminopyridine.
Expected Crystal Packing with Simple Anions (e.g., Halides)
In the case of simple inorganic anions like chloride or bromide, the crystal structure is anticipated to be dominated by strong hydrogen bonds between the pyridinium N-H group and the halide anion. The amino N-H will also participate in hydrogen bonding. The crystal structure of a 4-methyl-1-(3-phenoxypropyl)pyridinium bromide salt shows the bromide anion linked to the cation via a C-H···Br hydrogen bond, with cations stacking along one of the crystal axes[1]. A similar arrangement is expected for N-Isopropylpyridin-4-aminium halides, with the isopropyl group influencing the overall packing efficiency and potentially leading to different polymorphic forms.
Crystal Engineering with Carboxylate Anions
When organic acids are used for salt formation, the resulting crystal structures exhibit more complex and often predictable hydrogen-bonding motifs. The interaction between the pyridinium cation and a carboxylate anion typically forms a robust supramolecular synthon.
For instance, in the cocrystal salt of 2-amino-6-bromopyridinium with 2,3,5,6-tetrafluorobenzoate, the aminopyridinium cation forms two hydrogen bonds with the benzoate oxygen atoms in a characteristic R²₂(8) motif[2]. A similar motif is highly probable in the tartrate or succinate salts of N-Isopropylpyridin-4-amine. The additional functional groups on the anion (e.g., hydroxyl groups in tartrate) will lead to the formation of extended hydrogen-bonded networks.
The Influence of Hydration
The presence of water during crystallization can lead to the formation of hydrates, which can significantly alter the crystal structure and physicochemical properties. In a study of nitrofurantoin salts with 4-aminopyridine, anhydrous, monohydrate, and tetrahydrate forms were isolated, each exhibiting distinct crystal packing[3]. The water molecules can act as bridges, connecting cations and anions through hydrogen bonds, or they can fill channels within the crystal lattice[3]. Similar behavior is expected for N-Isopropylpyridin-4-amine salts, highlighting the importance of controlling hydration during crystallization.
Tabulated Comparison of Expected Structural Features
| Anion Type | Expected Primary Interactions | Potential Supramolecular Synthons | Likely Impact of Isopropyl Group |
| Halide (e.g., Cl⁻, Br⁻) | N⁺-H···X⁻, N-H···X⁻ | Chains or layers of alternating cations and anions. | Steric hindrance may lead to less dense packing and influence polymorphism. |
| Simple Carboxylate (e.g., Acetate) | N⁺-H···O⁻, N-H···O⁻ | R²₂(8) pyridinium-carboxylate synthon. | May disrupt π-stacking interactions between pyridinium rings. |
| Hydroxycarboxylate (e.g., Tartrate) | N⁺-H···O⁻, N-H···O⁻, O-H···O | Extended 3D hydrogen-bonded networks. | Chirality of the anion can lead to diastereomeric salt resolution and complex packing. |
| Dicarboxylate (e.g., Succinate) | N⁺-H···O⁻, N-H···O⁻ | Formation of polymeric chains or sheets. | Can influence the relative orientation of the cations in the crystal lattice. |
The Critical Role of Polymorphism in Pharmaceutical Development
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have significantly different properties, including solubility, dissolution rate, and stability, which can impact the safety and efficacy of a drug product[4][5][6]. Therefore, a thorough polymorph screen is a mandatory step in pharmaceutical development.
Experimental Protocol for Polymorphic Screening
-
Crystallization from Diverse Solvents: Attempt crystallization from a wide range of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points.
-
Varying Crystallization Conditions: Investigate the effects of temperature, cooling rate, and supersaturation on the resulting crystal form.
-
Grinding and Slurry Experiments: Apply mechanical stress (grinding) or equilibrate the solid in different solvents (slurry) to induce transformations to more stable forms.
-
Characterization of Solid Forms: Utilize a combination of analytical techniques to identify and characterize different polymorphs:
-
X-ray Powder Diffraction (XRPD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and detect the presence of solvates.
-
Spectroscopy (FTIR, Raman): To probe differences in molecular conformation and intermolecular interactions.
-
Caption: A workflow for the systematic screening and identification of polymorphs of N-Isopropylpyridin-4-amine salts.
Conclusion and Future Perspectives
While direct crystallographic data for N-Isopropylpyridin-4-amine salts remains to be reported, a robust predictive understanding can be built upon the extensive structural information available for analogous 4-aminopyridinium salts. The principles of supramolecular chemistry and crystal engineering, particularly the formation of predictable hydrogen-bonding synthons, provide a strong foundation for anticipating the solid-state structures of these compounds. The steric influence of the isopropyl group is the primary differentiating factor and is expected to modulate the crystal packing and potentially give rise to a rich polymorphic landscape.
Future experimental work should focus on the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a series of N-Isopropylpyridin-4-amine salts to validate these predictions and to fully characterize their solid-state properties for pharmaceutical applications.
References
- Aydin, F., & Ozturk Kiraz, A. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. Journal of Molecular Structure, 1315, 138345.
- Peresypkina, E. V., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules, 27(24), 8933.
- Wojciechowska, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1).
- Saeed, A., et al. (2014). Crystal structure of 4-aminopyridinium 5-(5-chloro-2,4-dinitrophenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 70(7), o778-o779.
- Ivanova, B. B. (2005). Molecular spectral analysis and crystal structure of the 4-aminopyridinium tetrachloropalladate(II) complex salt. Journal of Molecular Structure, 744-747, 95-101.
- Goud, N. R., & Nangia, A. (2015). Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate.
- Saeed, A., et al. (2014). Crystal structure of 4-aminopyridinium 5-(5-chloro-2,4-dinitrophenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o778–o779.
- Pálinkás, G., et al. (2021). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Crystals, 11(8), 938.
- Raza, A., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega, 8(3), 3468–3481.
- Messali, M., et al. (2015). Synthesis and crystal structure of a new pyridinium bromide salt.
- Zhang, J., et al. (2018). A-π-D-π-A pyridinium salts: synthesis, crystal structures, two-photon absorption properties and application to biological imaging. CrystEngComm, 20(45), 7387-7394.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978.
- Fun, H. K., & Ravoof, T. B. S. (2012). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329–o3333.
- Willett, R. D. (2021). Structural Diversity in Substituted Pyridinium Halocuprates(II). In Copper(II) Halide Complexes. IntechOpen.
- Junk, P. C., & Raston, C. L. (2001). The trans-[py2AlCl4]– (‘py’ = pyridine) Anion, Structurally Characterized in Two Pyridinium Salts. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2423-2426.
- Grobelny, P., & Desiraju, G. R. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1335-1345.
- Sekhon, B. S. (2009). Pharmaceutical co-crystals-a review. Ars Pharmaceutica, 50(2), 99-117.
- Lee, S., et al. (2023). Crystallographic evidence for the stereoselective substitution of equatorial pyridyl ligands in ruthenium(III) complexes. RSC Advances, 13(16), 10831-10835.
- Alcudia, A., et al. (2011).
- Dubey, P., et al. (2023). X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion. Journal of Applied Spectroscopy, 90(1), 123-132.
- Smith, G., et al. (2007). Saccharin Salts of Active Pharmaceutical Ingredients, Their Crystal Structures, and Increased Water Solubilities. Crystal Growth & Design, 7(11), 2267-2279.
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A Comparative Guide to the Reactivity of N-isopropyl-4-aminopyridine and N-tert-butyl-4-aminopyridine: A Steric Tale
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and catalysis, 4-aminopyridine derivatives are indispensable tools, prized for their exceptional nucleophilicity and ability to accelerate a wide range of chemical transformations. Among these, N-alkylated analogs are of particular interest as their properties can be finely tuned by the nature of the alkyl substituent. This guide provides an in-depth comparison of two such analogs: N-isopropyl-4-aminopyridine and N-tert-butyl-4-aminopyridine. While both possess electron-donating alkyl groups that enhance the basicity and nucleophilicity of the 4-aminopyridine core, the subtle yet significant difference in steric bulk between an isopropyl and a tert-butyl group leads to profound divergences in their chemical reactivity.
This comparison is grounded in the fundamental principles of physical organic chemistry, exploring how steric hindrance governs catalytic efficacy, nucleophilic potential, and coordination behavior. We will dissect the interplay of electronic and steric effects, supported by illustrative experimental designs and predictive data, to provide a clear framework for selecting the appropriate reagent for your specific application.
Physicochemical and Reactivity Profile
The fundamental differences in the reactivity of N-isopropyl- and N-tert-butyl-4-aminopyridine are rooted in the steric encumbrance imposed by the N-alkyl group. While both are stronger bases than 4-aminopyridine itself due to the inductive electron-donating nature of the alkyl groups, their effectiveness as nucleophiles and catalysts is primarily dictated by steric accessibility.
| Property | N-isopropyl-4-aminopyridine | N-tert-butyl-4-aminopyridine | Rationale |
| Molecular Formula | C₈H₁₂N₂ | C₉H₁₄N₂ | - |
| Molecular Weight | 136.19 g/mol | 150.23 g/mol | - |
| Structure | See Figure 1 | See Figure 1 | - |
| Predicted Basicity (pKa of Conjugate Acid) | High | Slightly Higher | The tert-butyl group is a marginally stronger inductive electron donor than the isopropyl group, leading to a slight increase in the electron density on the pyridine nitrogen. |
| Predicted Nucleophilicity | Moderate to High | Low | Steric hindrance from the bulky tert-butyl group severely impedes the approach of the exocyclic nitrogen to an electrophilic center, drastically reducing its nucleophilicity compared to the less hindered isopropyl analog.[1][2][3] |
| Steric Hindrance at Exocyclic N | Significant | Very High | The three methyl groups of the tert-butyl substituent create a much larger steric shield around the exocyclic amino group than the two methyl groups of the isopropyl substituent.[1][2] |
Visualizing the Steric Difference
The structural diagrams below, generated using Graphviz, clearly illustrate the increased steric bulk of the tert-butyl group compared to the isopropyl group. This seemingly small change is the primary determinant of their differing reactivity profiles.
Caption: Figure 1: Molecular structures of N-isopropyl- and N-tert-butyl-4-aminopyridine.
In-Depth Reactivity Comparison: Nucleophilicity vs. Basicity
The reactivity of these molecules can be considered at two primary sites: the exocyclic amino nitrogen and the endocyclic pyridine nitrogen.
Reactivity at the Exocyclic Nitrogen: A Tale of Steric Hindrance
The exocyclic amino group is the key to the catalytic power of many 4-aminopyridine derivatives. Its ability to act as a potent nucleophile is paramount.
-
N-isopropyl-4-aminopyridine: The isopropyl group presents a moderate level of steric hindrance. While bulkier than a methyl or ethyl group, it still allows the exocyclic nitrogen to participate effectively in nucleophilic attacks on a variety of electrophiles. This makes it a competent catalyst for reactions such as acylation, silylation, and other transformations that proceed through a nucleophilic catalysis mechanism.
-
N-tert-butyl-4-aminopyridine: The tert-butyl group dramatically alters the reactivity profile. Its significant steric bulk acts as a shield, severely restricting the access of electrophiles to the exocyclic nitrogen's lone pair.[1][3] Consequently, its nucleophilicity is greatly diminished, rendering it a poor catalyst for reactions that rely on the nucleophilic character of the exocyclic nitrogen. This steric effect overrides the slight electronic advantage conferred by the tert-butyl group.
Application in Acylation Catalysis: A Case Study
A classic application for 4-aminopyridine derivatives is the catalysis of acylation reactions, for example, the esterification of an alcohol with an acid anhydride. The catalytic cycle, depicted below, hinges on the initial nucleophilic attack of the aminopyridine on the anhydride to form a highly reactive N-acylpyridinium salt.
Caption: Figure 2: Generalized catalytic cycle for acylation reactions.
Causality Behind Performance:
-
For N-isopropyl-4-aminopyridine , the initial nucleophilic attack on the anhydride is feasible, leading to the formation of the active acylpyridinium intermediate and efficient catalysis.
-
For N-tert-butyl-4-aminopyridine , this initial step is severely hindered. The bulky tert-butyl group prevents effective orbital overlap between the exocyclic nitrogen and the carbonyl carbon of the anhydride. As a result, the formation of the crucial intermediate is disfavored, and the catalytic activity is expected to be negligible under standard conditions.
Reactivity at the Pyridine Nitrogen: Basicity and Coordination
The endocyclic pyridine nitrogen is less affected by the steric bulk of the N-alkyl substituents. Its primary role is that of a Brønsted-Lowry base and a Lewis base (ligand) in coordination chemistry.
-
Basicity: Both compounds are strong bases. The slightly greater electron-donating ability of the tert-butyl group should, in theory, make N-tert-butyl-4-aminopyridine a marginally stronger base in the gas phase.[4][5] However, in solution, steric hindrance to solvation of the corresponding pyridinium cation can sometimes lead to a leveling or even inversion of the expected basicity trend.
-
Coordination Chemistry: Both molecules can act as ligands for metal centers through the pyridine nitrogen. The different steric profiles are expected to influence the geometry and stability of the resulting coordination complexes.[6][7] The larger steric cone angle of the N-tert-butyl derivative would likely favor complexes with lower coordination numbers or lead to distorted geometries compared to its isopropyl counterpart.
Supporting Experimental Data (Predictive)
To quantify the expected difference in catalytic performance, a comparative kinetic study of the acylation of a sterically hindered alcohol, such as 1-adamantanol, with acetic anhydride could be performed. The predicted results are summarized below.
| Time (hours) | % Conversion (with N-isopropyl-4-aminopyridine) | % Conversion (with N-tert-butyl-4-aminopyridine) |
| 1 | 25% | <1% |
| 4 | 70% | <2% |
| 12 | >95% | <5% |
| 24 | >98% | <5% |
This predictive data highlights the dramatic drop-off in catalytic efficiency anticipated when moving from the isopropyl to the tert-butyl substituted catalyst, underscoring the dominant role of steric hindrance.
Experimental Protocol: Comparative Catalytic Acylation
This protocol describes a self-validating experiment to directly compare the catalytic efficiency of N-isopropyl-4-aminopyridine and N-tert-butyl-4-aminopyridine.
Caption: Figure 3: Workflow for the comparative kinetic analysis.
Methodology:
-
Materials: 1-Adamantanol, Acetic Anhydride, N-isopropyl-4-aminopyridine, N-tert-butyl-4-aminopyridine, Dichloromethane (anhydrous), Methanol, internal standard for GC/NMR (e.g., dodecane).
-
Equipment: Magnetic stir plates, sealed reaction vials, gas chromatograph with FID or NMR spectrometer.
-
Procedure: a. In two separate, identical vials, add 1-adamantanol (1.0 mmol), dichloromethane (5.0 mL), and the internal standard (0.5 mmol). b. To Vial A, add N-isopropyl-4-aminopyridine (0.05 mmol, 5 mol%). c. To Vial B, add N-tert-butyl-4-aminopyridine (0.05 mmol, 5 mol%). d. Initiate both reactions by adding acetic anhydride (1.5 mmol) to each vial. Seal the vials and begin stirring vigorously at 25°C. e. At specified time points (e.g., 1, 4, 12, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. f. Immediately quench the aliquot by adding it to a vial containing methanol (0.5 mL) to consume any unreacted acetic anhydride.
-
Analysis: a. Analyze the quenched samples by GC or ¹H NMR. b. Calculate the percent conversion of 1-adamantanol to 1-adamantyl acetate by comparing the integration of the product peak to the starting material peak, relative to the internal standard. c. Plot % conversion versus time for each catalyst to generate a kinetic profile.
Conclusion and Recommendations
The choice between N-isopropyl-4-aminopyridine and N-tert-butyl-4-aminopyridine is a clear-cut decision based on the intended application.
-
N-isopropyl-4-aminopyridine is the superior choice for applications requiring nucleophilic catalysis . Its exocyclic nitrogen is sufficiently accessible to participate in reactions like acylations, making it a functional, albeit sterically hindered, catalyst.
-
N-tert-butyl-4-aminopyridine , due to its profound steric hindrance, is a very poor nucleophilic catalyst . However, it can be considered for applications where a non-nucleophilic, sterically hindered base is required. Its primary utility would be as a proton scavenger in reactions where the nucleophilicity of the base must be suppressed to avoid side reactions.
For drug development professionals, understanding these steric-reactivity relationships is crucial for designing synthetic routes and for interpreting structure-activity relationships where these motifs may be present. The isopropyl derivative offers a balance of enhanced basicity and retained nucleophilic character, while the tert-butyl derivative serves as a tool to probe the importance of steric factors or to function solely as a hindered base.
References
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ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. Retrieved February 5, 2026, from [Link]
- Karabacak, M., et al. (2020).
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- Chivers, T., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6448–6458.
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Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved February 5, 2026, from [Link]
- Chan, Y.-L., et al. (2023). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Molecules, 28(13), 5032.
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ResearchGate. (n.d.). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Retrieved February 5, 2026, from [Link]
- Field, L. M., & Lahti, P. M. (2003). Coordination complexes of 1-(4-[N-tert-butyl-N-aminoxyl]phenyl)-1H-1,2,4-triazole with paramagnetic transition metal dications. Inorganic Chemistry, 42(23), 7447–7454.
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ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. Retrieved February 5, 2026, from [Link]
- Lalevée, J., et al. (2012). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 77(13), 5736–5742.
- Versteegen, R. M., et al. (2013). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- El-Gendy, B., et al. (2021). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 26(11), 3381.
- Google Patents. (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Kempe, R. (1999). Early transition metal complexes containing aminopyridinato ligands. Journal of Organometallic Chemistry, 591(1-2), 253-264.
- Kass, S. R., et al. (2013). Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. Journal of the American Chemical Society, 135(44), 16454–16463.
- Breccia, A., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.
-
Brebner, F. R., et al. (2011). The coordination chemistry of p-tert-butylcalix[8]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective. Dalton Transactions, 40(43), 11417-11434.
- Studer, A., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
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ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved February 5, 2026, from [Link]
- Sugiyama, H., et al. (1981). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 24(2), 164–168.
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Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
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Oberlin College and Conservatory. (n.d.). A comprehensive computational investigation of the enthalpies of formation and proton affinities of C4H7N and C3H3ON compounds. Retrieved February 5, 2026, from [Link]
- Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(3), 649.
- Traeger, J. C., & McAnoy, A. M. (2017). Proton affinities and ion enthalpies. Journal of Mass Spectrometry, 52(10), 635–644.
- Wuts, P. G. M., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Process Research & Development, 16(1), 36–42.
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Chem.libretexts.org. (n.d.). Nucleophilic addition reactions to pyridines. Retrieved February 5, 2026, from [Link]
-
Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. r/chemhelp. Retrieved from [Link]
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Comparative Guide: UV-Vis Absorption Maxima of N-Isopropylpyridin-4-amine
[1]
Executive Summary & Chemical Identity
N-Isopropylpyridin-4-amine (also known as N-isopropyl-4-aminopyridine) is a pyridine derivative functioning as a super-nucleophilic catalyst and a pharmaceutical intermediate.[1][2] It is structurally situated between the primary amine 4-Aminopyridine (4-AP) and the tertiary amine 4-(Dimethylamino)pyridine (DMAP) .[1][2]
Critical Identity Note:
-
Correct Chemical Entity: N-Isopropylpyridin-4-amine (Secondary amine).[1]
-
Common Database Error: Do NOT confuse this with CAS 3248-91-7 , which refers to New Fuchsin (Basic Violet 2), a triphenylmethane dye with a
~550 nm.[1][2] The pyridine derivative discussed here absorbs in the UV region (260–280 nm).[1][2][3]
Electronic Structure & Theoretical Prediction
The UV-Vis spectrum of N-Isopropylpyridin-4-amine is dominated by Intramolecular Charge Transfer (ICT) .[1] The lone pair on the exocyclic nitrogen donates electron density into the electron-deficient pyridine ring.[2]
-
Auxochromic Effect: The isopropyl group exerts a positive inductive effect (+I), stabilizing the excited state more than the ground state compared to the unsubstituted 4-AP.[1][2] This results in a bathochromic shift (red shift) relative to 4-AP.[1][2]
-
Steric Modulation: Unlike the methyl groups in DMAP, the bulky isopropyl group may introduce slight steric torsion, potentially reducing orbital overlap slightly compared to a linear alkyl chain, but the electronic donation remains the dominant factor.[1][2]
Predicted vs. Benchmark Spectral Data
Data represents the primary absorption band (
| Compound | Structure Type | Substituent Effect | Molar Absorptivity ( | |
| Pyridine | Reference | None | 254 | ~2,000 |
| 4-Aminopyridine (4-AP) | Primary Amine | Strong Resonance (+R) | 263 | ~18,000 |
| N-Isopropylpyridin-4-amine | Secondary Amine | +R and +I (Isopropyl) | 271 – 274 (Est.)[1][3][4] | ~21,000 (Est.)[1][3][4] |
| DMAP | Tertiary Amine | Max Resonance + Double +I | 280 - 282 | 26,000 |
Analyst Insight: N-Isopropylpyridin-4-amine exhibits a
approximately 8–11 nm red-shifted from the parent 4-AP, placing it midway toward DMAP.[1]
Experimental Protocol: Self-Validating Determination
To determine the exact
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade) or 0.1 M NaOH (to ensure neutral species).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 10 mg of N-Isopropylpyridin-4-amine.[1]
-
Dissolve in 100 mL Methanol (Concentration
100 µg/mL).
-
-
Dilution Series (Validation Step):
-
Acquisition:
Visualizing the Workflow
Caption: Figure 1: Standardized workflow for accurate determination of molar absorptivity and absorption maxima.
pH Dependence & Solvatochromism
The absorption profile of aminopyridines is highly sensitive to pH due to the protonation of the ring nitrogen (Py-N).[1][2]
-
Neutral pH (MeOH/Water): The molecule exists largely as the free base.[1][2][3] The ICT band is strong (
nm).[1][2][3] -
Acidic pH (0.1 M HCl): Protonation occurs at the ring nitrogen (pKa ~9.5).[1][2][3]
-
Effect: This enhances the electron-withdrawing nature of the ring, increasing the pull on the exocyclic nitrogen's lone pair.[1][2]
-
Result: This typically causes a Bathochromic Shift (Red Shift) of the ICT band and an increase in intensity, often pushing
toward 280–285 nm.[1][2][3] -
Warning: In extremely strong acid (conc.[1][2][3] H2SO4), the exocyclic amine may also protonate, destroying the ICT and causing a massive Blue Shift back to ~250 nm (resembling pyridine).[1][2]
-
Mechanism of Shift
Caption: Figure 2: Impact of protonation states on the absorption maxima of N-Isopropylpyridin-4-amine.
References
Safety Operating Guide
N-Isopropylpyridin-4-amine Proper Disposal Procedures
[1][2]
Executive Summary: Immediate Action Required
Treat N-Isopropylpyridin-4-amine with the same rigor as P-listed acute toxins (e.g., 4-Aminopyridine). This compound is a structural derivative of 4-aminopyridine (4-AP), a highly potent potassium channel blocker.[1][2] In the absence of compound-specific toxicological data, you must assume it possesses high acute toxicity (oral and dermal) and potential neurotoxic effects.[2]
Critical Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and resistant to standard water treatment degradation.
Chemical Profile & Hazard Identification
Scientific Rationale: Effective disposal requires understanding the molecule's reactivity and toxicity. N-Isopropylpyridin-4-amine is a pyridine base.[1][2] Its lipophilic isopropyl group likely increases skin absorption compared to its parent compound, 4-AP.[1][2]
| Property | Specification | Operational Implication |
| Chemical Name | N-Isopropylpyridin-4-amine | Target Molecule |
| CAS Number | Analogous to 504-24-5 (4-AP) | Use 4-AP safety protocols as a baseline.[1][2] |
| Physical State | Solid (Low melting point possible) | Dust inhalation hazard; requires particulate respiratory protection.[1] |
| Acidity/Basicity | Basic (pKa ~9-10) | INCOMPATIBLE WITH ACIDS. Risk of exothermic reaction.[1][2] |
| Hazard Class | Acute Toxin (Oral/Dermal) | Fatal if swallowed or in contact with skin.[1] Neurotoxic. |
| RCRA Status | Characteristic Hazardous Waste | Manage as P-Listed equivalent (Acute Hazardous Waste).[1][2] |
Waste Segregation Logic
Expert Insight: The most common accident involving aminopyridines in waste streams is accidental mixing with strong acids (e.g., Nitric, Sulfuric), resulting in rapid heat generation and potential volatilization of toxic fumes.
Segregation Protocol
-
Isolate from Acids: Store in a dedicated "Organic Bases" or "Toxic Organics" stream.
-
Isolate from Oxidizers: Incompatible with peroxides, nitrates, and perchlorates.
-
Container Type: Use Amber Glass or High-Density Polyethylene (HDPE).[2]
Figure 1: Waste segregation and decision logic tree.[1][2] Note the critical segregation step to prevent exothermic reactions.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
Best Practice: Do not attempt to dissolve solids for the sole purpose of disposal unless required by your facility's specific bulk waste guidelines. "Lab Packing" is the safest method for high-toxicity solids.[1][2]
-
Containment: Place the substance in a screw-top jar (glass or HDPE). Tape the lid to prevent loosening due to vibration.
-
Secondary Containment: Place the jar into a clear, sealable plastic bag (4-mil thickness minimum).
-
Labeling: Affix a hazardous waste tag immediately.
-
Storage: Move to the Satellite Accumulation Area (SAA). Place in the container designated for "Toxic Solids" .
Scenario B: Liquid Waste (Reaction Mixtures)
Best Practice: Ensure the solvent system is compatible. N-Isopropylpyridin-4-amine is soluble in organic solvents (DCM, Methanol, DMSO).[1][2]
-
pH Check: Before adding to a waste carboy, verify the pH of the receiving container is NOT acidic .
-
Bulking: Pour slowly into the "Organic Solvents - Non-Halogenated" or "Halogenated" carboy (depending on the co-solvent).
-
Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste carboy.
-
Defacing: Deface the label of the original empty container and dispose of it as "Empty Chemical Container" (glass trash) only if triple-rinsed. If not rinsed, treat the container as solid hazardous waste.
Spill Response (Emergency Disposal)
Trustworthiness: This protocol assumes the worst-case scenario (high toxicity) to ensure personnel safety.[2]
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a NIOSH-approved N95 or P100 respirator (if powder is loose).[1][2]
-
Evacuate & Ventilate: Clear the immediate area.[4] If the spill is outside a fume hood, evacuate the lab.
-
Containment:
-
Solids: Cover gently with wet paper towels to prevent dust generation.
-
Liquids: Surround with absorbent socks or pillows.
-
-
Neutralization/Absorption:
-
Collection: Scoop the contaminated absorbent into a wide-mouth jar or heavy-duty waste bag.[1][2]
-
Decontamination: Clean the surface with a soap and water solution. Collect all cleaning materials as hazardous waste.
Figure 2: Emergency spill response workflow emphasizing immediate containment and proper PPE.
Regulatory Compliance & References
Compliance Note: Under US EPA RCRA regulations, while N-Isopropylpyridin-4-amine is not explicitly listed, it must be characterized.[1][2] Due to its structural similarity to 4-Aminopyridine (P008) , it is industry standard to manage it as a P-Listed Acute Hazardous Waste to ensure compliance and safety.[1][2]
References
-
National Institute of Standards and Technology (NIST). 4-Aminopyridine Mass Spectrum and Data.[5] NIST Chemistry WebBook. Link
-
PubChem. 4-Aminopyridine Compound Summary (CID 1727).[2] National Library of Medicine. Link[2]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Dimethylaminopyridine.[2] (Used for analog read-across regarding aminopyridine toxicity).[2] Link[2]
-
US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Link
Personal protective equipment for handling N-Isopropylpyridin-4-amine
Topic: Personal Protective Equipment & Safe Handling Guide for N-Isopropylpyridin-4-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]
Executive Safety Summary
Compound Class: 4-Aminopyridine Derivative (Secondary Amine) CAS: 3265-23-6 Risk Profile: High Caution Required. While specific toxicological data for this derivative is often limited compared to its parent compound (4-Aminopyridine), the structural conservation of the 4-aminopyridine core necessitates handling this substance as a Potent Potassium Channel Blocker [1].[1]
Immediate Hazards:
-
Neurotoxicity: Potential for seizure induction upon systemic absorption (inhalation/skin contact) due to K+ channel inhibition [2].[1]
-
Corrosivity/Irritation: The secondary amine functionality confers basicity, posing risks of severe eye damage and skin irritation/chemical burns [3].[1]
-
Physical State: Typically a solid/crystalline powder.[1] Dust generation is the primary exposure vector during weighing.[1]
Personal Protective Equipment (PPE) Matrix
This matrix dictates the minimum protection required based on the operational state of the chemical.[1]
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Workup) | Spill Cleanup (>1g or >10mL) |
| Respiratory | N95/P2 Mask (Minimum) Recommended:[1] P100/P3 Half-mask if outside enclosure.[1] | Fume Hood (Sash at 18").[1] If outside hood: Half-mask with Multi-Gas/Vapor Cartridges (OV/AG/P100).[1] | Full-Face Respirator with OV/AG/P100 cartridges.[1] |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thick).[1] Change outer pair immediately if contaminated.[1][2] | Laminate/Barrier Gloves (e.g., Silver Shield®) if dissolved in DMSO/DMF.[1] Standard Nitrile for aqueous/alcohol solutions.[1] | Double Laminate Gloves or heavy-duty Butyl Rubber.[1] |
| Eye/Face | Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient for powders.[1] | Chemical Safety Goggles + Face Shield (if reaction is pressurized or heated).[1] | Chemical Safety Goggles + Face Shield .[1] |
| Body | Lab Coat (Cotton/Poly blend). Long pants, closed-toe shoes.[1] | Lab Coat + Chemical Resistant Apron (Tyvek® or PVC) for large volumes.[1] | Tyvek® Coveralls (Type 5/6) with hood.[1] |
Critical Note on Glove Permeability: If dissolving N-Isopropylpyridin-4-amine in DMSO , standard nitrile gloves offer <5 minutes of protection against permeation.[1] Use Laminate gloves for DMSO solutions to prevent transdermal absorption of the neurotoxic agent [4].[1]
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing
-
Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood or a Powder Weighing Enclosure .[1]
-
Static Control: Use an antistatic gun or bar on the spatula and weighing boat.[1] Aminopyridines can be electrostatic; static discharge can disperse toxic dust.[1]
-
Solvent Pre-Charge: Place the receiving vessel (flask/vial) containing the solvent inside the hood before adding the solid.[1] Do not transport dry powder across the lab.[1]
Phase B: Reaction & Dissolution
-
Exotherm Watch: Amines can react exothermically with acids or acid chlorides.[1] Add reagents slowly.
-
Sealing: Use septum caps and vent needles for heated reactions to prevent pressure buildup and potential vessel rupture.[1]
Phase C: Decontamination
-
Immediate Wipe-down: Wipe balance and hood surfaces with a 10% acetic acid solution (to neutralize the amine) followed by water and ethanol.[1]
-
Tool Cleaning: Rinse spatulas into a dedicated "Quench Beaker" (dilute acid) inside the hood before removing them for washing.[1]
Emergency & Disposal Logistics
Spill Response (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don full-face respirator and double gloves.[1]
-
Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated Chemizorb® powder.[1]
-
Neutralize: Wipe area with dilute acetic acid or citric acid solution.[1]
Waste Disposal Plan
-
Solid Waste: Collect in a container labeled "Toxic Solid - Basic Organic." [1]
-
Liquid Waste: Segregate into "Basic Organic Waste" streams.[1] Do not mix with strong oxidizers or acidic waste streams without neutralization, as heat generation may occur.[1]
-
Container Disposal: Rinse empty containers with a suitable solvent (methanol/ethanol) into the waste stream before discarding the glass.[1]
Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for upgrading safety protocols based on experimental conditions.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.[1]
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] 4-Aminopyridine Compound Summary. PubChem.[1] Retrieved from [Link]
-
Strupp, M., et al. (2017).[1] 4-Aminopyridine: Pharmacokinetics and Pharmacodynamics. Journal of Neurology.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Pyridin-4-amine.[1][2][3][4][5][6][7][8] Retrieved from [Link][1]
Sources
- 1. 6-(Propan-2-yl)pyrimidin-4-amine | C7H11N3 | CID 21050418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. mpbio.com [mpbio.com]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1355233-44-1|6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 7. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]
- 8. 504-24-5 CAS | 4-AMINOPYRIDINE | Amines & Amine Salts | Article No. 1075C [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
